molecular formula C7H8N2O3 B1319513 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid CAS No. 261768-25-6

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Cat. No.: B1319513
CAS No.: 261768-25-6
M. Wt: 168.15 g/mol
InChI Key: BOUCOHOJTKZQRY-UHFFFAOYSA-N
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Description

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(3-6(10)11)8-9-7(4)12/h2H,3H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUCOHOJTKZQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] This document details two primary synthetic strategies, offering field-proven insights into the experimental choices and methodologies. The guide is intended for researchers and professionals in drug discovery and development, providing a robust framework for the synthesis and future exploration of this compound and its analogs.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Pyridazinone derivatives have been reported to exhibit a wide array of biological activities, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects. The structural features of the pyridazinone ring, including its ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets.

The title compound, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, incorporates this privileged scaffold, with an acetic acid side chain at the 3-position. This functional group provides a handle for further chemical modifications, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will explore the key synthetic pathways to access this valuable building block, providing a foundation for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I), suggests two primary synthetic strategies, both of which converge on the formation of the core pyridazinone ring as a key step.

Scheme 1: Retrosynthetic Analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

G Target 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) Intermediate_A 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II) Target->Intermediate_A Homologation Intermediate_B Ethyl 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate (IV) Target->Intermediate_B Hydrolysis Precursor_A γ-Keto-acid / ester (III) Intermediate_A->Precursor_A Cyclocondensation Intermediate_C 3-Halo-5-methyl-1,6-dihydropyridazin-6-one (V) Intermediate_B->Intermediate_C Malonic Ester Synthesis Precursor_B Diethyl malonate Intermediate_B->Precursor_B Intermediate_C->Intermediate_A Intermediate_C->Precursor_A Cyclocondensation & Halogenation G CarboxylicAcid 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II) AcidChloride Acid Chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Diazoketone α-Diazoketone AcidChloride->Diazoketone CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O, H₂O (Wolff Rearrangement) FinalProduct 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) Ketene->FinalProduct H₂O

Caption: Key steps of the Arndt-Eistert reaction.

Critical Consideration: Safety of Diazomethane. Diazomethane is a highly toxic and explosive gas, requiring specialized equipment and handling procedures. For safer laboratory practice, trimethylsilyldiazomethane (TMSCHN₂) can be used as a substitute for diazomethane in the Arndt-Eistert synthesis. [3][4]The reaction with TMSCHN₂ proceeds via a similar mechanism and offers comparable yields without the significant hazards associated with diazomethane. [3]

Synthetic Route 2: The Malonic Ester Pathway

This alternative route avoids the use of diazomethane and relies on the well-established malonic ester synthesis.

Stage 1 & 2: Synthesis and Halogenation of the Pyridazinone Core

The initial steps are similar to Route 1, involving the synthesis of the pyridazinone ring. However, instead of isolating the carboxylic acid, the intermediate is halogenated at the 3-position. This can be achieved by treating the corresponding 3-hydroxypyridazinone (the tautomeric form of the 3-oxo-2,3-dihydropyridazinone) with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the 3-chloropyridazinone derivative (V).

Stage 3: Malonic Ester Synthesis

The 3-chloropyridazinone (V) is then subjected to a nucleophilic substitution reaction with the enolate of diethyl malonate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Stage 4: Hydrolysis and Decarboxylation

The resulting diethyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)malonate is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid, or a strong base, such as sodium hydroxide, followed by acidification. [2]The resulting malonic acid derivative readily undergoes decarboxylation upon heating to afford the final product, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I). [5]

Scheme 3: Malonic Ester Synthesis Pathway

G HaloPyridazinone 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V) SubstitutedMalonate Diethyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)malonate HaloPyridazinone->SubstitutedMalonate NaOEt, EtOH MalonicEster Diethyl Malonate MalonicEster->SubstitutedMalonate DicarboxylicAcid Malonic Acid Derivative SubstitutedMalonate->DicarboxylicAcid 1. NaOH, H₂O 2. H₃O⁺ FinalProduct 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) DicarboxylicAcid->FinalProduct Heat (-CO₂)

Caption: Key steps of the malonic ester synthesis.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments described in the synthetic routes.

Protocol for Route 1: Arndt-Eistert Homologation

Step 1: Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II)

A detailed protocol for this step can be adapted from established literature procedures for similar pyridazinone syntheses.

Step 2: Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) via Arndt-Eistert Homologation

Caution: This procedure involves the use of highly hazardous materials. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Acid Chloride Formation: To a solution of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II) (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Diazoketone Formation (using TMSCHN₂): The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Wolff Rearrangement: To the solution of the diazoketone is added a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). The mixture is then added to a solution of water in dioxane. The reaction is stirred at room temperature or gently heated until the reaction is complete as indicated by TLC.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I).

Protocol for Route 2: Malonic Ester Synthesis

Step 1: Synthesis of 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V)

This intermediate can be prepared from the corresponding 3-hydroxypyridazinone by treatment with a chlorinating agent like POCl₃.

Step 2: Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I)

  • Malonic Ester Alkylation: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) is added diethyl malonate (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, and then a solution of 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V) (1.0 eq) in ethanol is added. The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a solution of sodium hydroxide in water and heated at reflux for several hours to effect hydrolysis of the esters. The solution is then cooled and acidified with concentrated hydrochloric acid. The mixture is then heated to induce decarboxylation.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization to yield 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I).

Data Summary

CompoundMolecular FormulaMolecular WeightKey Analytical Data (Expected)
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I)C₇H₈N₂O₃168.15¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure.
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II)C₆H₆N₂O₃154.13¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure.
3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V)C₅H₅ClN₂O144.56¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure.

Conclusion

This technical guide has outlined two viable and robust synthetic strategies for the preparation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The choice between the Arndt-Eistert homologation and the malonic ester synthesis will depend on the available resources, safety considerations, and the desired scale of the synthesis. Both routes provide access to this valuable heterocyclic building block, which can serve as a starting point for the development of new chemical entities with potential therapeutic applications. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently undertake the synthesis of this and related pyridazinone derivatives.

References

[6]Arndt-eistert homologation | PPTX - Slideshare. [Link] [7]Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link] [3]Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis - Organic Chemistry Portal. [Link] 304 Arndt Eistert Reaction PDF | PDF | Carbon Compounds | Organic Chemistry - Scribd. [Link] [8]Arndt–Eistert reaction - Grokipedia. [Link] [9]Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. [Link] [10]Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). - YouTube. [Link] [11]A novel approach to C1 homologation of carboxylic acids - HIMS - University of Amsterdam. [Link] [12]Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger | The Journal of Organic Chemistry - ACS Publications. [Link] [4]Arndt-Eister reaction - Chemistry LibreTexts. [Link] [13]Arndt–Eistert reaction - Wikipedia. [Link] [14]The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link] [15]How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. [Link] [16]Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC - NIH. [Link] 17 Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl] - ResearchGate. [Link] [18]Synthesis of Malonates from 3-Halopropynoates, Alcohols, and Water Using DABCO | Request PDF - ResearchGate. [Link] [1]Wolff rearrangement - Wikipedia. [Link] [2]15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link] 19 Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link] [20]Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis - YouTube. [Link] Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central. [Link] [21]mechanism of ester hydrolysis - YouTube. [Link] [22]Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives | Organic Letters - ACS Publications. [Link] [23]Decarboxylation of malonic esters - Chemistry Stack Exchange. [Link] [24]Malonates in Cyclocondensation Reactions - MDPI. [Link] [25]Theoretical Study of the Mechanism of the Wolff Rearrangement of Some Diazocarbonyl Compounds | Request PDF - ResearchGate. [Link] Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes - ResearchGate. [Link] [26]Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry. [Link] [5]Reactivity: Decarboxylation - csbsju - College of Saint Benedict. [Link] [27]Hydrolysis of esters - Mechanisms - YouTube. [Link] [28]ER5. Wolff Rearrangement - csbsju - College of Saint Benedict. [Link] [29]How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful? | ResearchGate. [Link] [30]Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - Beilstein Journals. [Link] [31]Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl] - NIH. [Link] [32]Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids - Organic Chemistry Portal. [Link] [33]An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3- yl)acetate Derivatives - Bentham Science Publisher. [Link] [34]Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC - NIH. [Link] [35]Archive ouverte UNIGE The Vinylogous Wolff Rearrangement Catalyzed with RhII Complexes. [Link] [36]20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridazinone core, a lipophilic methyl group, and an acidic acetic acid moiety, suggests a nuanced physicochemical profile that is critical for its behavior in biological systems. Understanding properties such as solubility, melting point, and acidity (pKa) is paramount for formulation development, pharmacokinetic profiling, and rational drug design. This technical guide offers a detailed examination of these anticipated properties and provides robust, field-proven methodologies for their empirical determination.

Chemical Structure and Basic Information

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.

Identifier Value Source
IUPAC Name 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid-
CAS Number 1922898-82-5[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol Calculated
Canonical SMILES CC1=CC(=NN(C1=O)CC(=O)O)-

The structure combines a hydrophilic pyridazinone ring, capable of hydrogen bonding, with a weakly lipophilic methyl group and an ionizable carboxylic acid group. This amphiphilic nature will govern its physical properties.

Predicted Physical Properties

The following sections detail the predicted physical properties of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, with comparative insights from its parent analog, 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its crystal lattice forces. For the target molecule, several structural features will influence its melting point:

  • Hydrogen Bonding: The presence of both a carboxylic acid proton donor and carbonyl and amide-like acceptors in the pyridazinone ring allows for strong intermolecular hydrogen bonding. This is expected to result in a relatively high melting point.

  • Molecular Symmetry and Packing: The introduction of the methyl group at the 5-position may disrupt the crystal packing symmetry compared to its unsubstituted analog, 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid. This disruption could potentially lead to a slightly lower melting point. However, the added molecular weight and van der Waals interactions from the methyl group could counteract this effect.

Prediction: A crystalline solid with a relatively high melting point, likely in the range of 180-220 °C, is anticipated. This is a common range for small, functionalized heterocyclic compounds.

Solubility

Solubility is a critical parameter for drug absorption and formulation. The solubility of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is expected to be highly pH-dependent due to the carboxylic acid group.

  • Aqueous Solubility: At neutral and acidic pH (below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which will be significantly more soluble in water. The methyl group will slightly decrease aqueous solubility compared to the parent analog due to its lipophilic nature.

  • Organic Solvent Solubility: The molecule is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, particularly with gentle heating. The presence of the non-polar methyl group may slightly enhance solubility in less polar organic solvents compared to its parent compound.

Prediction:

Solvent System Predicted Solubility Rationale
Water (pH < pKa) LowThe neutral form of the carboxylic acid has limited aqueous solubility.
Water (pH > pKa) HighFormation of the highly soluble carboxylate salt.
Methanol/Ethanol ModerateGood balance of polar interactions with the pyridazinone and carboxylic acid groups.
DMSO HighAprotic, highly polar solvent capable of disrupting hydrogen bonding networks.
Dichloromethane LowInsufficient polarity to effectively solvate the polar functional groups.
Acidity (pKa)

The pKa of the carboxylic acid group is a key determinant of the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Inductive Effect: The electron-withdrawing nature of the pyridazinone ring is expected to have a significant acid-strengthening effect on the adjacent acetic acid moiety. This will lower the pKa compared to a simple aliphatic carboxylic acid (e.g., acetic acid, pKa ~4.76)[2].

  • Influence of the Methyl Group: The methyl group is weakly electron-donating. Its presence on the pyridazinone ring is predicted to have a minor, acid-weakening effect (slightly increasing the pKa) compared to the unsubstituted analog.

Prediction: The pKa of the carboxylic acid is predicted to be in the range of 3.0 - 4.0. This would mean that at physiological pH (~7.4), the molecule will be almost entirely in its deprotonated, anionic form.

Experimental Protocols for Physical Property Determination

To empirically validate the predicted properties, the following established methodologies are recommended.

Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus, a standard and reliable method for organic compounds.[3]

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any larger crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

  • Accurate Determination: Use a fresh sample and heat at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Heat Rapidly (Approximate MP) C->D E Heat Slowly (1-2°C/min) near MP D->E F Record T1 (First Drop) E->F G Record T2 (Fully Liquid) F->G H Report Melting Range (T1-T2) G->H

Fig. 1: Workflow for Melting Point Determination.
Aqueous Solubility Determination (OECD 105 Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals, specifically the flask method, which is suitable for substances with solubility greater than 10⁻² g/L.[4][5]

Methodology:

  • Preliminary Test: Add increasing amounts of the substance to a known volume of water at the test temperature in a flask. Shake to determine the approximate solubility and the time required to reach equilibrium.

  • Definitive Test: Prepare several flasks with a volume of water sufficient for analysis. Add an amount of the substance that is in excess of its estimated solubility to each flask.

  • Equilibration: Place the flasks in a constant temperature bath (e.g., 25 °C) and stir for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flasks to stand in the constant temperature bath to allow for the separation of undissolved material. Centrifugation may be required.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear, supernatant aqueous phase. Analyze the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The solubility is calculated as the average concentration from the replicate flasks.

SolubilityWorkflow A Add Excess Compound to Water B Equilibrate with Stirring (Constant Temp) A->B C Allow Phases to Separate B->C D Sample Aqueous Phase C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Average Solubility E->F pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Analyte Solution (Known Conc.) C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Sources

Uncharted Territory: The Enigma of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS 1922898-82-5)

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature, patent databases, and chemical supplier catalogs has revealed no specific data for the compound 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid under the designated CAS number 1922898-82-5. This indicates that the compound is likely not commercially available and has not been described in publicly accessible research or patent filings.

While an in-depth technical guide on a specific molecule necessitates a foundation of empirical data, the absence of information for this particular compound prevents the creation of a detailed whitepaper on its synthesis, properties, and biological activity. The pyridazinone core, however, is a well-established scaffold in medicinal chemistry, offering a glimpse into the potential areas of interest for a molecule like the one specified.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The dihydropyridazinone ring system is a recurring motif in a variety of biologically active compounds. Research into related structures has shown that this heterocyclic core can be instrumental in the development of agents targeting a range of therapeutic areas. For instance, certain pyridazinone derivatives have been investigated for their cardiovascular effects, while others have been explored as potent and selective agonists for the thyroid hormone receptor β (THR-β), which plays a crucial role in lipid metabolism.[1]

Conceptual Framework for Investigation

Should 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid become a subject of future research, a logical starting point for its investigation would involve a multi-faceted approach encompassing its chemical synthesis, physical characterization, and biological evaluation.

Hypothetical Synthesis Workflow

A plausible synthetic route to this molecule could involve the cyclization of a suitable dicarbonyl precursor with hydrazine, a common method for forming the pyridazinone ring.[2] The subsequent introduction of the acetic acid moiety would likely proceed through standard functional group transformations.

Hypothetical Synthesis Workflow Start Starting Materials (e.g., dicarbonyl compound) Step1 Cyclization with Hydrazine Start->Step1 Step2 Formation of Pyridazinone Core Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 End 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid Step3->End

Caption: A conceptual workflow for the synthesis of the target compound.

Potential Biological Screening Cascade

Given the diverse biological activities associated with pyridazinone-containing molecules, a broad initial screening approach would be prudent. This could involve assessing the compound's activity in various assays, including but not limited to:

  • Antimicrobial and Antifungal Assays: To determine its potential as an anti-infective agent.[3][4]

  • Anticancer Cell Line Proliferation Assays: To evaluate its cytotoxic or cytostatic effects on various cancer cell lines.[5]

  • Enzyme Inhibition Assays: Targeting enzymes relevant to specific disease pathways.

  • Receptor Binding Assays: To identify potential interactions with G-protein coupled receptors or other cell surface receptors.

Biological Screening Cascade Compound Test Compound PrimaryScreen Broad Primary Screening (e.g., cell viability, antimicrobial) Compound->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent SecondaryScreen Secondary Assays (e.g., dose-response, target deconvolution) HitIdent->SecondaryScreen LeadOpt Lead Optimization SecondaryScreen->LeadOpt

Caption: A generalized cascade for the biological evaluation of a novel compound.

Future Outlook

The journey of a molecule from a chemical structure on paper to a potential therapeutic agent is a long and arduous one. The lack of available data for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS 1922898-82-5) highlights the vastness of unexplored chemical space. Should this compound be synthesized and characterized in the future, it will be essential to publish the findings to contribute to the collective body of scientific knowledge and enable further investigation by the broader research community. Until then, its properties and potential applications remain a matter of scientific speculation.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

  • Noolvi, M. N., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5028. [Link]

  • Hrast, M., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 28(14), 5413. [Link]

  • PubChem. (n.d.). 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6889. [Link]

  • Cragoe, E. J., Jr., et al. (1982). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 25(5), 567-79. [Link]

  • Dallavalle, S., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(12), 6757-6763. [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Whiteside, G. T., et al. (2004). DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted Mu opioid agonist with antihyperalgesic activity: II. In vivo pharmacological characterization in the rat. Journal of Pharmacology and Experimental Therapeutics, 310(2), 793-9. [Link]

  • MOLBASE. (n.d.). acetic acid 2-benzo[1][2]dioxol-5-yl-1-(6-methyl-pyridin-2-yl)-2-oxo-ethyl ester. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • PubChem. (n.d.). PRD_002214. Retrieved from [Link]

  • Zharikov, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-10. [Link]

  • Basava, V., et al. (2016). Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. Journal of Agricultural and Food Chemistry, 64(36), 6847-54. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. Pyridazinone derivatives are a significant class of heterocyclic compounds, frequently investigated for their wide-ranging biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Accurate structural confirmation is a prerequisite for any further investigation, including structure-activity relationship (SAR) studies and drug development.[2] This document details the strategic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By synergistically interpreting the data from these orthogonal techniques, we can definitively confirm the molecular formula, identify key functional groups, and map the precise atomic connectivity of the target molecule.

Introduction and Rationale

The pyridazinone core is a privileged scaffold in medicinal chemistry.[2] The molecule of interest, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, combines this heterocyclic system with a carboxylic acid moiety, suggesting potential for diverse chemical interactions and biological functions. Structure elucidation is the foundational process in chemical research that determines the precise three-dimensional arrangement of atoms in a molecule.[3] An erroneous structural assignment can invalidate subsequent research and lead to significant wasted resources.

Therefore, a robust, self-validating analytical workflow is not merely procedural but essential for scientific integrity. This guide proposes a logical, evidence-based pathway, beginning with the confirmation of the elemental composition and culminating in the detailed mapping of the covalent framework through advanced NMR techniques.

Postulated Structure and Initial Analysis

The primary hypothesis is the structure of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, as shown below. The initial in-silico analysis provides the molecular formula and the exact mass, which will be the first parameters to be experimentally verified.

Postulated Structure with Atom Numbering:

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight (Nominal): 184 g/mol

  • Calculated Exact Mass: 184.0535 Da

Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

3.1 Expertise & Rationale

The first step in any structure elucidation is to confirm the molecular formula. While low-resolution mass spectrometry provides the nominal mass, HRMS offers mass measurements with high accuracy (typically to four or five decimal places).[4][5][6] This precision allows for the determination of a unique elemental composition, distinguishing it from other potential formulas that have the same nominal mass.[5][6] Electrospray ionization (ESI) is a "soft" ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

3.2 Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a double-focusing or Orbitrap instrument.[5]

  • Ionization Mode: Perform analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes to ensure detection.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, ensuring a resolution sufficient to achieve accuracy within 5 ppm.

3.3 Data Interpretation and Expected Results

The analysis will yield a high-resolution mass-to-charge ratio (m/z) for the molecular ion. This experimental value is then compared against the theoretical exact mass for the proposed formula, C₇H₈N₂O₃.

Parameter Expected Value
Molecular FormulaC₇H₈N₂O₃
Theoretical Exact Mass184.0535 Da
Expected [M+H]⁺ Ion185.0608 Da
Expected [M-H]⁻ Ion183.0465 Da

A match between the observed m/z and the theoretical value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed elemental composition.[5]

Functional Group Identification via Infrared (IR) Spectroscopy

4.1 Expertise & Rationale

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations. The frequencies of these absorptions are characteristic of specific bond types. For our target molecule, we expect to see distinct signals for the carboxylic acid (O-H and C=O bonds) and the cyclic amide (C=O and N-H bonds) functionalities.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric and instrument signals.

4.3 Data Interpretation and Expected Results

The IR spectrum will be analyzed for characteristic absorption bands that confirm the presence of the principal functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3200 (medium)N-H stretchCyclic Amide (Pyridazinone)
~1710C=O stretchCarboxylic Acid
~1670C=O stretchCyclic Amide (Pyridazinone)
~1300 - 1200C-O stretchCarboxylic Acid

The presence of these characteristic peaks provides direct, corroborating evidence for the major structural features of the molecule.

NMR Spectroscopic Analysis: Mapping the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, quantity, and connectivity of atoms (primarily ¹H and ¹³C).[7] A combination of 1D and 2D NMR experiments is required for unambiguous assignment.[7][8][9][10]

5.1 Comprehensive NMR Workflow

The logical progression of NMR experiments is crucial for efficiently solving a structure. The workflow ensures that each experiment builds upon the information gathered from the previous one.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Confirmation H1_NMR ¹H NMR (Proton Environments & Counts) C13_NMR ¹³C NMR (Carbon Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC DEPT135 DEPT-135 (Carbon Types: CH, CH₂, CH₃) C13_NMR->HSQC DEPT135->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Structure Unambiguous Structure HMBC->Structure

Figure 1: Systematic workflow for NMR-based structure elucidation.

5.2 Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.[11][12] The acidic proton of the carboxylic acid and the N-H proton will be observable in DMSO-d₆.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.[13][14]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[13]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

5.3 Predicted NMR Data and Interpretation

Based on the postulated structure, we can predict the expected NMR signals. The interpretation relies on understanding how the electronic environment affects the chemical shift of each nucleus.

¹H NMR (Proton NMR):

  • Rationale: Provides the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Expected Signals:

    • ~12-13 ppm (1H, broad singlet): The acidic proton of the carboxylic acid (COOH).

    • ~11-12 ppm (1H, broad singlet): The N-H proton of the pyridazinone ring.

    • ~6.8 ppm (1H, singlet): The vinyl proton at C4 (H-4). Its chemical shift is influenced by the adjacent double bonds and nitrogen atoms.

    • ~3.5 ppm (2H, singlet): The methylene protons of the acetic acid side chain (H-8). They are deshielded by the adjacent ring system and the carbonyl group.

    • ~2.2 ppm (3H, singlet): The methyl protons at C5 (H-7).

¹³C NMR & DEPT-135:

  • Rationale: ¹³C NMR identifies the number of unique carbon environments. A DEPT-135 experiment distinguishes between CH/CH₃ carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum.

  • Expected Signals:

    • ~171 ppm (Quaternary): Carboxylic acid carbonyl (C9).

    • ~160 ppm (Quaternary): Amide carbonyl (C6).

    • ~145 ppm (Quaternary): C3, attached to the side chain and nitrogen.

    • ~140 ppm (Quaternary): C5, bearing the methyl group.

    • ~130 ppm (CH): C4, the vinyl carbon.

    • ~35 ppm (CH₂): Methylene carbon of the side chain (C8).

    • ~20 ppm (CH₃): Methyl carbon (C7).

2D NMR: COSY (Correlation Spectroscopy):

  • Rationale: COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds.[15] It reveals which protons are neighbors in the molecular structure.

  • Expected Correlations: For this specific molecule, no significant COSY cross-peaks are expected, as all proton groups are predicted to be singlets (isolated spin systems). This "lack of correlation" is itself a crucial piece of structural information.

2D NMR: HSQC (Heteronuclear Single Quantum Coherence):

  • Rationale: HSQC creates a 2D map showing correlations between protons and the carbons to which they are directly attached.[9] It is the definitive experiment for linking the proton and carbon skeletons.

  • Expected Correlations:

    • H-4 (~6.8 ppm) will show a cross-peak with C4 (~130 ppm).

    • H-8 (~3.5 ppm) will show a cross-peak with C8 (~35 ppm).

    • H-7 (~2.2 ppm) will show a cross-peak with C7 (~20 ppm).

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation):

  • Rationale: HMBC is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[9][15][16] This allows for the connection of isolated spin systems and the assignment of quaternary carbons.[9]

  • Expected Key Correlations:

    • Methyl Protons (H-7): Will correlate to C5, C4, and C6. This definitively places the methyl group at the C5 position of the ring.

    • Methylene Protons (H-8): Will correlate to C3, C4, and the carboxylic acid carbonyl C9. This confirms the attachment of the acetic acid side chain to C3 of the pyridazinone ring.

    • Vinyl Proton (H-4): Will correlate to C3, C5, and C6, confirming the core ring structure.

Synthesis of Evidence and Final Confirmation

The final step is to integrate all the spectroscopic data into a single, coherent structural proof.

  • HRMS confirmed the molecular formula as C₇H₈N₂O₃.

  • IR Spectroscopy identified the presence of carboxylic acid and cyclic amide functional groups.

  • ¹H and ¹³C NMR provided the correct count of unique proton (5) and carbon (7) environments. The DEPT-135 experiment confirmed the presence of one CH, one CH₂, and one CH₃ group.

  • HSQC unambiguously linked each proton signal to its directly attached carbon.

  • HMBC provided the crucial long-range connectivity data. The correlations observed from the methyl (H-7) and methylene (H-8) protons definitively established the substitution pattern on the pyridazinone ring, locking all fragments into the final, confirmed structure.

The convergence of evidence from these orthogonal analytical techniques provides an exceptionally high degree of confidence in the assigned structure of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Final Confirmation Diagram:

Figure 2: Key HMBC correlations confirming the molecular backbone.

Conclusion

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Yilmaz, D., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Retrieved from [Link]

  • Pleil, J. D. (2018). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Alanazi, A. M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]

  • Szymański, P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. Retrieved from [Link]

  • de la Torre, M. C., et al. (2004). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Nanalysis. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • Slideshare. (n.d.). Structure elucidation phyto .pptx. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Structural Elucidation

In the realm of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular framework by mapping the chemical environment of each proton.[1] The pyridazinone core is a privileged scaffold in medicinal chemistry, and understanding its spectral characteristics is crucial for the synthesis and characterization of novel therapeutic agents.[2] This guide will deconstruct the predicted ¹H NMR spectrum of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, providing a robust framework for its identification.

Molecular Structure and Proton Environments

The first step in interpreting any NMR spectrum is to dissect the molecule's structure and identify all chemically distinct proton environments.

Molecular_Structure cluster_ring Pyridazinone Ring cluster_sidechain Acetic Acid Side Chain C3 C C4 C(H) C3->C4 CH2 CH₂ C3->CH2 C5 C(CH₃) C4->C5 C6 C=O C5->C6 N1 N(H) C6->N1 N2 N N1->N2 N2->C3 COOH COOH CH2->COOH H_ring Ha H_methyl Hb H_methylene Hc H_acid Hd H_nh He Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of the compound B Dissolve in 0.6-0.7 mL of DMSO-d₆ A->B C Add internal standard (TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F Lock and shim the instrument E->F G Set acquisition parameters (e.g., 16-32 scans, 1-2s relaxation delay) F->G H Acquire the Free Induction Decay (FID) G->H I Apply Fourier Transform to the FID H->I J Phase and baseline correct the spectrum I->J K Calibrate the chemical shift to TMS (0 ppm) J->K L Integrate the signals K->L

Sources

Mass Spectrometry Analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Analytical Approach for a Novel Pyridazinone Derivative

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] The title compound, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS Number: 1922898-82-5), is a molecule of interest for researchers in drug discovery and development. Its unique chemical structure, featuring a substituted pyridazinone ring coupled to an acetic acid moiety, necessitates a robust and sensitive analytical methodology for its characterization and quantification in various matrices. This guide provides a comprehensive, in-depth technical overview of the mass spectrometry-based analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the analytical choices, offering field-proven insights to ensure the generation of high-quality, reproducible data.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃
Molecular Weight 184.15 g/mol Calculated
CAS Number 1922898-82-5

The presence of a carboxylic acid group and nitrogen atoms in the heterocyclic ring suggests that the molecule is polar and will readily ionize under electrospray ionization (ESI) conditions.

Strategic Development of an LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of small molecules in complex matrices.[5]

Experimental Workflow: A Visual Overview

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample Protein Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Dilution Dilution with Mobile Phase Supernatant Collection->Dilution Autosampler Autosampler Dilution->Autosampler Injection C18 Column Reversed-Phase C18 Column Autosampler->C18 Column Gradient Elution Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) C18 Column->Gradient Elution ESI Source Electrospray Ionization (Positive Ion Mode) Gradient Elution->ESI Source Eluent Precursor Ion Selection Precursor Ion Selection (Q1) ESI Source->Precursor Ion Selection Collision-Induced Dissociation Collision-Induced Dissociation (Q2) Precursor Ion Selection->Collision-Induced Dissociation Product Ion Monitoring Product Ion Monitoring (Q3) Collision-Induced Dissociation->Product Ion Monitoring Peak Integration Peak Integration Product Ion Monitoring->Peak Integration Data Acquisition Calibration Curve Calibration Curve Construction Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: A schematic overview of the LC-MS/MS workflow for the analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Sample Preparation: Ensuring a Clean Matrix

For analysis in biological matrices such as plasma or urine, a robust sample preparation protocol is crucial to remove interfering substances that can cause ion suppression or enhancement.[6]

Protocol: Protein Precipitation

  • To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules, including the analyte of interest, in solution. The evaporation and reconstitution step helps to concentrate the analyte and ensure compatibility with the initial chromatographic conditions.

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase C18 column is a suitable starting point for the separation of this polar compound.[5]

Table: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier promotes protonation of the analyte for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute a wide range of compounds. This can be optimized for faster analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume helps to minimize peak broadening.
Mass Spectrometry: Fine-Tuning for Sensitivity and Specificity

Electrospray ionization in positive ion mode is recommended due to the presence of basic nitrogen atoms in the pyridazinone ring, which are readily protonated.[7]

Table: Typical Starting MS Parameters (Triple Quadrupole)

ParameterRecommended RangeRationale
Ionization Mode ESI PositiveThe nitrogen-containing heterocycle is readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimizes the formation of gas-phase ions.
Cone Voltage 20 - 40 VCan be optimized to maximize the precursor ion signal and minimize in-source fragmentation.[8]
Desolvation Gas Flow 600 - 800 L/hrAids in the desolvation of the ESI droplets.
Desolvation Temperature 350 - 450 °CFacilitates solvent evaporation.
Collision Gas ArgonAn inert gas used for collision-induced dissociation.
Collision Energy 10 - 30 eVOptimized for each fragmentation transition to achieve the most stable and intense product ions.

Fragmentation Analysis: Deciphering the Molecular Breakdown

Understanding the fragmentation pattern of the analyte is key to developing a selective and sensitive multiple reaction monitoring (MRM) method.

Predicted Fragmentation Pathway

Based on the known fragmentation of carboxylic acids and nitrogen-containing heterocycles, the following pathway is proposed for the [M+H]⁺ ion of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (m/z 185.06).

fragmentation_pathway cluster_fragments Product Ions Precursor [M+H]⁺ m/z 185.06 Fragment1 Loss of H₂O [M+H-18]⁺ m/z 167.05 Precursor->Fragment1 - H₂O Fragment2 Loss of COOH [M+H-45]⁺ m/z 140.07 Precursor->Fragment2 - COOH Fragment3 Loss of CH₂COOH [M+H-59]⁺ m/z 126.05 Precursor->Fragment3 - CH₂COOH Fragment4 Ring Cleavage (e.g., loss of N₂H) [Fragment]⁺ Precursor->Fragment4 CID

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

  • Loss of Water (H₂O): A common fragmentation for molecules with a carboxylic acid group, resulting in an ion at m/z 167.05.

  • Loss of the Carboxyl Group (COOH): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the entire carboxyl group as a radical, resulting in an ion at m/z 140.07.

  • Loss of the Acetic Acid Moiety (CH₂COOH): Cleavage of the bond between the pyridazinone ring and the acetic acid side chain would result in an ion at m/z 126.05.

  • Ring Cleavage: Collision-induced dissociation can induce cleavage of the pyridazinone ring, leading to various product ions. A potential fragmentation is the loss of a neutral N₂H fragment.

Quantitative Analysis: Ensuring Accuracy and Precision

For quantitative analysis, the use of an internal standard is essential to correct for variations in sample preparation and instrument response.

Internal Standard Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[2][7] As a SIL internal standard for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is not readily commercially available, a structural analog can be used. A suitable analog should have similar chemical properties and chromatographic behavior to the analyte.[9] A potential candidate could be a pyridazinone derivative with a slightly different alkyl substituent.

Data Processing and Quantification

The quantitative analysis workflow involves several key steps:

  • Peak Integration: The chromatographic peaks for the analyte and internal standard are integrated to determine their respective areas.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentration of the analyte in unknown samples is calculated from the calibration curve using the measured peak area ratio.

This workflow can be performed using the software provided with the mass spectrometer.[10][11]

Method Validation: Demonstrating Reliability

A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. By following the principles and protocols outlined herein, researchers can develop and validate a robust, sensitive, and selective LC-MS/MS method for the accurate quantification of this novel compound. The key to success lies in a systematic approach to method development, a thorough understanding of the analyte's properties, and a commitment to rigorous method validation.

References

  • Galaxy Training Network. Metabolomics / Mass spectrometry: LC-MS data processing / Hands-on. [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[10][12][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

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  • Acar, I. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

  • Wang, R., et al. (2013). A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate. [Link]

  • Woltersdorf, O. W., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 20(11), 1400-8. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Demeunynck, M., & De Clercq, P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • An, M., & Wu, J. (2014). Preprocessing and Analysis of LC-MS-Based Proteomic Data. PMC. [Link]

  • Plenis, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • Wang, Y., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. [Link]

  • SCIEX. LC-MS/MS Fundamentals. [Link]

  • University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

  • Chan, E. C. Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Smith, K. A., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]

  • ACS Publications. MALDI-MSI-LC-MS/MS Workflow for Single-Section Single Step Combined Proteomics and Quantitative Lipidomics. [Link]

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Biological activity of pyridazinone acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Pyridazinone Acetic Acid Derivatives

Executive Summary

The pyridazinone nucleus, a six-membered diazine ring with a carbonyl group, represents a versatile and highly privileged scaffold in medicinal chemistry.[1][2] When functionalized with an acetic acid moiety, typically at the N2 position, the resulting pyridazinone acetic acid derivatives exhibit a remarkable breadth of biological activities. This structural combination has proven to be a fertile ground for the development of novel therapeutic agents targeting a wide array of physiological and pathological processes. These compounds have demonstrated significant potential as cardiovascular, anti-inflammatory, analgesic, and anticancer agents.[3][4]

This technical guide offers an in-depth exploration of the core biological activities associated with pyridazinone acetic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere listing of activities to provide a detailed analysis of the underlying mechanisms of action, insights into structure-activity relationships (SAR), and comprehensive, field-proven experimental protocols for their evaluation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as both a foundational resource and a practical handbook for advancing research in this promising class of compounds.

Chapter 1: The Pyridazinone Acetic Acid Scaffold: A Chemical and Synthetic Overview

Core Chemical Structure and Rationale for Design

The archetypal structure consists of a 3(2H)-pyridazinone ring, which provides a rigid, planar core with strategically positioned hydrogen bond donors and acceptors. The introduction of an acetic acid group at the N2 position adds a crucial acidic functional group. This appendage can significantly influence the molecule's pharmacokinetic properties, such as solubility and membrane permeability, and often serves as a key interacting element with biological targets, for instance, by forming salt bridges with basic amino acid residues in an enzyme's active site. The remainder of the pyridazinone ring, particularly the C6 position, allows for extensive substitution, enabling fine-tuning of potency, selectivity, and metabolic stability.[1][5]

General Synthetic Strategy

The synthesis of pyridazinone acetic acid derivatives is both modular and robust, allowing for the generation of diverse chemical libraries. A common and effective pathway begins with the construction of the core pyridazinone ring, followed by the introduction of the acetic acid side chain.

The workflow typically involves:

  • Formation of a γ-ketoacid: This is often achieved via a Friedel-Crafts acylation of an aromatic compound with an anhydride like succinic anhydride.[6]

  • Cyclocondensation: The resulting γ-ketoacid is then reacted with hydrazine hydrate to form the 6-substituted-4,5-dihydropyridazin-3(2H)-one ring.[6][7]

  • N-Alkylation: The N2 position of the pyridazinone ring is alkylated using a reagent like ethyl chloroacetate. This step introduces the protected acetic acid moiety.[5]

  • Hydrolysis: Finally, the ester is hydrolyzed under basic or acidic conditions to yield the target pyridazinone acetic acid derivative.

This multi-step process is highly adaptable, allowing for variation in the starting materials to explore different substitutions and their impact on biological activity.

G cluster_0 Step 1: γ-Ketoacid Formation cluster_1 Step 2: Pyridazinone Core Synthesis cluster_2 Step 3 & 4: Side Chain Functionalization A Aromatic Substrate + Succinic Anhydride B Friedel-Crafts Acylation (e.g., AlCl3) C γ-Ketoacid E Cyclocondensation D Hydrazine Hydrate F 6-Substituted Pyridazinone H N-Alkylation G Ethyl Chloroacetate I Ester Intermediate J Hydrolysis K Final Pyridazinone Acetic Acid Derivative

Caption: General synthetic workflow for pyridazinone acetic acid derivatives.

Chapter 2: Cardiovascular Activities

Pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system, with many compounds exhibiting potent antihypertensive, vasodilatory, and cardiotonic properties.[4][8]

Antihypertensive and Vasodilatory Effects

A primary mechanism for the antihypertensive action of certain pyridazinone acetic acid derivatives is the inhibition of the Angiotensin-Converting Enzyme (ACE).[8] ACE plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.[8] Some derivatives also exert their effects by acting as nitric oxide (NO) donors, which promotes vasodilation.[9]

RAAS cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) AngI Angiotensin I Renin->AngI converts ACE ACE (Lungs, Endothelium) AngII Angiotensin II ACE->AngII converts Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP Aldosterone->IncreaseBP Inhibitor Pyridazinone Acetic Acid Derivative (ACE Inhibitor) Inhibitor->ACE INHIBITS

Caption: Mechanism of ACE inhibition by pyridazinone derivatives in the RAAS pathway.

This protocol is designed to quantify the ACE inhibitory potential of test compounds using a commercially available kit. The choice of a fluorometric or colorimetric assay provides high sensitivity and throughput.

  • Principle: The assay measures the activity of ACE by detecting the product of a synthetic substrate. An inhibitor will reduce the rate of product formation, which can be quantified spectrophotometrically.

  • Materials:

    • Recombinant human ACE

    • Fluorogenic or chromogenic ACE substrate

    • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl₂)

    • Test compounds (dissolved in DMSO)

    • Lisinopril or Captopril (positive control)[8]

    • 96-well microplate (black for fluorescence, clear for colorimetric)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (Lisinopril) in assay buffer. The final DMSO concentration should be kept below 1%.

    • To each well of the 96-well plate, add 20 µL of the test compound dilution or control. Include wells for "no inhibitor" (buffer + DMSO) and "blank" (no enzyme).

    • Add 20 µL of the ACE enzyme solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the ACE substrate solution to all wells.

    • Immediately begin kinetic reading using a microplate reader at the appropriate excitation/emission or absorbance wavelength. Record measurements every 1-2 minutes for 30-60 minutes.

    • Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cardiotonic (Inotropic) Effects

Several pyridazinone derivatives, such as Pimobendan and Levosimendan, function as potent cardiotonic agents, enhancing the contractility of the heart muscle.[1] This activity is primarily achieved through two synergistic mechanisms:

  • Phosphodiesterase III (PDE-III) Inhibition: PDE-III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, these compounds increase intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately strengthening myocardial contraction.[1]

  • Calcium Sensitization: Some derivatives directly sensitize the contractile machinery (troponin C) to calcium. This means that for a given concentration of intracellular calcium, a stronger contraction is produced. This mechanism is considered more energy-efficient than increasing calcium levels, as it avoids calcium overload and potential arrhythmias.[1]

CardiacMyocyte cluster_membrane Cell Membrane cluster_cytosol cluster_sr Sarcoplasmic Reticulum (SR) cluster_contractile Contractile Apparatus BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC activates cAMP cAMP AC->cAMP produces CaChannel L-type Ca²⁺ Channel SR_Ca Ca²⁺ Store CaChannel->SR_Ca ↑ Ca²⁺ influx PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 PDE-III PKA->CaChannel phosphorylates (activates) AMP AMP PDE3->AMP degrades Inhibitor Pyridazinone Derivative Inhibitor->PDE3 INHIBITS TnC Troponin C (TnC) Inhibitor->TnC SENSITIZES SR_Ca->TnC ↑ Ca²⁺ release Contraction Myocardial Contraction TnC->Contraction initiates

Caption: Dual mechanism of cardiotonic pyridazinone derivatives in a cardiomyocyte.

Chapter 3: Anti-inflammatory and Analgesic Activities

The acetic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Unsurprisingly, derivatives of [6-(pyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have shown potent anti-inflammatory and analgesic activities, with some compounds exhibiting efficacy comparable to standard drugs like indomethacin and aspirin.[1]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, while COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a key goal in drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

ArachidonicAcid cluster_cox COX Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic function, e.g., gastric protection) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Inhibitor Pyridazinone Acetic Acid Derivative (COX Inhibitor) Inhibitor->COX1 inhibits Inhibitor->COX2 SELECTIVELY INHIBITS

Caption: Inhibition of the COX pathway by pyridazinone acetic acid derivatives.

This is the gold-standard animal model for evaluating the acute anti-inflammatory activity of novel compounds. Its relevance stems from its well-characterized biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis.

  • Principle: Inflammation is induced by injecting carrageenan into the paw of a rat. The resulting edema (swelling) is measured over time. An effective anti-inflammatory agent will significantly reduce the extent of swelling compared to a vehicle-treated control group.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • Test compounds and positive control (e.g., Indomethacin).

    • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

    • 1% (w/v) solution of λ-carrageenan in sterile saline.

    • Plebysmometer or digital calipers.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

    • Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

    • Data Analysis: Calculate the volume of edema at each time point (Vₜ - V₀). Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_edema_control - V_edema_treated) / V_edema_control] * 100. Statistical significance is typically assessed using ANOVA followed by a post-hoc test.

Chapter 4: Anticancer Activities

More recently, the pyridazinone scaffold has been explored for its anticancer potential. Certain pyridazinone-based diarylurea derivatives have demonstrated significant growth inhibition against various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma.[11]

Mechanism of Action: VEGFR-2 Inhibition

A key target for these anticancer derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[11] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these compounds block downstream signaling pathways, leading to an anti-angiogenic effect. This can also induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[11]

VEGFR2 cluster_outside cluster_membrane Cell Membrane cluster_inside VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds KinaseDomain Tyrosine Kinase Domain VEGFR2->KinaseDomain activates (autophosphorylation) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) KinaseDomain->Downstream activates Effects Angiogenesis, Cell Proliferation, Survival Downstream->Effects Inhibitor Pyridazinone Derivative Inhibitor->KinaseDomain INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer pyridazinone derivatives.

The MTT assay is a fundamental, colorimetric-based method for assessing the cytotoxic or growth-inhibitory effects of a compound on cultured cancer cells. It is chosen for its reliability, simplicity, and suitability for high-throughput screening.

  • Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., A549/ATCC for lung cancer)[11]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., acidified isopropanol or DMSO).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include vehicle control (DMSO) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours.

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Chapter 5: Summary and Future Perspectives

Pyridazinone acetic acid derivatives constitute a class of pharmacologically versatile molecules with demonstrated efficacy across multiple therapeutic areas. Their activities are underpinned by well-defined interactions with key biological targets, including enzymes like ACE, COX, and PDE-III, as well as receptor tyrosine kinases such as VEGFR-2. The modular nature of their synthesis allows for extensive chemical exploration, enabling the optimization of potency and selectivity.

Future research in this field should focus on:

  • Improving Selectivity: Enhancing selectivity, for instance, for COX-2 over COX-1 or for specific kinase isoforms, remains a critical goal to improve safety profiles.

  • Multi-Target Ligands: The inherent ability of the scaffold to interact with diverse targets could be leveraged to design multi-target agents, which may be beneficial for complex diseases like cancer or cardiovascular disorders with inflammatory components.

  • Exploring New Targets: Expanding the scope of biological screening to identify novel mechanisms of action and therapeutic applications.

  • Pharmacokinetic Optimization: Further chemical modification to improve drug-like properties, including metabolic stability, bioavailability, and duration of action.

The continued investigation of pyridazinone acetic acid derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Abida, & Sarfraz, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Barlocco, D., Cignarella, G., & Vellella, M. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3229. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 14(1), 1-18. [Link]

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 126-137. [Link]

  • Siddiqui, A. A., et al. (2015). Synthesis and Antihypertensive Activity of Some Novel Pyridazinone Derivatives. Tropical Journal of Pharmaceutical Research, 14(10), 1803-1811. [Link]

  • Sharma, P., & Kumar, V. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharma Chemica, 6(1), 124-133. [Link]

  • El-Naggar, A. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(45), 31693-31718. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Dubey, S., & Bhosle, P. A. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(1), 1-2. [Link]

  • Kumar, P. S., et al. (2021). Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. International Journal of Bioassays, 10(04), 65-68. [Link]

  • Ewieda, S. Y., et al. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 139, 106742. [Link]

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The HIF Prolyl-Hydroxylase Inhibitor 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (Molidustat): A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to Anemia in Chronic Kidney Disease

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily arising from diminished production of the hormone erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been the administration of recombinant human EPO. However, this approach can be associated with supraphysiological fluctuations in EPO levels and an increased risk of cardiovascular events.[1] 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, known as Molidustat (BAY 85-3934), represents a paradigm shift in the management of renal anemia.[2] It is an orally bioavailable small molecule that stimulates the body's own production of EPO by mimicking the physiological response to hypoxia.[2] This technical guide provides a comprehensive overview of the mechanism of action of Molidustat, intended for researchers, scientists, and drug development professionals.

The Core Mechanism: Inhibition of Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH)

Molidustat's therapeutic effect is rooted in its ability to inhibit a class of enzymes known as hypoxia-inducible factor prolyl-hydroxylases (HIF-PHs).[3][4] These enzymes are critical cellular oxygen sensors.

The HIF Signaling Pathway: A Primer

Under normal oxygen conditions (normoxia), HIF-PH enzymes hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α). This hydroxylation acts as a molecular tag, signaling the von Hippel-Lindau (VHL) protein to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This keeps HIF-α levels low, and the expression of hypoxia-responsive genes is suppressed.

In a low-oxygen environment (hypoxia), the activity of HIF-PH enzymes is inhibited due to the lack of their co-substrate, oxygen. This prevents the hydroxylation of HIF-α, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with the stable HIF-β subunit. This HIFα/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[1] A key target gene is EPO, which encodes for erythropoietin.

Molidustat's Intervention

Molidustat is a potent, reversible inhibitor of the HIF-PH enzymes.[3][4] By binding to the active site of these enzymes, Molidustat effectively mimics a state of hypoxia, even in the presence of normal oxygen levels. This inhibition prevents the degradation of HIF-α, leading to its stabilization and the subsequent activation of hypoxia-inducible genes, most notably EPO.[1] The resulting increase in endogenous EPO production stimulates erythropoiesis in the bone marrow, leading to a rise in hemoglobin and red blood cell levels.

Molidustat Mechanism of Action cluster_0 Normoxia (Normal Oxygen) cluster_1 Molidustat Action (Normoxia) HIF-PH HIF-PH VHL VHL Protein HIF-alpha_normoxia HIF-α HIF-alpha_normoxia->HIF-PH Hydroxylation HIF-alpha_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Molidustat Molidustat HIF-PH_inhibited HIF-PH Molidustat->HIF-PH_inhibited Inhibition HIF-alpha_stabilized HIF-α (Stabilized) HIF-beta HIF-β HIF-alpha_stabilized->HIF-beta Dimerization HIF_complex HIF-α/β Complex HIF-beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation EPO_gene EPO Gene Transcription Nucleus->EPO_gene EPO Erythropoietin (EPO) EPO_gene->EPO

Caption: The signaling pathway of Molidustat's mechanism of action.

Quantitative Analysis of Molidustat's Activity

The potency of Molidustat has been quantified through various in vitro assays, demonstrating its inhibitory effect on the different isoforms of HIF prolyl-hydroxylase.

Parameter PHD1 PHD2 PHD3 Reference
IC₅₀ 0.48 µM0.28 µM0.45 µM[5]

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of Molidustat required to inhibit 50% of the enzyme's activity.

Pharmacokinetics and Pharmacodynamics

Molidustat is orally bioavailable and exhibits a dose-dependent increase in plasma concentrations. Clinical studies have shown that concomitant intake of iron(II) supplements can reduce the absorption of Molidustat, decreasing its area under the curve (AUC) and maximum concentration (Cmax) by 50-75% and 46-84%, respectively. Therefore, it is recommended to administer Molidustat and oral iron supplements with an appropriate time separation.[6] In contrast, calcium supplements have a less pronounced effect on Molidustat's pharmacokinetics.[6]

Pharmacodynamically, single oral doses of Molidustat lead to a significant, dose-dependent increase in endogenous EPO levels.

Clinical Efficacy and Safety

The clinical development of Molidustat, including the comprehensive MIYABI (MolIdustat once dailY improves renal Anemia By Inducing EPO) program, has demonstrated its efficacy and safety in treating anemia in patients with CKD, both in those who are dialysis-dependent and those who are not.

Hemoglobin Response in Phase 3 MIYABI Trials
Trial Patient Population Comparator Primary Efficacy Outcome Result Reference
MIYABI ND-C Non-dialysis, ESA-naïveDarbepoetin alfaNon-inferiority in mean Hb change from baselineMolidustat was non-inferior to darbepoetin alfa.[5][7]
MIYABI ND-M Non-dialysis, ESA-treatedDarbepoetin alfaNon-inferiority in mean Hb change from baselineMolidustat was non-inferior to darbepoetin alfa.[1]
MIYABI HD-M Hemodialysis, ESA-treatedDarbepoetin alfaNon-inferiority in mean Hb change from baselineMolidustat was non-inferior to darbepoetin alfa.[8]
MIYABI PD Peritoneal dialysisSingle-armResponder rate based on Hb target range54.9% of patients met the primary endpoint.[6]
Safety Profile

Across the clinical trial program, Molidustat has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) include nasopharyngitis and worsening of CKD.[7] The incidence of serious TEAEs has been found to be comparable to standard-of-care erythropoiesis-stimulating agents (ESAs).[7][9][10]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of Molidustat.

In Vitro HIF-Prolyl Hydroxylase Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of PHD2 enzymatic activity. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for studying molecular interactions.

TR-FRET Assay Workflow Start Start Dispense_Reagents Dispense PHD2 enzyme, biotinylated HIF-1α peptide, and Molidustat/control Start->Dispense_Reagents Incubate_1 Incubate to allow enzymatic reaction Dispense_Reagents->Incubate_1 Add_Detection_Reagents Add detection reagents: Europium-labeled anti-hydroxy-HIF-1α antibody and Streptavidin-XL665 Incubate_1->Add_Detection_Reagents Incubate_2 Incubate to allow binding of detection reagents Add_Detection_Reagents->Incubate_2 Read_Plate Read plate on a TR-FRET enabled reader Incubate_2->Read_Plate Analyze_Data Analyze data to determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a TR-FRET-based HIF-PHD2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA). Prepare solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate, ferrous iron (Fe(II)), L-ascorbic acid, and 2-oxoglutarate. Prepare serial dilutions of Molidustat.

  • Enzymatic Reaction: In a 384-well plate, add the PHD2 enzyme, Fe(II), and L-ascorbic acid. Add the Molidustat dilutions or vehicle control and pre-incubate.

  • Initiate Reaction: Add the biotinylated HIF-1α peptide and 2-oxoglutarate to start the reaction. Incubate at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add a detection mixture containing a Europium-labeled antibody specific for hydroxylated HIF-1α and Streptavidin-XL665. The streptavidin binds to the biotinylated peptide, and if the peptide is hydroxylated, the antibody also binds, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET signal.

  • Data Acquisition and Analysis: Read the plate using a TR-FRET plate reader. The degree of inhibition is proportional to the decrease in the FRET signal. Calculate IC₅₀ values using a suitable data analysis software.

Cell-Based EPO Production Assay (ELISA)

This assay measures the amount of EPO secreted by cultured cells in response to Molidustat treatment.

Step-by-Step Methodology:

  • Cell Culture: Plate human hepatoma cells (e.g., Hep3B or Huh-7), which are known to produce EPO, in a suitable culture medium and incubate.

  • Treatment: Treat the cells with varying concentrations of Molidustat or a vehicle control and incubate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant, which will contain the secreted EPO.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for human EPO.

    • Add the collected cell culture supernatants and EPO standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody that binds to a different epitope on EPO.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the EPO standards. Use this curve to determine the concentration of EPO in the cell culture supernatants.

HIF-1α Stabilization Assay (Western Blot)

This method is used to visualize the accumulation of HIF-1α protein in cells treated with Molidustat.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293T) and treat with various concentrations of Molidustat for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors to prevent protein degradation. Given the rapid degradation of HIF-1α, it is crucial to perform this step quickly and on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or tubulin, should be used to ensure equal protein loading.

Conclusion: A Targeted and Physiological Approach to Anemia Management

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (Molidustat) offers a novel and targeted mechanism of action for the treatment of anemia in patients with chronic kidney disease. By inhibiting HIF prolyl-hydroxylase, Molidustat stabilizes HIF-α, leading to a controlled, physiological increase in endogenous erythropoietin production. This in-depth guide has elucidated the core signaling pathway, provided quantitative data on its activity, and detailed the key experimental protocols for its characterization. The robust clinical data supporting its efficacy and safety position Molidustat as a valuable therapeutic alternative to traditional erythropoiesis-stimulating agents.

References

  • Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial. (2021). Karger Publishers. [Link]

  • Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies. (2019). PubMed Central. [Link]

  • Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. (2021). PubMed. [Link]

  • Molidustat for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study. (n.d.). PubMed Central. [Link]

  • Fe(ii) and 2-oxoglutarate-dependent dioxygenases for natural product synthesis: molecular insights into reaction diversity. (2024). RSC Publishing. [Link]

  • A Study to Learn More About the Long-term Safety and Effectiveness of Molidustat as a Treatment for Japanese Men and Women With Renal Anemia. (n.d.). ClinicalTrials.gov. [Link]

  • 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. (n.d.). PubMed Central. [Link]

  • Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies. (2019). ResearchGate. [Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (n.d.). PubMed Central. [Link]

  • Molidustat for Japanese Patients With Renal Anemia Receiving Dialysis. (2021). ResearchGate. [Link]

  • Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. (n.d.). PubMed Central. [Link]

  • Iron- and 2-oxoglutarate-dependent Dioxygenases: an emerging group of molecular targets for nickel toxicity and carcinogenicity. (n.d.). PubMed Central. [Link]

  • Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial. (2021). PubMed. [Link]

  • Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies. (2019). PubMed. [Link]

  • Treatment satisfaction with molidustat in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials. (2023). National Institutes of Health. [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, yet under-explored member of this family: 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. While direct in vitro studies on this exact molecule are not extensively documented in publicly available literature, the known biological landscape of related pyridazinone compounds provides a robust framework for its systematic investigation.

This document serves as a comprehensive technical guide, outlining a proposed in vitro evaluation cascade for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice. We will proceed with the hypothesis that, like many of its chemical cousins, this molecule may possess anti-inflammatory properties, and our experimental design will reflect a logical progression to test this hypothesis.

Section 1: Compound Profile and Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful in vitro study. These parameters influence solubility, cell permeability, and potential for non-specific interactions.

PropertyEstimated Value/CharacteristicRationale for Importance
Molecular Formula C7H8N2O3Defines the elemental composition.
Molecular Weight 184.15 g/mol Influences diffusion and transport across membranes.
Structure A dihydropyridazinone ring with a methyl group and an acetic acid side chain.The acetic acid moiety suggests potential for hydrogen bonding and aqueous solubility. The pyridazinone core is a known pharmacophore.
pKa (estimated) 3.5 - 4.5 (for the carboxylic acid)Critical for determining the ionization state at physiological pH, which affects solubility and cell permeability.
LogP (estimated) 0.5 - 1.5Provides an indication of the compound's lipophilicity and potential for membrane permeation.
Aqueous Solubility Predicted to be moderateThe carboxylic acid group should enhance solubility in aqueous buffers, especially at neutral or basic pH.

Preparation of Stock Solutions:

For in vitro assays, a high-concentration stock solution in an appropriate solvent is essential.

  • Primary Solvent Selection: Based on its structure, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.

  • Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO.

  • Solubility Check: Visually inspect the solution for any undissolved particulate matter. If necessary, gentle warming or sonication can be applied.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Section 2: A Tiered Approach to In Vitro Evaluation: The Screening Cascade

A logical, tiered approach to in vitro testing is crucial for efficient and cost-effective drug discovery. Our proposed cascade for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid begins with broad assessments of cytotoxicity and then funnels down to more specific, mechanistic assays.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Pharmacological Screening cluster_2 Tier 3: Mechanism of Action Studies A Cytotoxicity Profiling (e.g., MTT Assay in RAW 264.7 Macrophages) B Anti-inflammatory Activity Assessment (LPS-induced Nitric Oxide Production) A->B Proceed if non-toxic at relevant concentrations C COX-1/COX-2 Enzyme Inhibition Assay B->C If significant NO inhibition is observed D Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 ELISA) B->D Concurrent or subsequent investigation COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Isomerases COX->PGG2 Peroxidase Activity Test_Compound 2-(5-Methyl-6-oxo-1,6- dihydropyridazin-3-yl)acetic acid Test_Compound->COX Hypothesized Inhibition

Figure 2: Hypothesized mechanism of action via inhibition of the COX pathway.

Section 4: Data Presentation and Interpretation

Table 2: Hypothetical In Vitro Activity Summary

AssayEndpointResultInterpretation
Cytotoxicity (MTT) CC50 in RAW 264.7 cells> 100 µMThe compound is non-toxic at concentrations relevant for functional screening.
NO Inhibition IC50 in LPS-stimulated RAW 264.7 cells15 µMThe compound exhibits moderate anti-inflammatory activity.
COX-1 Inhibition IC50> 50 µMThe compound has weak activity against the constitutive COX-1 isoform.
COX-2 Inhibition IC505 µMThe compound is a potent inhibitor of the inducible COX-2 isoform.
COX-2 Selectivity Index IC50 (COX-1) / IC50 (COX-2)> 10The compound is a selective COX-2 inhibitor, suggesting a potentially favorable gastrointestinal safety profile.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the initial in vitro characterization of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. By following this tiered screening cascade, researchers can efficiently determine its cytotoxic profile, assess its anti-inflammatory potential, and elucidate its likely mechanism of action.

Based on the hypothetical data presented, this compound emerges as a promising candidate for further development as a selective COX-2 inhibitor. Subsequent in vitro studies could delve deeper into its effects on gene expression (e.g., qPCR for iNOS and COX-2 mRNA levels) and explore its activity in other cell types. Ultimately, these in vitro findings will be crucial for making informed decisions about advancing the compound to more complex cellular models and eventually, in vivo studies.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][4][5]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

  • Woltersdorf Jr, O. W., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 20(11), 1400-8. [Link]

  • Al-Ghorbani, M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. Molecules, 23(4), 766. [Link]

  • PubChem. 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. [Link]

  • Coudert, P., et al. (1998). Pharmacophore requirements in new series of pyridazinyl alkanoic acids, N-[(pyridazin-2-yl) alkyl] succinyl and glutaryl amides, inhibitors of thromboxane A2 biosynthesis. European Journal of Medicinal Chemistry, 33(1), 45-56. [Link]

  • Pingaew, R., et al. (2014). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 24(15), 3461-4. [Link]

  • Pharmaffiliates. 5-((4-(5-Morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)(nitroso)amino)pentanoic Acid. [Link]

  • El-Gazzar, A. R., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6241. [Link]

  • Posa, A., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 27(15), 4983. [Link]

  • Youssef, A. M., et al. (2000). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen- 2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Afro-Asian J. of Sciences, 1(1), 1-10. [Link]

  • Kumar, R., & Gupta, L. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6668. [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(2), 363. [Link]

  • Whiteside, G. T., et al. (2004). DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted Mu opioid agonist with antihyperalgesic activity: II. In vivo pharmacological characterization in the rat. Journal of Pharmacology and Experimental Therapeutics, 310(2), 793-9. [Link]

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  • Mair, D., et al. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Organic Letters. [Link]

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Methodological & Application

Application Note & Protocol: Solubilization of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PYR-0325

Abstract

This document provides a comprehensive guide for the solubilization of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, a heterocyclic compound with potential applications in drug discovery and development. Given the characteristic poor aqueous solubility of many pyridazinone derivatives, this guide outlines systematic protocols for achieving dissolution in both organic solvents for high-concentration stock solutions and in aqueous buffers suitable for various biological assays. The methodologies are grounded in the physicochemical principles of the compound's functional groups, emphasizing the carboxylic acid moiety's role in pH-dependent solubility.

Introduction: Understanding the Molecule

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid incorporates two key structural features that dictate its solubility profile: a pyridazinone core and a carboxylic acid side chain. Pyridazinone-based molecules are frequently investigated for a wide range of biological activities, including cardiovascular and anticancer applications.[1][2] However, a common challenge in their experimental use is their limited solubility in aqueous media.[3]

The presence of the carboxylic acid group (-COOH) is a critical determinant of this compound's solubility. Carboxylic acids are weak acids and their solubility in water is often low, especially as the carbon skeleton of the molecule increases.[4][5] However, the protonation state of the carboxylic acid is dependent on the pH of the solution. In basic conditions, the carboxylic acid can be deprotonated to form a carboxylate salt, which is significantly more water-soluble due to ion-dipole interactions.[4] This principle is fundamental to one of the solubilization strategies outlined below.

For the preparation of high-concentration stock solutions, which are often necessary for in vitro screening and other experiments, organic solvents are typically employed.[6] Dimethyl sulfoxide (DMSO) is a common choice for pyridazinone derivatives due to its high solvating power for a wide range of organic molecules.[3]

Safety & Handling Precautions

Before handling the compound, it is imperative to consult the material safety data sheet (MSDS). As a general precaution for handling powdered chemical compounds, the following personal protective equipment (PPE) should be used:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • Laboratory coat

All weighing and initial dissolution steps with volatile organic solvents should be performed in a certified chemical fume hood to avoid inhalation of the powder or solvent vapors.

Recommended Solvents & Starting Concentrations

Based on the structural characteristics and data from related compounds, the following solvents are recommended for initial solubility testing.

SolventTypeRecommended UseAnticipated SolubilityRationale
DMSO OrganicHigh-concentration stock solutions (e.g., 10-50 mM)HighPyridazinone core is often soluble in DMSO.[3][6]
Ethanol OrganicIntermediate stock solutions; some in vivo applicationsModerate to LowMay be a suitable alternative to DMSO if cytotoxicity is a concern.
Aqueous NaOH Basic BufferAqueous working solutionsHighDeprotonation of the carboxylic acid to a soluble salt.[4]
PBS (pH 7.4) Aqueous BufferCell-based assays (final dilution)Very LowThe carboxylic acid will be largely protonated and insoluble.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is ideal for creating a concentrated stock solution for serial dilution in subsequent experiments.

Materials:

  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid powder

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of the compound is required for this calculation.

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied to aid dissolution.[3] Visually inspect for complete dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Aqueous Working Solutions via pH Adjustment

This protocol is suitable for preparing working solutions directly in an aqueous buffer, which may be necessary for applications where even small amounts of DMSO are not tolerated.

Materials:

  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS) or other desired buffer

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Weigh the desired amount of the compound and add it to a volume of the target aqueous buffer (e.g., PBS) that is less than the final desired volume. The compound will likely not dissolve at this stage.

  • Basification: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH of the solution.

  • Dissolution Point: Continue adding NaOH until the compound fully dissolves. This indicates the formation of the soluble sodium salt of the carboxylic acid.[4] Note the pH at which dissolution occurs.

  • pH Adjustment: Carefully adjust the pH of the solution back towards the desired final pH using a dilute acid (e.g., 0.1 M HCl). Caution: As the pH is lowered, the compound may precipitate out of solution if its solubility limit is exceeded. It is crucial to perform this step slowly and observe for any signs of precipitation.

  • Final Volume: Once the desired pH is reached and the solution remains clear, add the target buffer to reach the final desired volume.

  • Sterilization & Storage: If necessary for the application, sterile-filter the final solution through a 0.22 µm filter. Store at 4°C for short-term use. The stability of the compound in aqueous solution should be determined empirically.

Workflow Diagrams

G cluster_0 Protocol 1: DMSO Stock Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex heat_sonicate Gentle Heat / Sonicate (Optional) vortex->heat_sonicate aliquot_store Aliquot & Store at -20°C / -80°C heat_sonicate->aliquot_store

Caption: Workflow for preparing a DMSO stock solution.

G cluster_1 Protocol 2: Aqueous Solution via pH Adjustment weigh_suspend Weigh & Suspend in Buffer add_base Add NaOH Dropwise to Dissolve weigh_suspend->add_base adjust_ph Adjust to Final pH add_base->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol filter_store Sterile Filter & Store at 4°C final_vol->filter_store

Caption: Workflow for aqueous solution preparation.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation in Media The final concentration of DMSO is too high, or the compound's solubility in the aqueous media is exceeded.Ensure the final DMSO concentration in the assay is low (typically <0.5%). Perform a serial dilution of the stock solution in the assay media to determine the solubility limit.
Compound Crashes Out of Aqueous Solution The pH of the solution has dropped below the pKa of the carboxylic acid, causing it to revert to its less soluble protonated form.Re-evaluate the final pH of the working solution. It may be necessary to work at a slightly more basic pH. The pKa of a drug can significantly influence its formulation and solubility.[7]
Inconsistent Results The compound may be degrading in solution, or there are issues with freeze-thaw cycles.Empirically test the stability of the stock and working solutions over time. Always use fresh dilutions for critical experiments and avoid repeated freeze-thaw cycles of the main stock solution.

References

  • PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid. Available from: [Link]

  • Al-Otaibi, J. S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Available from: [Link]

  • PubChem. 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. Available from: [Link]

  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. (2022). Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available from: [Link]

  • Anderson, D. R. (2013). The Significance of Acid/Base Properties in Drug Discovery. PubMed Central. Available from: [Link]

  • PharmaCompass. 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2018). Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. Available from: [Link]

  • KPU Pressbooks. Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. Available from: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

  • Chemguide. An introduction to carboxylic acids. Available from: [Link]

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Application Notes and Protocols for the Evaluation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for characterizing the compound's mechanism of action, potency, selectivity, and cellular effects. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering a structured approach to evaluating a novel pyridazinone-based anti-inflammatory candidate.

Introduction: The Rationale for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[3][4] Two main isoforms of the COX enzyme exist: COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[2][4]

The therapeutic, anti-inflammatory, and analgesic actions of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and renal toxicity, are linked to the simultaneous inhibition of COX-1.[1][2] This understanding has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," with the goal of providing effective anti-inflammatory relief while minimizing gastrointestinal complications.[4]

The pyridazinone scaffold has emerged as a promising pharmacophore in the design of novel anti-inflammatory agents, with several derivatives demonstrating potent biological activities.[5][6][7] This document focuses on a specific pyridazinone derivative, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, as a candidate for selective COX-2 inhibition.

Compound Profile: 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Property Information
IUPAC Name 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
Chemical Class Pyridazinone derivative
Proposed Mechanism of Action Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Therapeutic Potential Treatment of inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[8]

Proposed Mechanism of Action and Signaling Pathway

The primary proposed mechanism of action for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is the selective inhibition of the COX-2 enzyme. In inflammatory conditions, pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS) induce the expression of COX-2. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2). By selectively binding to and inhibiting the active site of COX-2, the compound is expected to block the production of these prostaglandins, thereby reducing inflammation and pain.

COX2_Pathway Pro-inflammatory Stimuli\n(e.g., LPS, TNF-α) Pro-inflammatory Stimuli (e.g., LPS, TNF-α) COX-2 (inducible) COX-2 (inducible) Pro-inflammatory Stimuli\n(e.g., LPS, TNF-α)->COX-2 (inducible) Upregulates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Releases Arachidonic Acid->COX-2 (inducible) Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Catalyzes Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Mediates Test Compound 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid Test Compound->COX-2 (inducible) Inhibits

Figure 1: Proposed mechanism of action for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2 enzymes, allowing for the calculation of a selectivity index. Commercially available colorimetric or fluorometric inhibitor screening kits are recommended for this purpose.[9]

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to a chromogenic or fluorogenic substrate. The inhibition of this activity is directly proportional to the inhibition of the COX enzyme.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[9]

  • Assay buffer

  • 96-well microplates

  • Microplate reader

  • Test compound: 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

  • Reference compounds: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound to be tested.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add the diluted test compound, reference compounds, or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately add the colorimetric or fluorometric substrate.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.[10]

Expected Outcome: This assay will provide quantitative data on the potency and selectivity of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Compound Predicted COX-1 IC50 (µM) Predicted COX-2 IC50 (µM) Predicted Selectivity Index (SI)
Test Compound>10<1>10
Celecoxib (Reference)~15~0.05~300
Indomethacin (Reference)~0.1~0.5~0.2
Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This protocol assesses the ability of the test compound to inhibit the production of PGE2 in a cellular context, which is a key downstream product of COX-2 activity in inflammation.

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in a suitable cell line (e.g., murine macrophages - J774A.1 or human monocytes - U937). The amount of PGE2 released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell line (e.g., J774A.1 murine macrophages)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound

  • Reference compounds (celecoxib, indomethacin)

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or resazurin-based)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, reference compounds, or vehicle control for 1-2 hours.

  • LPS Stimulation: Induce COX-2 expression and PGE2 production by adding LPS to the wells (excluding the negative control wells).

  • Incubation: Incubate the plate for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for PGE2 inhibition.

Cell_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Cells Seed Cells Pre-treat with Compound Pre-treat with Compound Seed Cells->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate (18-24h) Incubate (18-24h) Stimulate with LPS->Incubate (18-24h) Collect Supernatant Collect Supernatant Incubate (18-24h)->Collect Supernatant Assess Cell Viability Assess Cell Viability Incubate (18-24h)->Assess Cell Viability PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA

Figure 2: Workflow for the cell-based PGE2 inhibition assay.

In Vivo Anti-Inflammatory Activity Evaluation

For promising candidates, in vivo studies are crucial to confirm anti-inflammatory efficacy. A commonly used model is the carrageenan-induced paw edema model in rats or mice.

Principle: Carrageenan is a phlogistic agent that induces an acute inflammatory response characterized by edema (swelling) when injected into the paw of a rodent. The anti-inflammatory effect of the test compound is assessed by its ability to reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound formulation

  • Reference drug (e.g., indomethacin)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, reference, and test compound groups at different doses).

  • Compound Administration: Administer the test compound or reference drug orally or via intraperitoneal injection. The control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Safety and Toxicology Considerations

A critical aspect of developing selective COX-2 inhibitors is assessing their safety profile, particularly concerning cardiovascular and renal effects. While selective COX-2 inhibitors were designed to reduce gastrointestinal side effects, some have been associated with an increased risk of cardiovascular events.[11] Therefore, early-stage in vitro and in vivo toxicological assessments are essential.

Conclusion

The protocols and application notes presented here provide a robust framework for the preclinical evaluation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid as a selective COX-2 inhibitor. By following these methodologies, researchers can systematically characterize the compound's potency, selectivity, and efficacy, providing the necessary data to support its further development as a potential anti-inflammatory therapeutic agent.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Patel, D. N. (2023). COX Inhibitors. In StatPearls.
  • Peskar, B. M. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry.
  • Al-Warhi, T., Sabt, A., & Elkaeed, E. B. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1145-1165.
  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic. Retrieved January 23, 2026, from [Link]

  • Vane, J. R., & Botting, R. M. (1995). Role and regulation of cyclooxygenase-2 during inflammation.
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Cox Screening. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

  • Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021, March 3). YouTube. Retrieved January 23, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 23, 2026, from [Link]

  • Pharmacological analysis of cyclooxygenase-1 in inflammation. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • van Ryn, J., & Pairet, M. (1997). Selective cyclooxygenase-2 inhibitors: pharmacology, clinical effects and therapeutic potential.
  • (PDF) Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2025, October 17). ResearchGate. Retrieved January 23, 2026, from [Link]

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Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a precise analytical method for purity assessment and quality control. The developed isocratic reverse-phase HPLC (RP-HPLC) method utilizes a C18 column with a buffered mobile phase and UV detection. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a foundational understanding for method adoption, optimization, and validation in a drug development or research environment.

Introduction and Scientific Rationale

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a heterocyclic compound featuring a pyridazinone core and a carboxylic acid moiety. Its structure presents a unique analytical challenge: it is a polar, ionizable molecule. A successful HPLC method must be able to control the ionization state of the analyte to ensure reproducible retention and sharp, symmetrical peak shapes.

The primary goal of this method is to provide a reliable analytical tool for assessing the purity of the compound and quantifying it in the presence of potential impurities or degradation products. Reverse-phase chromatography is the technique of choice due to its versatility and robustness. The key to this method is the precise control of the mobile phase pH. The carboxylic acid group on the analyte dictates that its retention will be highly sensitive to pH. By operating at a pH well below the pKa of the carboxylic acid (typically around 4.5-5.0), the molecule will be in its neutral, protonated form. This non-ionized state enhances its hydrophobicity, leading to better retention and interaction with the non-polar C18 stationary phase, a fundamental principle in the separation of acidic compounds.

Chromatographic Method and Protocol

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade

    • Phosphoric Acid (H₃PO₄), ACS grade

    • Water, HPLC grade or Type I ultrapure.

Optimized Chromatographic Conditions

All critical parameters for the HPLC analysis are summarized in the table below for quick reference.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 235 nm
Run Time 10 minutes
Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase and Diluent Preparation

  • Phosphate Buffer (25 mM, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase (Buffer:ACN 70:30):

    • Carefully measure 700 mL of the prepared phosphate buffer.

    • In a separate container, measure 300 mL of HPLC-grade acetonitrile.

    • Combine the two solutions in a 1 L solvent bottle and mix thoroughly.

    • Degas the final mobile phase for 10-15 minutes using sonication or an online degasser.

  • Sample Diluent:

    • Prepare a mixture of Water:Acetonitrile (70:30, v/v). This composition matches the mobile phase to prevent peak distortion upon injection.

Protocol 2: Standard and Sample Solution Preparation

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid reference standard.

    • Transfer it quantitatively to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (Target concentration 50 µg/mL):

    • Accurately weigh an amount of the sample powder expected to contain 25 mg of the active compound.

    • Follow the same procedure as for the Standard Stock Solution (Step 1).

    • Perform the same 1-in-10 dilution as for the Working Standard Solution (Step 2).

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter before transferring it to an HPLC vial.

Method Control and System Suitability

To ensure the validity of the analytical results, system suitability tests (SST) must be performed before any sample analysis. According to USP and ICH guidelines, these tests verify the precision and performance of the chromatographic system.

  • Procedure: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • SST Injections: Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Acceptance Criteria:

    • Peak Tailing Factor (Tf): Must be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 2000.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from initial preparation to the final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase & Diluent Preparation B Standard Solution Preparation (50 µg/mL) A->B C Sample Solution Preparation & Filtration A->C D System Equilibration (Stable Baseline) E System Suitability Test (5x Standard Injections) D->E F Sample Sequence Injection (Standards & Samples) E->F G Peak Integration & Chromatogram Review F->G H Quantification & Purity Calculation G->H I Final Report Generation H->I

LC-MS/MS protocol for detection of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Quantification of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid using LC-MS/MS

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid in human plasma. As a small, polar, acidic molecule, this analyte presents unique challenges for retention in reversed-phase liquid chromatography and extraction from complex biological matrices.[1][2][3] This protocol leverages a robust Solid-Phase Extraction (SPE) methodology for sample cleanup and concentration, coupled with a finely tuned Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for detection. The described workflow is designed to be fully validated according to the principles outlined in the ICH M10 guideline for bioanalytical method validation, ensuring data integrity for drug development and clinical research applications.[4][5][6]

Introduction: The Analytical Challenge

The compound 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid belongs to the pyridazinone class of molecules, a scaffold of significant interest in pharmaceutical development.[7][8][9] Accurate quantification of such compounds in biological fluids is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.[10] The key analytical hurdles for this molecule are its inherent polarity and acidic nature, stemming from the carboxylic acid moiety. These properties can lead to poor retention on traditional C18 reversed-phase columns and susceptibility to ion suppression from matrix components.[11][12]

This application note addresses these challenges directly by explaining the causal choices behind each step of the protocol, from sample pre-treatment to instrumental analysis. The goal is to provide researchers with a reliable, reproducible, and self-validating system for generating high-quality bioanalytical data.

Overall Experimental Workflow

The entire process, from sample preparation to final data acquisition, is designed for high-throughput analysis while maintaining the highest standards of analytical performance.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with Internal Standard (IS) Sample->Spike Pretreat Pre-treat: Acidify with Formic Acid Spike->Pretreat SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Pretreat->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase A Elute->Reconstitute LC_Inject Inject onto LC System Reconstitute->LC_Inject LC_Separation Chromatographic Separation (Phenyl-Hexyl Column) LC_Inject->LC_Separation MS_Ionization Ionization (ESI-) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (Triple Quadrupole, MRM) MS_Ionization->MS_Detection Data_Acq Data Acquisition & Integration MS_Detection->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant SPE_Protocol cluster_spe SPE Workflow on Mixed-Mode Anion Exchange Sorbent step1 Step 1: Condition Prime the sorbent for aqueous sample loading. - Methanol (1 mL) - Water (1 mL) step2 Step 2: Load Analyte binds by reversed-phase and ion exchange. - Load pre-treated plasma sample (100 µL plasma + IS + Acid) step1->step2 step3 Step 3: Wash Remove neutral and basic interferences. - 5% Ammonium Hydroxide in Water (1 mL) - Methanol (1 mL) step2->step3 step4 Step 4: Elute Disrupt sorbent interactions to release analyte. - 2% Formic Acid in Methanol (1 mL) step3->step4

Sources

Application Note & Protocols: Evaluating the Anticancer Potential of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on the topic of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid for cancer cell line studies. This guide provides detailed application notes and protocols to support further research and development in this area.

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Oncology

The pyridazinone moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This structural motif is present in several approved drugs and clinical candidates, where it often serves as a key pharmacophore for interacting with various enzymatic targets. In oncology, pyridazinone derivatives have been extensively explored as inhibitors of critical signaling pathways that drive tumor progression, angiogenesis, and metastasis.

This document focuses on a specific analogue, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (referred to herein as CMPD-X ), as a representative candidate for in vitro anticancer screening. While specific data on CMPD-X is emerging, its structure suggests a potential mechanism of action involving the inhibition of protein kinases, a common target for this class of compounds. The acetic acid side chain may enhance solubility and provide an additional interaction point within a target's active site.

This guide provides a series of robust, validated protocols to systematically evaluate the biological effects of CMPD-X on cancer cell lines, covering cytotoxicity, apoptosis induction, cell cycle arrest, and migration inhibition. The experimental design emphasizes reproducibility and provides a logical framework for generating a comprehensive preclinical data package.

Putative Mechanism of Action: Targeting Pro-Survival Signaling

Based on structure-activity relationships established for the pyridazinone class, CMPD-X is hypothesized to function as an inhibitor of one or more receptor tyrosine kinases (RTKs) or intracellular kinases involved in key cancer signaling cascades, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Inhibition of this pathway by CMPD-X would be expected to trigger a cascade of downstream effects, including:

  • Decreased cell proliferation: By blocking signals that promote entry into and progression through the cell cycle.

  • Induction of apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic factors.

  • Inhibition of cell migration and invasion: By disrupting the signaling networks that control cytoskeletal rearrangement and cell motility.

The following diagram illustrates this proposed mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CMPD_X CMPD-X (Hypothesized Target) CMPD_X->PI3K Inhibition

Caption: Hypothesized signaling pathway inhibited by CMPD-X.

Experimental Workflows & Protocols

A systematic approach is crucial for characterizing the anticancer profile of a novel compound. The workflow below outlines a tiered screening cascade, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies.

G start Start: Compound CMPD-X Stock Solution tier1 Tier 1: Primary Screening Cell Viability Assay (MTT/XTT) Determine IC50 Values start->tier1 tier2 Tier 2: Mechanistic Assays (Select sensitive cell lines) tier1->tier2 IC50 < 10 µM apoptosis Apoptosis Assay (Annexin V/PI) tier2->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) tier2->cell_cycle migration Cell Migration Assay (Wound Healing) tier2->migration end End: Data Analysis & Target Validation apoptosis->end cell_cycle->end migration->end

Caption: Tiered experimental workflow for in vitro evaluation.

Preparation of CMPD-X Stock Solution

Causality: Accurate compound concentration is the foundation of reliable pharmacological data. Using a high-concentration, validated stock in an appropriate solvent (like DMSO) minimizes the volume added to cell culture, preventing solvent-induced artifacts.

  • Weighing: Accurately weigh 5-10 mg of CMPD-X using an analytical balance.

  • Solubilization: Dissolve the compound in cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer. A brief sonication step may be used if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.

  • Vehicle Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and an equivalent concentration must be used for the vehicle control wells in all experiments.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • CMPD-X stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2x final concentrations of CMPD-X in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • CMPD-X stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with CMPD-X at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. To collect adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Representative Data & Interpretation

The following table provides a template for summarizing cytotoxicity data obtained from the MTT assay. The IC₅₀ values represent the concentration of CMPD-X required to inhibit the metabolic activity of the cancer cell lines by 50%. Lower values indicate higher potency.

| Table 1: Hypothetical IC₅₀ Values of CMPD-X in Various Cancer Cell Lines | | :--- | :--- | :--- | | Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment | | MCF-7 | Breast Adenocarcinoma | 8.5 | | A549 | Lung Carcinoma | 12.2 | | HCT116 | Colorectal Carcinoma | 5.1 | | U-87 MG | Glioblastoma | 25.8 | | PC-3 | Prostate Cancer | 15.4 | | Normal Fibroblasts (HDF) | Normal Control | > 100 |

Interpretation: In this hypothetical dataset, CMPD-X shows potent activity against colorectal (HCT116) and breast (MCF-7) cancer cell lines, with moderate activity against others. The high IC₅₀ value in normal human dermal fibroblasts (HDF) suggests a degree of selectivity for cancer cells, which is a desirable characteristic for a therapeutic candidate.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro characterization of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CMPD-X). The protocols described are standard, robust methods for assessing cytotoxicity and key cellular mechanisms of action. Positive results from this initial screening cascade—specifically, potent and selective cytotoxicity coupled with the induction of apoptosis or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies.

Future work should focus on:

  • Target Deconvolution: Utilizing techniques like kinase profiling assays or Western blotting to confirm the inhibition of the hypothesized PI3K/Akt pathway.

  • Advanced Assays: Performing cell migration/invasion assays (e.g., transwell assay) and colony formation assays to assess long-term effects on tumorigenicity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

By following this structured approach, researchers can efficiently generate the high-quality data needed to validate CMPD-X as a potential lead compound in cancer drug discovery.

References

  • Gomha, S. M., et al. (2017). Pyridazine derivatives in medicinal chemistry: A review. Journal of the Saudi Chemical Society. Available at: [Link]

  • Haider, S., et al. (2021). Pyridazinone as a promising scaffold in medicinal chemistry: A review. Archiv der Pharmazie. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of novel pyridazinone derivatives as PI3Kα inhibitors and apoptosis inducers. Bioorganic Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Pyridazinone-Based Derivatives as Potential PI3Kα Inhibitors and Apoptosis Inducers: Synthesis, In Vitro, and In Silico Studies. Molecules. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. Available at: [Link]

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Annexin V Staining. Cold Spring Harbor Protocols. Available at: [Link]

Application Notes and Protocols: Evaluating the Antimicrobial Potential of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyridazinone Scaffolds in Antimicrobial Drug Discovery

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent chemical versatility of the pyridazinone ring allows for structural modifications that can be tailored to enhance potency and selectivity against microbial targets. This document provides a comprehensive guide for the investigation of the antimicrobial applications of a specific pyridazinone derivative, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. While extensive research has highlighted the antimicrobial potential of various pyridazinone-based compounds, this guide offers a systematic approach to characterizing the specific antimicrobial profile of this novel agent.[1][4][5] The protocols and methodologies outlined herein are designed to provide a robust framework for researchers to elucidate its spectrum of activity, potency, and potential mechanisms of action.

Chemical Profile of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

  • IUPAC Name: 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 184.15 g/mol

  • Structure:

Proposed Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is yet to be elucidated, pyridazinone derivatives have been reported to exert their antimicrobial effects through various pathways. A plausible hypothesis is the inhibition of essential microbial enzymes or interference with cell wall synthesis. The structural features of this compound, including the pyridazinone ring and the acetic acid moiety, may allow it to act as a competitive inhibitor for enzymes involved in critical metabolic pathways, such as folate synthesis or DNA replication. Further investigation is required to validate this proposed mechanism.

Diagram: Hypothetical Antimicrobial Mechanism

G cluster_compound 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid cluster_bacterial_cell Bacterial Cell Compound Pyridazinone Derivative Target Essential Bacterial Enzyme/Process Compound->Target Inhibition Metabolic Metabolic Pathway (e.g., Folate Synthesis, DNA Replication) Target->Metabolic Disruption Growth Bacterial Growth and Proliferation Metabolic->Growth Inhibition

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[6][7][8] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum. This protocol utilizes the broth microdilution method.[9]

Materials:

  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Spectrophotometer

  • Incubator

  • Sterile pipette tips and multichannel pipettor

  • Appropriate positive and negative controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include wells with broth only (sterility control), inoculum only (growth control), and a known antimicrobial agent (positive control).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth.

  • MBC Determination: To determine the MBC, subculture an aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no growth on the agar plates after incubation.

Data Interpretation: The MIC value provides information on the bacteriostatic or fungistatic activity of the compound, while the MBC value indicates its bactericidal or fungicidal potential.

Diagram: MIC and MBC Determination Workflow

G A Prepare Stock Solution of Test Compound C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate Agar Plates G->H I Read MBC (Lowest concentration with no growth on agar) H->I

Caption: Workflow for MIC and MBC determination.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

Principle: The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[10][11][12][13][14] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test organism. The antimicrobial agent diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will be observed around the disk.[11][12]

Materials:

  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (test compound)

  • Sterile paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the prepared bacterial suspension.[10]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Data Interpretation: The diameter of the zone of inhibition is inversely proportional to the MIC. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, although for a novel compound, these will need to be established.

Diagram: Kirby-Bauer Disk Diffusion Workflow

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate with Swab A->B D Place Impregnated Disks on Inoculated Agar Plate B->D C Impregnate Sterile Disks with Test Compound C->D E Incubate Plate D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Protocol 3: Time-Kill Kinetic Assay

Principle: The time-kill kinetic assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[15][16] This assay helps to differentiate between bactericidal and bacteriostatic effects and can reveal concentration-dependent killing.[15]

Materials:

  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (test compound)

  • Bacterial or fungal strains

  • Appropriate broth medium

  • Shaking incubator

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in the logarithmic phase of growth.

  • Exposure: Add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the microbial culture. Include a growth control without the compound.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar to determine the number of viable cells (CFU/mL).

  • Incubation: Incubate the plates and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound.

Data Interpretation: A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum. A bacteriostatic effect is characterized by a minimal change in the viable cell count over time.

Diagram: Time-Kill Kinetic Assay Workflow

G A Prepare Standardized Microbial Inoculum B Expose Inoculum to Various Concentrations of Test Compound A->B C Collect Aliquots at Different Time Points B->C D Perform Serial Dilutions and Plate onto Agar C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Analyze Killing Kinetics (Bactericidal vs. Bacteriostatic) F->G

Caption: Workflow for the time-kill kinetic assay.

Data Presentation: Summarizing Antimicrobial Activity

The following table provides a template for summarizing the antimicrobial activity data for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid against a panel of representative microorganisms.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Kirby-Bauer Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Methicillin-resistantStaphylococcus aureus (MRSA)Clinical Isolate

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the antimicrobial properties of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The successful execution of these protocols will yield critical data on its spectrum of activity, potency, and bactericidal or bacteriostatic nature. Further investigations should focus on elucidating the precise mechanism of action, evaluating its efficacy in in vivo infection models, and assessing its toxicological profile. The exploration of pyridazinone derivatives like the one discussed here holds significant promise for the discovery of novel antimicrobial agents to combat the growing threat of antimicrobial resistance.

References

  • El-Gazzar, A. B. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29479-29501. Available from: [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(19), 5945. Available from: [Link]

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  • Al-Ostoot, F. H., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available from: [Link]

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  • Google Patents. (2021). 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
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  • Oyetayo, V. O., & Oyetayo, F. L. (2013). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. International Journal of Food Science, 2013, 853785. Available from: [Link]

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  • Google Patents. (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
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Sources

Application Notes and Protocols for the Synthesis of Derivatives from 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant therapeutic value.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including but not limited to cardiovascular, anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][4][5][6][7] The inherent drug-like properties of the pyridazinone nucleus make it a focal point for the development of novel therapeutic agents.[2][3]

The starting material, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, offers a versatile platform for chemical modification. Its structure incorporates a reactive carboxylic acid moiety, which serves as a handle for the introduction of diverse functional groups through well-established synthetic transformations. This guide provides detailed protocols for the synthesis of ester, amide, and hydrazide derivatives, thereby enabling the exploration of new chemical space and the potential discovery of next-generation pyridazinone-based therapeutics.

Core Synthetic Strategies: A Visual Overview

The derivatization of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid primarily involves the functionalization of its carboxylic acid group. The following workflow outlines the key synthetic pathways detailed in this guide.

G A 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid B Ester Derivatives A->B Esterification (e.g., SOCl₂/Alcohol) C Amide Derivatives A->C Amide Coupling (e.g., EDC, HOBt) D Hydrazide Derivative A->D Hydrazide Formation (e.g., SOCl₂ then N₂H₄·H₂O) E Further Heterocyclic Synthesis D->E Cyclization Reactions

Caption: General workflow for the derivatization of the parent acid.

Protocol 1: Synthesis of Ester Derivatives via Acyl Chloride Intermediate

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. The conversion of the carboxylic acid to a more reactive acyl chloride intermediate is a robust method to facilitate this reaction, especially with less reactive alcohols.

Rationale

Direct acid-catalyzed esterification can sometimes be inefficient or require harsh conditions. The acyl chloride pathway proceeds under milder conditions and often results in higher yields. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification process.

Experimental Protocol

Step 1: Formation of the Acyl Chloride

  • To a stirred suspension of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in anhydrous DCM.

  • Add the alcohol/TEA solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/SolventRoleTypical Quantity
Thionyl Chloride (SOCl₂)Chlorinating Agent1.5 eq
N,N-Dimethylformamide (DMF)Catalyst1 drop
Dichloromethane (DCM)SolventAnhydrous
Alcohol (R-OH)Nucleophile1.2 eq
Triethylamine (TEA)Base1.5 eq

Protocol 2: Synthesis of Amide Derivatives via Carbodiimide Coupling

Amide bond formation is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a key feature in many biologically active molecules.[8] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate this transformation under mild conditions.[9]

Rationale

EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization, leading to cleaner reactions and higher yields.

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C O-Acylisourea Intermediate A->C B EDC B->C E Amide Product C->E D Amine (R-NH₂) D->E

Caption: Simplified mechanism of EDC-mediated amide coupling.

Experimental Protocol
  • Dissolve 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product is not a solid, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Reagent/SolventRoleTypical Quantity
EDC·HClCoupling Agent1.5 eq
HOBtAdditive (Reduces side reactions)1.2 eq
Amine (R₁R₂NH)Nucleophile1.1 eq
DIPEABase2.0 eq
N,N-Dimethylformamide (DMF)SolventAnhydrous

Protocol 3: Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetohydrazide

Hydrazides are valuable synthetic intermediates that can be used to construct a variety of heterocyclic systems, such as oxadiazoles and triazoles.[10] The conversion of the parent acid to its corresponding hydrazide opens up further avenues for derivatization.

Rationale

This synthesis is typically a two-step process. First, the carboxylic acid is converted to an ester (as described in Protocol 1, using methanol to form the methyl ester). The resulting ester is then treated with hydrazine hydrate, which acts as a potent nucleophile, displacing the alkoxy group to form the stable hydrazide.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

  • Follow Protocol 1, using methanol as the alcohol to generate the methyl ester.

Step 2: Hydrazinolysis of the Methyl Ester

  • Dissolve the methyl ester (1.0 eq) in ethanol (15 mL/mmol).

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the hydrazide.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure acetohydrazide derivative.

Reagent/SolventRoleTypical Quantity
Methyl EsterStarting Material1.0 eq
Hydrazine HydrateNucleophile5.0 eq
EthanolSolvent-

Conclusion and Future Directions

The protocols outlined in this guide provide robust and reproducible methods for the synthesis of key derivatives of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. By modifying the carboxylic acid functionality, researchers can generate a library of novel compounds for biological screening. The resulting esters, amides, and hydrazides can be evaluated for their therapeutic potential or utilized as building blocks for the synthesis of more complex molecular architectures. The versatility of the pyridazinone scaffold, coupled with the synthetic accessibility of its derivatives, ensures its continued importance in the field of drug discovery.[1][5]

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. Available from: [Link]

  • Synthesis of 5-(6-Pyridazinone-3-yl)-2-Glycosylamino-1,3,4-Oxadiazoles. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org. Available from: [Link]

  • A process for the production of dicarboxylic acid esters. Google Patents.
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available from: [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. Available from: [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. Available from: [Link]

  • The synthesis of esters from carboxylic acids and their derivatives. Science of Synthesis. Available from: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. MDPI. Available from: [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available from: [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available from: [Link]

  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Sciforum. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen- 2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. ResearchGate. Available from: [Link]

  • Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, Structure and In Silico Evaluation of Biological Activity. MDPI. Available from: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available from: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. ResearchGate. Available from: [Link]

  • Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. MDPI. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. MDPI. Available from: [Link]

  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. APEX science. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. Our goal is to provide a logical, scientifically-grounded framework for systematically improving the solubility of this compound. The strategies outlined below are based on fundamental physicochemical principles applicable to molecules with similar structural features—namely, a carboxylic acid moiety and a heterocyclic core.

Troubleshooting Guide: A Systematic Approach

When initial attempts to dissolve the compound in aqueous media fail, it is crucial to adopt a structured approach rather than a trial-and-error method. The following workflow provides a decision-making tree to efficiently identify a suitable solubilization strategy.

G Solubility Troubleshooting Workflow start Start: Compound has poor aqueous solubility assess Step 1: Initial Characterization - Prepare stock in DMSO/DMF - Assess kinetic solubility in buffer (pH 7.4) start->assess ph_route Step 2: pH Adjustment Is the compound an ionizable acid/base? assess->ph_route ph_protocol Protocol A: pH-Solubility Profile - Titrate with NaOH (e.g., 0.1 M) - Test pH range 6.0 - 10.0 - Monitor for precipitation ph_route->ph_protocol Yes, it has a carboxylic ACID cosolvent_route Step 3: Co-Solvent Screening For non-ionizable compounds or when pH fails ph_route->cosolvent_route No, or pH adjustment is not viable ph_success Success! Stable solution achieved at elevated pH. Determine optimal buffer system. ph_protocol->ph_success Solubility Increases ph_fail Issue: Precipitation or Instability - Compound may be unstable at high pH - Buffer capacity insufficient ph_protocol->ph_fail No Improvement / Precipitates salt_route Step 4: Salt Formation (Advanced) For stable, crystalline solid with improved properties ph_success->salt_route If a solid form is needed ph_fail->cosolvent_route Try Alternative cosolvent_protocol Protocol B: Co-Solvent Titration - Screen Ethanol, PEG 400, Propylene Glycol - Create 10%, 20%, 30% (v/v) aqueous mixtures - Measure solubility cosolvent_route->cosolvent_protocol cosolvent_success Success! Solubility achieved in co-solvent blend. Optimize % for desired concentration. cosolvent_protocol->cosolvent_success Solubility Increases cosolvent_fail Issue: High % of Organic Required - May be unsuitable for biological assays cosolvent_protocol->cosolvent_fail Improvement is insufficient cosolvent_fail->salt_route Consider for formulation salt_protocol Protocol C: Exploratory Salt Screening - React with suitable base (e.g., NaOH, KOH, Tromethamine) - Isolate and characterize the resulting salt - Test aqueous solubility of the salt form salt_success Success! Isolated salt form is highly soluble and stable.

Caption: A decision-making workflow for troubleshooting the solubility of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

This section addresses the underlying scientific principles of the troubleshooting workflow.

Q1: What are the key structural features of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid that influence its solubility?

A: The molecule has two primary features that dictate its solubility behavior:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group. At low (acidic) pH, it is protonated and neutral, contributing to low aqueous solubility. As the pH increases, this group can be deprotonated to form a negatively charged carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in water.

  • A Heterocyclic Core (Methyl-dihydropyridazinone): This part of the molecule is relatively non-polar and rigid. It contributes to the crystal lattice energy of the solid form and reduces the molecule's overall affinity for water.

The interplay between the ionizable acid group and the non-polar core is the central challenge to overcome.

Q2: How does pH dramatically affect the solubility of this compound?

A: The solubility of ionizable compounds is strongly dependent on pH.[1][2] For a weak acid like this one, the relationship is governed by the Henderson-Hasselbalch equation. As the pH of the aqueous solution rises above the compound's pKa (the pH at which the acid is 50% ionized), the equilibrium shifts towards the deprotonated, charged carboxylate form. This charged species has much stronger interactions with polar water molecules, leading to a sharp increase in solubility. Therefore, adjusting the pH with a base is often the most effective first step.[]

Q3: I tried raising the pH, but the compound still won't dissolve or it precipitates over time. What could be wrong?

A: This can happen for several reasons:

  • Insufficient pH Increase: You may not have raised the pH high enough relative to the compound's pKa. A good rule of thumb is to adjust the pH to at least 1.5 to 2 units above the pKa to ensure >99% of the compound is in its ionized, soluble form.

  • Buffer Capacity: If you are using a buffer, its capacity may be insufficient to maintain the target pH once the acidic compound is added. The solution pH may drop, causing the compound to crash out. Always re-measure the pH after adding the compound.

  • Common Ion Effect: If your base or buffer contains an ion that can form a less soluble salt with your compound (e.g., using calcium hydroxide), it could lead to precipitation. Using simple bases like sodium hydroxide or potassium hydroxide is recommended for initial screening.

  • Chemical Instability: While less common, some molecules can degrade at very high pH. If you suspect instability, monitor the sample over time by a suitable analytical method like HPLC.

Q4: Which co-solvents are a good starting point and why?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving non-polar compounds. Good starting points include:

  • Ethanol: A versatile and common solvent.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity polymer often used in formulations.

  • Propylene Glycol (PG): Another common, low-toxicity solvent.

  • Dimethyl Sulfoxide (DMSO): Excellent for creating high-concentration stock solutions, but often limited to low final percentages (<1%) in biological assays due to toxicity.

The choice depends on the final application. For in vitro assays, the tolerance of the cell line or enzyme to the co-solvent is a critical consideration.[4]

Q5: When should I consider salt formation over simple pH adjustment?

A: Salt formation is a chemical modification technique where the acidic drug is reacted with a base to form a stable, solid salt.[6][7] This approach is preferred when:

  • A Solid Dosage Form is Required: For drug development, having a stable, crystalline solid with predictable properties is essential. A salt form often has better handling, stability, and dissolution characteristics than the free acid.[8]

  • Improved Dissolution Rate is Needed: A pre-formed salt can dissolve much more rapidly in water or gastric fluid than the free acid, which relies on in-situ neutralization.[9]

  • pH Adjustment is Problematic: If the required pH for solubilization is too high and causes instability, or if the drug needs to be delivered in an unbuffered system, a highly soluble salt form is a superior alternative.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.

Protocol 1: Preparation of a High-Concentration Stock Solution

Causality: This is a prerequisite for most subsequent experiments. DMSO is used due to its strong solubilizing power for a wide range of organic molecules.

  • Weigh out approximately 10 mg of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid into a clean glass vial.

  • Add research-grade DMSO dropwise while vortexing until the solid is completely dissolved.

  • Continue adding DMSO to reach a final concentration of 10-50 mM (e.g., for a 20 mM stock of a compound with MW ~182.17 g/mol , dissolve 10 mg in 2.74 mL of DMSO).

  • Store this stock solution at -20°C, protected from light and moisture.

Protocol 2: Systematic pH-Solubility Profiling

Causality: This experiment directly tests the hypothesis that increasing pH will increase solubility by deprotonating the carboxylic acid. It helps identify the minimum pH required for solubilization.

  • Prepare a set of buffers (e.g., phosphate or universal buffers) at various pH points, such as 6.0, 7.0, 7.4, 8.0, and 9.0.

  • Alternatively, use deionized water and a 0.1 M NaOH stock solution for titration.

  • In separate microcentrifuge tubes, add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer or water.

  • If using water, slowly add 0.1 M NaOH dropwise while vortexing, monitoring the pH with a calibrated micro-pH probe until the solid dissolves. Record the final pH.

  • Seal the tubes and place them on a rotator at room temperature for 2-4 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for any undissolved solid.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any remaining solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Record the results in a table.

Data Presentation: pH vs. Solubility

pHVisual Observation (Clear/Hazy/Precipitate)Concentration (µg/mL or µM)
6.0
7.0
7.4
8.0
9.0
...
Protocol 3: Co-solvent Screening

Causality: This protocol evaluates the ability of common pharmaceutical co-solvents to improve solubility by reducing the polarity of the aqueous medium.[4][10]

  • Prepare co-solvent/water mixtures. For each co-solvent (e.g., Ethanol, PEG 400), create 10%, 20%, and 40% (v/v) solutions in a suitable buffer (e.g., PBS at pH 7.4).

  • Add an excess amount of the solid compound to 1 mL of each co-solvent mixture in separate tubes.

  • Include a "0% co-solvent" (buffer only) control.

  • Seal the tubes and place them on a rotator at room temperature for 2-4 hours to reach equilibrium.

  • Centrifuge the tubes at high speed for 10 minutes.

  • Analyze the concentration of the dissolved compound in the supernatant via HPLC or spectroscopy.

  • Record the results in a table for comparison.

Data Presentation: Co-solvent Screening

Co-solvent% (v/v) in BufferConcentration (µg/mL or µM)
None (Control)0%
Ethanol10%
Ethanol20%
Ethanol40%
PEG 40010%
PEG 40020%
PEG 40040%

References

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Bioequivalence & Bioavailability. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem Compound Summary for CID 11425987. [Link]

  • MOLBASE. acetic acid 2-benzo[4][11]dioxol-5-yl-1-(6-methyl-pyridin-2-yl)-2-oxo-ethyl ester. MOLBASE Encyclopedia. [Link]

  • National Center for Biotechnology Information. Prd_002214. PubChem Compound Summary for CID 146025593. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. IJMSDR. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • National Center for Biotechnology Information. 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. PubChem Compound Summary for CID 52920263. [Link]

  • Ghaste, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids. [Link]

  • Cao, Z., et al. (2021). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • National Center for Biotechnology Information. [(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid. PubChem Compound Summary for CID 13955581. [Link]

  • PharmaCompass. 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Báthori, N., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 970. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. RSC Publishing. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • ResearchGate. (2025). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Cheméo. Chemical Properties of Acetic acid, mercapto-, methyl ester. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]

  • ScienceDirect. pH adjustment: Significance and symbolism. [Link]

  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]

  • Pharmaffiliates. Environmental Standards. [Link]

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Stability issues with 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Core Challenge

Welcome to the technical support guide for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. As researchers and drug developers, achieving reproducible and reliable experimental results is paramount. Users of this compound and structurally similar molecules containing the dihydropyridazinone core have occasionally reported issues with stability in aqueous solutions, leading to inconsistent biological activity or analytical results.[1]

This guide is designed to provide you, our scientific partners, with a deep understanding of the compound's potential stability challenges, rooted in its chemical structure. We will move beyond simple instructions to explain the underlying chemical mechanisms, empowering you to proactively design more robust experiments. Our goal is to equip you with the expertise to diagnose, troubleshoot, and prevent stability-related issues.

The primary cause for concern is the dihydropyridazinone ring , which contains a cyclic amide (lactam) structure. This functional group is susceptible to hydrolysis , a chemical reaction where water breaks the amide bond, leading to ring-opening and the formation of inactive degradants. This process is highly influenced by the pH of the solution.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. One day the compound is active, the next day it's not. What's happening?

A1: This is a classic sign of compound degradation in your experimental solution. The dihydropyridazinone ring in the molecule is susceptible to hydrolysis, which breaks open the ring and renders the molecule inactive. This degradation can occur over a timescale of hours to days, depending on the specific conditions of your solution (pH, temperature, buffer components).[5][6] If you are using a stock solution prepared days in advance or leaving working solutions at room temperature for extended periods, you are likely observing the effects of time-dependent degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway is pH-catalyzed hydrolysis of the endocyclic amide (lactam) bond within the dihydropyridazinone ring. Under either acidic or basic conditions, a water molecule attacks the carbonyl carbon of the amide. This leads to the cleavage of the carbon-nitrogen bond and the opening of the six-membered ring, forming a new carboxylic acid and a hydrazine derivative. This structural change is irreversible and almost certainly eliminates the compound's intended biological activity.

Caption: Hypothesized hydrolytic degradation of the dihydropyridazinone ring.

Q3: How does pH affect the stability and solubility of the compound?

A3: The pH of your solution has a dual effect:

  • Stability: The rate of hydrolysis is typically lowest in a slightly acidic to neutral pH range (approximately pH 4.5-6.5) and increases significantly in strongly acidic or, more commonly, alkaline (basic) conditions (pH > 8).[2][4] Many standard cell culture media are buffered around pH 7.4, a condition where some β-lactams show degradation half-lives as short as 2-6 hours.[5]

  • Solubility: The molecule contains an acetic acid side chain. At pH values below its pKa (typically ~4-5), this group is protonated (-COOH), making the compound less soluble in aqueous media. Above the pKa, it becomes deprotonated (-COO⁻), which significantly increases its aqueous solubility. Therefore, a balance must be struck: a pH that is high enough for adequate solubility but not so high that it accelerates degradation.

Q4: Can I use DMSO to prepare my stock solutions? Is that stable?

A4: Yes, preparing a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO) is the recommended best practice. In the absence of water, the primary degradation pathway (hydrolysis) is inhibited. These DMSO stocks are generally stable for extended periods when stored properly (see Best Practices table below). The instability issues typically arise when the DMSO stock is diluted into aqueous buffers or media for experiments.

Troubleshooting Guide

Observation: I see a new, more polar peak appearing in my HPLC or LC-MS analysis over time.
  • Likely Cause: This is a strong indication of the formation of the ring-opened hydrolysis product. The addition of a carboxylic acid group from the cleaved lactam bond makes the degradant significantly more polar than the parent compound, resulting in a shorter retention time on a reverse-phase HPLC column.[3]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to compare the mass of the new peak to the expected mass of the hydrolyzed product (Parent Mass + 18 Da for the addition of H₂O).

    • pH Check: Immediately measure the pH of the solution where you observe the degradation.

    • Implement Controls: Prepare a fresh solution from a DMSO stock and analyze it immediately to get a baseline (T=0) chromatogram. Re-analyze the same solution after several hours at room temperature to confirm the rate of degradation under your specific conditions.

Observation: The biological activity of my compound is lower than expected or varies between experiments.
  • Likely Cause: The effective concentration of the active compound is decreasing due to degradation in your aqueous assay buffer or cell culture medium.[5]

  • Troubleshooting Workflow:

TroubleshootingWorkflow Start Inconsistent Biological Results CheckAge Is the aqueous solution prepared fresh daily? Start->CheckAge CheckStorage How was the working solution stored? (RT, 4°C, etc.) CheckAge->CheckStorage Yes ActionFresh Action: Always prepare solution fresh from DMSO stock immediately before use. CheckAge->ActionFresh No CheckpH What is the pH of the final assay buffer? CheckStorage->CheckpH CheckDMSO Is the DMSO stock anhydrous and stored properly? CheckpH->CheckDMSO ActionAnalyze Action: Perform a time-course analysis via HPLC to quantify degradation rate in your buffer. CheckpH->ActionAnalyze pH is 7.0-7.4 ActionpH Action: Consider buffering the system to pH 6.0-6.5 if compatible with the assay. CheckDMSO->ActionpH pH > 7.5

Caption: Decision workflow for troubleshooting inconsistent biological activity.

Experimental Protocols & Best Practices

Protocol 1: Preparation of Stable Stock and Working Solutions
  • Stock Solution (10-50 mM):

    • Weigh the compound accurately in a sterile microfuge tube or vial.

    • Add anhydrous, research-grade DMSO to achieve the desired concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solution (Aqueous):

    • CRITICAL STEP: Prepare the aqueous working solution immediately before adding it to your experiment.

    • Thaw a single aliquot of the DMSO stock solution.

    • Serially dilute the stock into your final aqueous buffer or medium (e.g., PBS, cell culture media). Ensure the final DMSO concentration is low and compatible with your assay (typically <0.5%).

    • Vortex gently to mix. Do not store aqueous solutions.

Protocol 2: Guideline for a Forced Degradation Study

To definitively characterize the stability of the compound in your specific buffer system, a forced degradation study is the industry-standard approach.[7][8] This involves intentionally stressing the compound and monitoring its degradation.[9][10]

  • Objective: To determine the rate of degradation under acidic, basic, and oxidative conditions.

  • Methodology:

    • Prepare a 100 µg/mL solution of the compound in your primary experimental buffer.

    • Divide this solution into four aliquots in clear glass HPLC vials.

      • Control: No modification.

      • Acidic: Add 0.1 M HCl to reach a final pH of ~2.

      • Basic: Add 0.1 M NaOH to reach a final pH of ~10.

      • Oxidative: Add 3% hydrogen peroxide (H₂O₂).[9]

    • Incubate all vials at a controlled temperature (e.g., 37°C or 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

    • Immediately analyze the samples by a stability-indicating HPLC-UV method.[11] This method should be able to separate the parent peak from any new degradant peaks.

    • Analysis: Plot the percentage of the parent compound remaining versus time for each condition. A degradation of 5-20% is typically targeted to adequately assess stability pathways.[9]

Summary of Best Practices
ParameterRecommendationRationale
Stock Solution Prepare in anhydrous DMSO.Inhibits water-dependent hydrolysis, ensuring long-term stability.[12]
Storage Aliquot DMSO stocks and store at -20°C or -80°C, protected from light.[13][14]Prevents repeated freeze-thaw cycles and potential photodegradation.
Working Solutions Prepare fresh from DMSO stock immediately before each experiment. Minimizes the time the compound is exposed to aqueous conditions where it is less stable.
Solution pH If compatible with the assay, use a buffer in the slightly acidic range (pH 6.0-6.5).The rate of lactam hydrolysis is often minimized in this pH range.[2]
Incompatible Reagents Avoid strong acids and bases in the final solution unless required by the experiment.[15][16]These conditions will rapidly accelerate the degradation of the compound.[17]
Verification Periodically check the purity of older stock solutions via HPLC or LC-MS.Ensures the integrity of the source material for your experiments.[11]
References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Cottell, B. A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(4), e0231599. [Link]

  • US Patent 3,113,971A. (1963). Method for the hydrolysis of hydrazones.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Kato, Y., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences, 10(1), 73. [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S12-002. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Lab Manager.
  • Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis. (2023, May 17). PubMed. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Levy, M., & Miller, S. L. (1998). Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server. [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.).
  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00947-23. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline.
  • Cottell, B. A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]

  • Fisyuk, A. S., et al. (2025). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. [Link]

  • Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech.
  • Gupta, A., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • Kumar, S., et al. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency (EMA).
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. [Link]

  • Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
  • Development of Analytical Methods to Analyze Pesticide Residues. (2023, March 30). MDPI. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.

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Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridazinone acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Pyridazinone derivatives are a significant scaffold in medicinal chemistry, known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during the synthesis of pyridazinone acetic acids. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-proven experience.

I. Understanding the Core Synthesis Pathway

The synthesis of a typical 6-aryl-pyridazinone-2-acetic acid derivative is generally a three-stage process. Understanding the function of each stage is crucial for effective troubleshooting and optimization.

Synthesis_Pathway cluster_0 Stage 1: γ-Keto Acid Formation cluster_1 Stage 2: Pyridazinone Ring Formation cluster_2 Stage 3: Acetic Acid Moiety Introduction A Aromatic Hydrocarbon + Succinic Anhydride B γ-Keto Acid (e.g., β-Aroylpropionic Acid) A->B Friedel-Crafts Acylation (e.g., AlCl3) C Pyridazinone Core (e.g., 6-Aryl-4,5-dihydropyridazin-3(2H)-one) B->C Cyclocondensation (Hydrazine Hydrate) D Pyridazinone Ethyl Acetate C->D N-Alkylation (e.g., Ethyl Chloroacetate) E Final Product: Pyridazinone Acetic Acid D->E Hydrolysis (Acid or Base Catalyzed)

Caption: General three-stage synthesis pathway for pyridazinone acetic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: γ-Keto Acid Formation (Friedel-Crafts Acylation)

Q1: My Friedel-Crafts acylation to form the γ-keto acid is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in this step are often traced back to issues with the catalyst, reagents, or reaction conditions.

  • Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution where a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to generate the acylium ion electrophile. The aromatic substrate then attacks this electrophile.

  • Troubleshooting Steps:

    • Moisture Contamination: AlCl₃ is extremely hygroscopic. Any moisture will deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of anhydrous AlCl₃.

    • Purity of Starting Materials: Ensure your aromatic hydrocarbon and succinic anhydride are pure. Impurities can interfere with the reaction.

    • Stoichiometry of AlCl₃: For acylation, more than a stoichiometric amount of AlCl₃ is often required because it complexes with both the starting anhydride and the resulting ketone. A common ratio is 2.2 to 2.5 equivalents.

    • Reaction Temperature: The initial complex formation should be done at a low temperature (0-5 °C) to control the initial exotherm. The reaction is then typically heated to promote the acylation. The optimal temperature depends on the reactivity of the aromatic substrate. Overheating can lead to side reactions and decomposition.

    • Solvent Choice: The choice of solvent is critical. While the aromatic hydrocarbon itself can sometimes serve as the solvent if it's a liquid, inert solvents like nitrobenzene or carbon disulfide are also used. Chlorinated solvents like dichloromethane can also be employed but may participate in side reactions.

Q2: I am observing the formation of multiple products in my Friedel-Crafts reaction. What could be the cause?

A2: The formation of multiple products is usually due to a lack of regioselectivity or the occurrence of side reactions.

  • Causality: The position of acylation on the aromatic ring is directed by the existing substituents. If your aromatic starting material has multiple activation sites or if the reaction conditions are too harsh, you can get a mixture of isomers.

  • Troubleshooting Steps:

    • Regioselectivity: Review the directing effects of the substituents on your aromatic ring. For instance, with a monosubstituted benzene, you can get ortho, meta, and para isomers. The ratio of these isomers is influenced by both electronic and steric factors.

    • Reaction Conditions: Overly harsh conditions (high temperature, excess catalyst) can lead to isomerization of the product or other side reactions. Try running the reaction at a lower temperature for a longer period.

    • Purification: If a mixture of isomers is unavoidable, you may need to optimize your purification strategy. Column chromatography is often effective for separating isomers. Recrystallization can also be used if the isomers have sufficiently different solubilities.[2]

Stage 2: Pyridazinone Ring Formation (Cyclocondensation)

Q3: The cyclocondensation of my γ-keto acid with hydrazine hydrate is resulting in a low yield of the pyridazinone. What should I investigate?

A3: This is a critical ring-forming step, and its efficiency can be influenced by several factors.

  • Causality: The reaction proceeds via the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the other nitrogen of the hydrazine onto the carboxylic acid, leading to cyclization and dehydration.

  • Troubleshooting Workflow:

    Cyclocondensation_Troubleshooting Start Low Yield in Cyclocondensation Hydrazine_Quality Check Hydrazine Hydrate Quality and Stoichiometry Start->Hydrazine_Quality Solvent_Choice Optimize Solvent Start->Solvent_Choice Reaction_Temp_Time Adjust Temperature and Reaction Time Start->Reaction_Temp_Time pH_Control Consider pH Adjustment Start->pH_Control Workup Improve Workup and Isolation Start->Workup Hydrazine_Sol Hydrazine_Sol Hydrazine_Quality->Hydrazine_Sol Use fresh hydrazine hydrate. Ensure at least 1:1 stoichiometry. Solvent_Sol Solvent_Sol Solvent_Choice->Solvent_Sol Ethanol or acetic acid are common. Acetic acid can act as a catalyst. Temp_Time_Sol Temp_Time_Sol Reaction_Temp_Time->Temp_Time_Sol Reflux is typical. Monitor by TLC to determine optimal time. pH_Sol pH_Sol pH_Control->pH_Sol Slightly acidic conditions can catalyze hydrazone formation. Workup_Sol Workup_Sol Workup->Workup_Sol Precipitation in ice water is common. Recrystallize from ethanol.

    Caption: Troubleshooting workflow for low yield in the cyclocondensation step.

  • Detailed Explanation:

    • Hydrazine Hydrate: Use a fresh bottle of hydrazine hydrate. It can absorb carbon dioxide from the air, which can affect its reactivity. Ensure you are using at least a stoichiometric equivalent.

    • Solvent: Ethanol is a common solvent for this reaction.[2] Acetic acid can also be used and can act as a catalyst for the initial hydrazone formation.[3]

    • Temperature and Time: The reaction is typically run at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating which can lead to side products.

    • Incomplete Reaction: If you isolate unreacted γ-keto acid, it suggests the reaction has not gone to completion. Try increasing the reaction time or temperature, or using a slight excess of hydrazine hydrate.

    • Hydrazone Intermediate: You might isolate the intermediate hydrazone, which has failed to cyclize. This can sometimes be encouraged to cyclize by heating in a different solvent, such as acetic acid. The stability of hydrazones can vary.[4]

Q4: My isolated pyridazinone product is impure. What are the likely byproducts?

A4: Impurities in this step can arise from the starting materials or from side reactions.

  • Common Impurities:

    • Unreacted γ-Keto Acid: This is a common impurity if the reaction does not go to completion. It can usually be removed by a basic wash during workup, as the carboxylic acid will be deprotonated and become water-soluble.

    • Open-chain Hydrazide: In some cases, the hydrazine may react with the carboxylic acid first to form a hydrazide, which may not cyclize efficiently.

    • Over-oxidation Products: If the dihydropyridazinone is the target, harsh conditions or exposure to air during workup can lead to oxidation to the aromatic pyridazinone.

  • Purification: Recrystallization from ethanol is often sufficient to purify the product.[2] If this is not effective, column chromatography on silica gel may be necessary.

Stage 3: Acetic Acid Moiety Introduction

Q5: I am having trouble with the N-alkylation of the pyridazinone ring with ethyl chloroacetate. The yield is low and I see multiple spots on TLC.

A5: N-alkylation of the pyridazinone can be tricky, with the main challenges being incomplete reaction and the potential for O-alkylation.

  • Causality: The pyridazinone ring has two potential nucleophilic sites: the nitrogen atom (lactam form) and the oxygen atom (lactim form). The reaction conditions, particularly the choice of base and solvent, will influence the N- vs. O-alkylation ratio.

  • Optimization of N-Alkylation:

ParameterRecommendationRationale
Base Use a weak base like potassium carbonate (K₂CO₃).[5] Stronger bases like sodium hydride (NaH) can be used but may favor O-alkylation.A weak base is generally sufficient to deprotonate the N-H of the pyridazinone, promoting N-alkylation.
Solvent Aprotic polar solvents like acetone, acetonitrile, or dimethylformamide (DMF) are commonly used.These solvents effectively dissolve the pyridazinone and the base, facilitating the reaction.
Alkylating Agent Use a slight excess (1.1-1.2 equivalents) of ethyl chloroacetate.This helps to drive the reaction to completion. A large excess should be avoided to minimize side reactions.
Temperature The reaction is often performed at room temperature to reflux, depending on the reactivity of the substrate.Start at room temperature and gently heat if the reaction is slow, monitoring by TLC.
Catalyst In some cases, a phase-transfer catalyst can be beneficial, especially in a biphasic system.This can improve the reaction rate and yield.
  • Troubleshooting:

    • Multiple Products: If you observe multiple products, you are likely getting a mixture of N- and O-alkylated products. You can try changing the solvent or base to favor N-alkylation. Characterize the byproducts by NMR to confirm their structure.

    • Low Conversion: If the reaction is not going to completion, you can try increasing the temperature, reaction time, or using a stronger base like NaH in DMF.

Q6: The final hydrolysis of the ethyl ester to the carboxylic acid is problematic. How can I improve this step?

A6: The hydrolysis of the ester is the final step and requires careful control to avoid degradation of the pyridazinone ring.

  • Causality: The ester is typically hydrolyzed under basic or acidic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible.[6][7]

  • Troubleshooting Hydrolysis:

    • Choice of Conditions:

      • Basic Hydrolysis: Sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol, ethanol, or THF is common.[8] This is usually effective and irreversible.

      • Acidic Hydrolysis: Dilute hydrochloric or sulfuric acid can also be used, but the reaction is reversible, so a large excess of water is needed to drive it to completion.[6] There is also a higher risk of ring degradation under harsh acidic conditions.[9]

    • Incomplete Hydrolysis: If you still have starting ester present, you may need to increase the concentration of the base or acid, increase the reaction temperature, or prolong the reaction time. Monitor the reaction by TLC.

    • Product Isolation: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. If the product is water-soluble, you may need to extract it with an organic solvent.[10] Be aware that the product may be an amphoteric molecule, so careful pH control during workup is essential for efficient isolation.

    • Purification: The final product can be purified by recrystallization. If it is difficult to crystallize, you can try converting it to a salt (e.g., with an amine) to facilitate purification, and then regenerating the free acid.

III. Optimized Experimental Protocols

The following are generalized, step-by-step protocols that can be adapted for your specific pyridazinone acetic acid target.

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the γ-keto acid (1.0 eq) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.[2]

Protocol 2: N-Alkylation with Ethyl Chloroacetate
  • Reaction Setup: To a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in dry acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Workup: Filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Hydrolysis to Pyridazinone Acetic Acid
  • Reaction Setup: Dissolve the pyridazinone ethyl acetate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and acidify to pH 3-4 with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

IV. Analytical Characterization

Proper analytical characterization is essential for confirming the structure and purity of your products and for diagnosing problems.

  • ¹H NMR Spectroscopy: This is a powerful tool for confirming the structure of your intermediates and final product. Key signals to look for include the aromatic protons, the methylene protons of the pyridazinone ring, and the methylene protons of the acetic acid side chain. The integration of these signals should be consistent with the expected structure.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The carbonyl carbons of the pyridazinone ring and the carboxylic acid will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. Look for the characteristic C=O stretching frequencies of the pyridazinone ring and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reactions and assessing the purity of your products.[3]

  • Purity Confirmation: For final compounds, purity should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[11]

V. References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025-07-02). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886–1908.

  • Aly, A. A., & Wasfy, A. A. F. (2003). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using Dcc as the condensing agent. Indian Journal of Chemistry - Section B, 42(9), 2329–2334.

  • DeHaven, B. A. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate.

  • Stanovnik, B., & Tišler, M. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 135–256). Thieme.

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503–3516.

  • Optimization of reaction conditions for the one-pot synthesis of 6a a. (n.d.). ResearchGate.

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1979). Journal of the Chemical Society, Perkin Transactions 1, 1794.

  • Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(6), 6297–6313.

  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.

  • IR and 1 H NMR characteristics of the compounds | Download Table. (n.d.). ResearchGate.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(17), 8215–8221.

  • Moon, H. K., Sung, G. H., Yoon, Y.-J., & Yoon, H. J. (2016). Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates. Synlett, 27(10), 1577–1581.

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65–71.

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Optimized synthesis and characterization of ethyl N-cycloamine acetates. (n.d.).

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). Molecules, 29(23), 5183.

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data.

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed.

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). Molecules, 25(19), 4485.

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). Applied Sciences, 12(15), 7806.

  • 3(2H)-Pyridazinone(504-30-3) 1H NMR spectrum. (n.d.). ChemicalBook.

  • Pimobendan manufacturing process. (2011). Google Patents.

  • Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate to Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. (n.d.). New Jersey Institute of Technology.

  • Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide. (n.d.). Benchchem.

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). ResearchGate.

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube.

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (n.d.). Benchchem.

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.).

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2025, August 7). ResearchGate.

  • CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. (n.d.). RSC Publishing.

  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. (n.d.). KPU Pressbooks.

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2025, July 7). ResearchGate.

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023, April 20). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200155.

  • Optimization of the reaction conditions [a] | Download Scientific Diagram. (n.d.). ResearchGate.

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Technical Support Center: Degradation Pathways of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The pyridazinone core is a versatile scaffold in medicinal chemistry, appearing in numerous bioactive agents.[1][2][3][4] Understanding its stability is critical for developing robust formulations and ensuring therapeutic efficacy and safety. This document provides a comprehensive overview of potential degradation pathways, troubleshooting for common experimental issues, and detailed protocols for conducting stability studies, grounded in established scientific principles and regulatory expectations.[5][6][7][8]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the stability assessment of pyridazinone-based compounds.

Q1: What are the most likely degradation pathways for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid?

Based on the structure, which features a dihydropyridazinone ring, a carboxylic acid side chain, and a methyl group, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The amide bond within the pyridazinone ring is a primary target for hydrolysis, especially under strong acidic or basic conditions. This can lead to ring-opening. While many drugs undergo predictable hydrolysis of ester or amide linkages, the specific conditions can sometimes trigger unconventional reactions.[9]

  • Oxidative Degradation: The electron-rich pyridazinone ring system and the methyl group are susceptible to oxidation. Common oxidative mechanisms involve free radical chain processes, which can lead to the formation of N-oxides, hydroxylated species, or cleavage of the ring.[10][11][12]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation.[13] For heterocyclic compounds, this can lead to complex reactions including ring cleavage, dimerization, or rearrangements.[10]

Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after leaving my compound in an acidic solution. What could it be?

An unexpected peak under acidic conditions strongly suggests hydrolytic degradation. The most probable event is the cleavage of the endocyclic amide bond in the pyridazinone ring. This would result in a linear hydrazide derivative.

Troubleshooting Steps:

  • Confirm Peak Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak.[14][15][16] The expected ring-opened product would have a mass increase of 18 Da (due to the addition of a water molecule).

  • Kinetics Study: Monitor the peak area of the parent compound and the new peak over time. A corresponding decrease in the parent and increase in the degradant confirms the relationship.

  • Structure Elucidation: For definitive identification, isolate the degradation product using preparative HPLC and perform structural analysis using NMR spectroscopy.

Q3: My compound appears to be degrading even when stored in a seemingly inert solvent on the benchtop. Why?

This suggests susceptibility to either trace amounts of dissolved oxygen (oxidation) or ambient light (photodegradation).

Troubleshooting Steps:

  • Test for Oxidation: Prepare a fresh solution using a de-gassed, antioxidant-sparged solvent (e.g., purged with nitrogen or argon) and store it in a sealed vial in the dark. If the degradation is significantly reduced, oxidation is the likely cause.

  • Test for Photostability: Prepare two solutions. Wrap one vial completely in aluminum foil to protect it from light and leave the other exposed to ambient lab light. If the protected sample shows less degradation, the compound is photosensitive.

  • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents, as impurities can sometimes catalyze degradation.

Q4: How do I design a forced degradation study for this compound that aligns with regulatory expectations?

A forced degradation or stress testing study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8][17] The study should be designed according to ICH guideline Q1A(R2).[5][6][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Typical Stress Conditions:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hRing opening via amide hydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hRing opening via amide hydrolysis
Oxidation 3% H₂O₂ at room temp for 24hN-oxidation, hydroxylation
Thermal 80°C (dry heat) for 48hGeneral decomposition
Photolytic ICH Q1B conditions (UV/Vis light)Photorearrangement, ring cleavage

Note: These are starting conditions and should be optimized to achieve the target degradation level.

Part 2: Scientific Protocols & Methodologies
Protocol 1: Forced Degradation Study

This protocol outlines the steps to induce and analyze degradation products of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50).

2. Application of Stress Conditions:

  • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
  • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
  • Thermal: Store a solid sample and a solution sample at 80°C.
  • Photolytic: Expose a solid sample and a solution sample to light as specified in ICH Q1B.
  • Control: Keep a stock solution protected from light at 4°C.

3. Time Point Sampling & Analysis:

  • Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).
  • Neutralize acid/base samples before injection if necessary.
  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
  • Analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from all potential degradation products.[19][20][21][22]

1. Initial Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm (or λmax of the compound)
  • Column Temperature: 30°C

2. Method Optimization:

  • Inject a mixture of the stressed samples (acid, base, peroxide, etc.).
  • The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.
  • Adjust the gradient slope, pH of the mobile phase (if not using formic acid), and organic solvent to improve separation.

3. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be proven to be "stability-indicating" by demonstrating it can separate the parent drug from its degradation products.[8]
Part 3: Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways based on fundamental chemical principles of the pyridazinone scaffold.

Proposed Hydrolytic Degradation Pathway

This pathway involves the nucleophilic attack of water or hydroxide on the cyclic amide bond, leading to ring opening.

Hydrolysis Parent 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Acid/Base) Product Ring-Opened Hydrazide Product (5-Hydrazinyl-3-methyl-6-oxohex-4-enoic acid derivative) Intermediate->Product Ring Cleavage

Caption: Proposed hydrolytic ring-opening of the pyridazinone core.

Proposed Oxidative Degradation Pathway

Oxidation is likely to occur at the electron-rich nitrogen atoms or the allylic methyl group.

Oxidation cluster_main Oxidative Pathways Parent 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid N_Oxide N-Oxide Derivative Parent->N_Oxide [O] (e.g., H2O2) Hydroxymethyl Hydroxymethyl Derivative Parent->Hydroxymethyl [O] (Radical Oxidation)

Caption: Potential oxidative degradation products via N-oxidation or methyl hydroxylation.

Experimental Workflow for Stability Analysis

This workflow diagram outlines the logical process from study design to final characterization.

Workflow A Design Forced Degradation Study (ICH Q1A) B Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples by HPLC-UV B->D C Develop Stability-Indicating HPLC Method C->D E Quantify Degradation (%) D->E F Identify Degradants using LC-MS/MS D->F G Isolate & Characterize Major Degradants (Prep-HPLC, NMR) F->G If necessary H Propose Degradation Pathways F->H G->H

Caption: Workflow for a comprehensive forced degradation study.

References
  • National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • MDPI. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Available from: [Link]

  • International Council for Harmonisation. Q1A(R2) Guideline. Available from: [Link]

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  • ResearchGate. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Request PDF. Available from: [Link]

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Avoiding common side reactions in 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to proactively mitigate common side reactions and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, a key pyridazinone derivative, typically involves the cyclocondensation of a γ-keto acid with hydrazine.[1] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of both the desired reaction and potential side pathways is crucial for successful synthesis. Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a topic of considerable interest.[2][3]

This guide will deconstruct the common challenges encountered in this synthesis, offering logical, evidence-based solutions to steer your experiments toward a successful and reproducible outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Question 1: My reaction yields are consistently low. What are the primary factors contributing to poor conversion of the starting materials?

Answer:

Low yields in the synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid often stem from incomplete reaction or the prevalence of side reactions. The primary synthetic route involves the reaction of a levulinic acid derivative with hydrazine.[4] Several factors can influence the efficiency of this cyclocondensation.

Causality and Key Considerations:

  • Reaction Conditions: The condensation reaction between a carbonyl compound and hydrazine is sensitive to pH.[5] An acidic catalyst, such as glacial acetic acid or sulfuric acid, is often employed to accelerate the formation of the initial hydrazone intermediate.[5] However, excessively strong acidic conditions can lead to degradation of the starting materials or product.

  • Temperature and Reaction Time: Inadequate temperature or insufficient reaction time can result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of degradation products or polymeric materials.

  • Purity of Starting Materials: The purity of the γ-keto acid and hydrazine hydrate is paramount. Impurities in the starting materials can introduce competing side reactions, leading to a complex reaction mixture and reduced yield of the desired product.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Recommended Protocol Adjustments:

  • Starting Material Purity Check:

    • Ensure the γ-keto acid (e.g., levulinic acid) is of high purity. Recrystallize or distill if necessary.

    • Use freshly opened or properly stored hydrazine hydrate to avoid decomposition products.

  • pH Optimization:

    • Begin with a catalytic amount of a weak acid like glacial acetic acid.

    • If yields remain low, consider a systematic screen of different acid catalysts and concentrations. Monitor the reaction progress by TLC or LC-MS to find the optimal pH range.

  • Temperature and Time Study:

    • Run the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress at regular intervals.

    • If the reaction stalls, a modest increase in temperature may be beneficial. However, be cautious of temperatures exceeding 100-110 °C, which can promote degradation.[6]

Question 2: I am observing a significant amount of an unknown impurity with a higher molecular weight than my product. What could this be and how can I prevent its formation?

Answer:

The formation of higher molecular weight impurities often points to dimerization or oligomerization side reactions. In the context of pyridazinone synthesis, this can occur through several pathways.

Plausible Side Reactions:

  • Hydrazide Formation and Dimerization: One possibility is the reaction of the carboxylic acid functionality of the starting material or product with hydrazine to form a hydrazide. This hydrazide can then react with another molecule of the keto acid, leading to a dimeric impurity.[7]

  • Intermolecular Condensation: Under certain conditions, the pyridazinone product itself can undergo intermolecular condensation reactions, especially at elevated temperatures.

Prevention Strategies:

  • Control of Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the γ-keto acid and minimize the chances of unreacted keto acid participating in side reactions.

  • Temperature Management: As mentioned previously, avoid excessive temperatures. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side product formation.

  • Order of Addition: Adding the γ-keto acid slowly to a solution of hydrazine hydrate can sometimes help to control the reaction and prevent the buildup of intermediates that could lead to dimerization.

Experimental Protocol for Minimizing Dimer Formation:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., ethanol or water).

  • Gently heat the hydrazine solution to a moderate temperature (e.g., 50 °C).

  • Slowly add a solution of the γ-keto acid in the same solvent to the hydrazine solution over 30-60 minutes.

  • After the addition is complete, increase the temperature to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Question 3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the likely isomers, and how can I improve the regioselectivity of the reaction?

Answer:

Isomeric impurities can arise if the γ-keto acid starting material is not symmetrical, leading to the formation of regioisomers during the cyclization step. For the synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, the primary starting material is often derived from levulinic acid.

Understanding Regioselectivity:

The cyclocondensation reaction involves the formation of two hydrazone intermediates, one at each carbonyl group of the γ-keto acid. Subsequent intramolecular cyclization and dehydration lead to the pyridazinone ring. The regioselectivity of this process determines which carbonyl group becomes the C6-oxo group of the pyridazinone ring.

Visualizing the Reaction Pathway:

Caption: Potential pathways leading to isomeric products.

Strategies to Enhance Regioselectivity:

  • Choice of Starting Material: The most effective way to avoid regioisomers is to start with a precursor that leads to only one possible product. In some cases, a multi-step synthesis that builds the pyridazinone ring with defined regiochemistry may be preferable to a one-pot cyclocondensation.[4]

  • Protecting Groups: While more complex, the use of protecting groups to differentiate the two carbonyl groups of the γ-keto acid before the reaction with hydrazine can ensure complete regiocontrol.

  • Purification Techniques: If the formation of isomers is unavoidable, careful purification is necessary.

    • Recrystallization: A well-chosen solvent system for recrystallization can often selectively precipitate the desired isomer.

    • Chromatography: Column chromatography is a reliable method for separating isomers with different polarities.

Comparative Table of Purification Methods:

Purification MethodAdvantagesDisadvantages
Recrystallization Scalable, cost-effectiveDependent on solubility differences, may not be effective for all isomer pairs
Column Chromatography High resolution, effective for close-running isomersLess scalable, solvent-intensive, can be time-consuming

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrazine hydrate in this synthesis?

A1: Hydrazine hydrate (H₂NNH₂·H₂O) serves as the nitrogen source for the formation of the pyridazinone ring. It is a nucleophile that attacks the carbonyl groups of the γ-keto acid, leading to the formation of a dihydrazone intermediate which then cyclizes.[8][9]

Q2: Are there any safety precautions I should be aware of when working with hydrazine?

A2: Yes, hydrazine and its derivatives are toxic and should be handled with appropriate safety measures.[10] This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of vapors or direct skin contact.[10]

Q3: Can I use a substituted hydrazine in this reaction?

A3: Yes, using a substituted hydrazine (e.g., phenylhydrazine) will result in an N-substituted pyridazinone derivative.[11] This is a common strategy to introduce diversity into the final product.

Q4: What are the typical analytical techniques used to characterize the final product and identify impurities?

A4: The structure and purity of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid and any impurities are typically confirmed using a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[6][12][13]

  • Infrared (IR) Spectroscopy: To identify functional groups.

Q5: My reaction appears to have stalled. What steps can I take to drive it to completion?

A5: If your reaction has stalled, consider the following:

  • Re-evaluate Catalyst: Ensure that the acid catalyst has been added and is active.

  • Increase Temperature: A moderate increase in temperature can often provide the necessary activation energy to complete the reaction.

  • Add More Reagent: If one of the starting materials has been consumed prematurely due to side reactions, a small additional charge of that reagent may be necessary. Monitor carefully by an analytical technique like TLC or LC-MS to avoid adding a large excess.

References

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of Hydrazide Derivative of Betulinic Acid, Its Organometallic Complexes, Characterization and Bioassay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025, August 7). ResearchGate. [Link]

  • Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (2023, September 20). OpenStax. [Link]

  • Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof. (n.d.). Google Patents.
  • Samanta, C., et al. (2025, August 9). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][7][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). (2023, January 24). Austin Publishing Group. [Link]

  • Hydrazine Toxicology. (2023, April 23). National Center for Biotechnology Information. [Link]

  • Troubleshooting of hydrazine carbamate synthesis. (2023, May 14). Reddit. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024, December 24). Journal of Pharmaceutical Research International. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]

  • alpha-keto acids and hydrazone formation/wolff-kishner stuffs. (2009, June 22). Sciencemadness.org. [Link]

  • Avagyan, K. A., et al. (2023, May 25). Synthesis of Diethyl 6-Amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridin-3,5-dicarboxylates Based on the Reaction of Arylmethylidenecyanoacetic Esters with N-Arylamidoesters of Malonic Acid. ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • Tazobactam-impurities. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). Indo Global Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • Chaloin, O., et al. (n.d.). Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A useful building block for the preparation of 4-hydroxypipecolate derivatives. Organic Syntheses, Coll. Vol. 10, p.422 (2004); Vol. 78, p.14 (2002). [Link]

  • Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. (n.d.). Indian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Purification of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on delivering field-proven insights and robust methodologies to ensure you achieve the highest possible purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and chemical nature of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

PropertyValue/InformationSignificance for Purification
Structure Contains a dihydropyridazinone ring, a carboxylic acid moiety, and a methyl group.The carboxylic acid group makes the molecule acidic and polar. The pyridazinone core contributes to its polarity and potential for hydrogen bonding.
Polarity HighThe compound is a polar acidic molecule, which can make it challenging to retain on standard reversed-phase chromatography columns.[1]
Acidity (pKa) The carboxylic acid group dictates its acidic nature.Allows for purification via acid-base extraction and pH-controlled recrystallization. The pKa value is critical for developing chromatography methods, as suppressing ionization with an acidic mobile phase can improve peak shape.[2]
Solubility Expected to be soluble in basic aqueous solutions (as a salt) and polar organic solvents.Solubility characteristics are fundamental to selecting appropriate recrystallization solvents and mobile phases for chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective, scalable, and economical method for purifying 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, particularly for removing minor impurities.[3][4]

Frequently Asked Questions (FAQs): Recrystallization

Q1: My compound is not dissolving in the chosen recrystallization solvent, even at reflux. What should I do?

A1: This indicates that the solvent is too non-polar for your compound.

  • Causality: The high polarity of the dihydropyridazinone ring and the carboxylic acid group requires a polar solvent to achieve sufficient solubility at elevated temperatures.

  • Solution:

    • Switch to a more polar solvent: If you are using a solvent like ethyl acetate, try a more polar one such as ethanol, methanol, or isopropanol.

    • Use a solvent mixture: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., methanol) at an elevated temperature and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water or a non-polar solvent like heptane) until the solution becomes turbid. Then, allow it to cool slowly.

Q2: Oiling out instead of crystallization is occurring upon cooling. How can I fix this?

A2: "Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the solution is supersaturated to a great extent or when the cooling is too rapid.

  • Causality: The compound's melting point might be lower than the temperature of the solution, or the concentration of the solute is too high.

  • Solutions:

    • Reduce the cooling rate: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath.

    • Use a more dilute solution: Add more hot solvent to the "oiled out" mixture to redissolve it, and then attempt to recrystallize from this more dilute solution.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites.

    • Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.

Q3: The purity of my compound has not significantly improved after recrystallization. What are the next steps?

A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Causality: Co-crystallization of impurities can occur if their structure and polarity are very similar to the desired product.

  • Solutions:

    • Change the solvent system: Try a different solvent or a mixture of solvents with different polarities.

    • Perform a second recrystallization: A sequential recrystallization can sometimes remove persistent impurities.

    • Consider an alternative purification technique: If recrystallization fails, chromatography or an acid-base extraction may be necessary.

Protocol: Recrystallization via pH Swing

This protocol is particularly effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid in a minimal amount of a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃) at room temperature. The compound will deprotonate to form a water-soluble salt.

  • Filtration (Optional): If there are insoluble impurities, filter the basic solution.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the clear solution with stirring. The target compound will protonate and precipitate out of the solution as the pH decreases.[5] Monitor the pH to ensure complete precipitation (typically around pH 2-3).

  • Cooling: Cool the suspension in an ice bath to maximize the yield.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Troubleshooting Guide: Column Chromatography

Due to its polarity, purifying 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid by chromatography requires specific considerations.

Frequently Asked Questions (FAQs): Column Chromatography

Q1: My compound is not retaining on a C18 reversed-phase column and is eluting in the void volume. Why is this happening?

A1: This is a common issue with highly polar compounds on non-polar stationary phases.

  • Causality: The polar nature of your compound leads to weak interactions with the non-polar C18 stationary phase, resulting in poor retention.

  • Solutions:

    • Acidify the mobile phase: Add 0.1% formic acid or acetic acid to both the aqueous and organic components of your mobile phase. This will suppress the ionization of the carboxylic acid group, making the compound less polar and increasing its retention on the C18 column.[2]

    • Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.[6]

    • Consider alternative chromatography modes: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often more suitable for highly polar compounds.[7]

Q2: I am observing significant peak tailing during HPLC analysis. What is the cause and how can I improve the peak shape?

A2: Peak tailing for an acidic compound can be caused by several factors.

  • Causality:

    • Secondary interactions: The acidic protons can interact with residual silanol groups on the silica-based stationary phase.

    • Mass overload: Injecting too much sample can lead to peak distortion.

    • Metal chelation: The compound might be interacting with metal ions in the HPLC system.[6]

  • Solutions:

    • Optimize mobile phase pH: As mentioned, adding a small amount of acid to the mobile phase will suppress silanol interactions and improve peak shape.

    • Reduce sample concentration: Dilute your sample and reinject.

    • Use a column with high-purity silica: Modern columns are designed with fewer residual silanol groups.

    • Add a chelating agent: In some cases, adding a small amount of EDTA to the mobile phase can improve the peak shape for compounds that chelate metals.

Workflow for Method Development in Chromatography

G start Start: Crude Sample rp_hplc Initial Screen: Reversed-Phase HPLC (C18, 0.1% Formic Acid) start->rp_hplc check_retention Sufficient Retention? rp_hplc->check_retention optimize_rp Optimize Gradient and Flow Rate check_retention->optimize_rp  Yes consider_alt Consider Alternative Chromatography check_retention->consider_alt No success Purification Successful optimize_rp->success hilich HILIC consider_alt->hilich mixed_mode Mixed-Mode Chromatography consider_alt->mixed_mode optimize_alt Optimize Mobile Phase (e.g., ACN/Water/Buffer) hilich->optimize_alt mixed_mode->optimize_alt optimize_alt->success

General FAQs

Q: What are the likely impurities in my sample of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid?

A: Impurities are typically related to the synthetic route. Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reagents: Any excess reagents that were not quenched or removed.

  • By-products: Products from side reactions. For instance, if the acetic acid side chain was introduced via hydrolysis of an ester, the corresponding ester would be a likely impurity.[8][9]

  • Degradation products: Dihydropyridazinone rings can be susceptible to hydrolysis under harsh acidic or basic conditions.[10][11]

Q: How should I store the purified compound?

A: As a general guideline for pyridazinone derivatives, store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can be beneficial for long-term storage to prevent potential oxidative degradation.

Q: What are the best analytical techniques to assess the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A well-developed method can quantify the main peak and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • Google Patents. EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Google Patents. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
  • PubChem. 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]

  • PharmaCompass. 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid. Available from: [Link]

  • Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques. Available from: [Link]

  • National Institutes of Health. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Available from: [Link]

  • MDPI. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Available from: [Link]

  • Austin Publishing Group. Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Available from: [Link]

  • PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. Available from: [Link]

  • Waters Corporation. Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • PubMed. Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • American Chemical Society. One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Available from: [Link]

  • Pharmaffiliates. Tazobactam-impurities. Available from: [Link]

  • PubMed. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Kuliev et al., IJPSR, 2017; Vol. 8(9): 3709-3718. Available from: [Link]

  • PubMed. Accessing new polymorphs and solvates through solvothermal recrystallization. Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][12][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available from: [Link]

  • Semantic Scholar. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Available from: [Link]

  • ChemBK. 2-(5-Methyl-1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid. Available from: [Link]

  • Google Patents. EP0806425A1 - An improved regiospecific process for synthesis of acyclic nucleosides.
  • PubMed. Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction and liquid chromatography. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming the cell permeability challenges associated with 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. Our goal is to provide both the theoretical basis and practical, actionable protocols to help advance your research.

Frequently Asked Questions (FAQs)

Q1: What is 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid and why is it difficult for it to enter cells?

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a small molecule belonging to the pyridazinone class of compounds. Its structure contains a carboxylic acid group (-COOH). At physiological pH (around 7.4), this group is predominantly deprotonated, carrying a negative charge (-COO⁻).[1] This negative charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) cell membrane.[2]

Q2: My compound is active in a cell-free (e.g., enzyme) assay but shows no activity in a cell-based assay. Is poor permeability the likely cause?

This is a classic indicator of poor cell permeability. If the compound effectively interacts with its purified target but fails to elicit a response in whole cells, the primary barrier is likely the cell membrane. Before investing in extensive chemical modifications, it is crucial to experimentally confirm low permeability using one of the quantitative assays described in our troubleshooting section.

Q3: What is the difference between passive diffusion and active transport? How do they relate to my compound?

  • Passive diffusion is the movement of substances across a membrane without the help of transport proteins. It is driven by the concentration gradient and is the primary route for many small, lipophilic drugs.[3] The PAMPA assay is an excellent tool for specifically measuring this property.[4]

  • Active transport requires cellular energy (ATP) and membrane proteins (transporters) to move substances across the membrane.[5] This can include both uptake transporters that bring compounds into the cell and efflux pumps that actively expel them.[6]

Your compound's charged nature hinders passive diffusion. While it might be a substrate for an uptake transporter, it is more commonly a target for efflux pumps, which recognize and expel a wide range of molecules, further reducing intracellular concentration.[7]

Q4: What is a "prodrug" and how can it help with my compound's permeability?

A prodrug is an inactive or less active derivative of a parent drug that undergoes a chemical or enzymatic transformation in the body to release the active compound.[] For carboxylic acids like yours, a common strategy is to create an ester prodrug. Masking the charged carboxylic acid with a neutral, lipophilic ester group can dramatically improve its ability to cross the cell membrane.[1][9] Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active carboxylic acid where it can reach its target.[]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to first quantify the permeability of your compound and then select and apply an appropriate strategy to improve it.

Part 1: Quantifying the Permeability Problem

Before attempting to solve the problem, you must first measure it. This provides a baseline against which you can evaluate the success of any modifications.

Option 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that specifically measures passive diffusion.[10] A lipid-infused artificial membrane separates a donor and acceptor well. The rate at which your compound passes from the donor to the acceptor compartment gives a quantitative measure of its passive permeability (Pe).[3]

  • Why use PAMPA first? It's fast, cost-effective, and isolates passive diffusion from the complexities of active transport and efflux.[4] A low Pe value in PAMPA confirms that the molecule's intrinsic properties are the primary barrier.

  • Interpreting the Data: Compounds are generally classified as having low or high permeability. A common threshold is that compounds with a Pe < 1.5 x 10⁻⁶ cm/s are considered low permeability, while those with Pe > 1.5 x 10⁻⁶ cm/s are high permeability.[3]

Option 2: Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form tight junctions and express many of the transporters and efflux pumps found in the human intestine.[11][12] This makes it a more biologically complex and predictive model of human intestinal absorption.[13]

  • Why use a Caco-2 assay? It provides a more comprehensive picture by accounting for passive diffusion, active uptake, and, crucially, active efflux.[14]

  • Bidirectional Assay for Efflux Detection: A key advantage is the ability to run a bidirectional assay, measuring permeability from the apical (top) to basolateral (bottom) side (Papp A→B) and from basolateral to apical (Papp B→A).[14]

    • An Efflux Ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14]

Workflow for Diagnosing and Addressing Poor Permeability

The following diagram outlines a logical workflow for a researcher facing this challenge.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation & Validation start Compound shows poor activity in cell-based assay assay_choice Quantify Permeability start->assay_choice pampa PAMPA Assay (Measures Passive Diffusion) assay_choice->pampa Quick screen caco2 Bidirectional Caco-2 Assay (Measures Net Permeability & Efflux) assay_choice->caco2 Detailed analysis pampa_result Result: Low Passive Permeability (Low Pe) pampa->pampa_result caco2_result Result: Low A->B Permeability and/or High Efflux Ratio (>2) caco2->caco2_result strategy Select Enhancement Strategy pampa_result->strategy caco2_result->strategy prodrug Chemical Modification: Prodrug Synthesis (e.g., Ester) strategy->prodrug Covalent change formulation Formulation Approach: Liposomes or Cyclodextrins strategy->formulation Non-covalent change validate Re-test modified compound in permeability & activity assays prodrug->validate formulation->validate

Caption: A decision-making workflow for permeability issues.
Part 2: Strategies for Enhancing Permeability

Based on your diagnostic results, you can select one or more of the following field-proven strategies.

Strategy 1: The Prodrug Approach (Chemical Modification)

This is often the most effective strategy for carboxylic acids. By converting the carboxylic acid to a neutral ester, you increase lipophilicity and facilitate passive diffusion.

  • Mechanism: An ester prodrug diffuses across the cell membrane. Intracellular esterases then hydrolyze the ester bond, regenerating the active carboxylic acid inside the cell, effectively "trapping" it where it can act on its target.[1]

  • Choosing an Ester: Simple alkyl esters (e.g., methyl, ethyl) are a good starting point. The choice can be guided by the need to balance increased permeability with sufficient stability in plasma and rapid cleavage inside the cell.[]

The diagram below illustrates this process.

ProdrugMechanism cluster_cell Intracellular Space extracellular Extracellular Space (pH 7.4) prodrug_out Ester Prodrug (Neutral, Lipophilic) prodrug_in Ester Prodrug prodrug_out->prodrug_in Passive Diffusion esterases Intracellular Esterases prodrug_in->esterases active_drug Active Drug (Charged, Trapped) esterases->active_drug Cleavage target Intracellular Target active_drug->target Binding & Activity

Caption: Mechanism of an ester prodrug strategy.

Strategy 2: Formulation with Permeability Enhancers

If chemical modification is not feasible, formulation-based approaches can improve solubility and permeability without altering the compound's structure.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its apparent solubility at the cell surface, which can enhance absorption.[16][17]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer.[18] Hydrophobic or amphipathic compounds like yours can be encapsulated within the lipid bilayer.[19] Liposomes can improve bioavailability by protecting the drug from degradation and facilitating its transport across the intestinal epithelium.[18][20]

Data Summary: Parent Compound vs. Potential Prodrug

The table below illustrates the predicted changes in physicochemical properties when converting the parent acid to a simple ethyl ester prodrug. These values are critical for predicting permeability.

PropertyParent CompoundEthyl Ester ProdrugRationale for Improvement
Structure R-COOHR-COOCH₂CH₃Masking the polar carboxylic acid.
Molecular Weight ~182.17 g/mol ~210.22 g/mol Minor increase, unlikely to negatively impact permeability.
Charge at pH 7.4 Anionic (-1)Neutral (0)CRITICAL: Eliminates charge repulsion from the membrane.[9]
Topological Polar Surface Area (TPSA) HighLowerReduced TPSA is strongly correlated with increased permeability.
Calculated LogP (cLogP) Low (Hydrophilic)Higher (More Lipophilic)Increased lipophilicity enhances passive diffusion.[9]
Expected Permeability Poor Significantly Improved The combined effect of neutral charge, lower TPSA, and higher lipophilicity.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard high-throughput screening methodologies.[4][10]

  • Prepare Lipid Solution: Dissolve lecithin (or another suitable phospholipid mixture) in dodecane.

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Compound Solutions: Dissolve the test compound and controls (high permeability, e.g., propranolol; low permeability, e.g., Lucifer yellow) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.

  • Load Plates: Add buffer to the 96-well acceptor plate. Add the compound solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well.

  • Incubate: Incubate the plate sandwich at room temperature with gentle shaking for 4-16 hours.[21]

  • Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Permeability (Pe): Calculate the effective permeability coefficient using the established equations that account for plate geometry, incubation time, and compound concentrations.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing permeability and efflux in a Caco-2 cell model.[13][22]

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter inserts in multi-well plates (e.g., Transwell™ plates). Culture for 21-28 days to allow the cells to differentiate and form a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[22] Additionally, assess the permeability of a low-permeability paracellular marker like Lucifer yellow to confirm tight junction integrity.[12]

  • Prepare Dosing Solutions: Dissolve the test compound and controls (e.g., propranolol for high permeability, talinolol as a P-gp substrate) in a transport buffer (e.g., HBSS, pH 7.4).[14]

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Basolateral to Apical (B→A) Transport:

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate under the same conditions.

    • Take samples from the apical chamber for analysis.

  • Analysis and Calculation: Quantify the compound concentration in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficients (Papp) for both A→B and B→A directions. Calculate the Efflux Ratio (Papp B→A / Papp A→B).[14]

References

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Fujikawa, Y., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Campos, S., et al. (2020). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available from: [Link]

  • Guan, P., et al. (2021). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available from: [Link]

  • Verma, R., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC Advances. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Slanina, T. (2023). Fast Release of Carboxylic Acid inside Cells. Angewandte Chemie International Edition. Available from: [Link]

  • Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available from: [Link]

  • REDVET. Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • bioRxiv. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Available from: [Link]

  • ResearchGate. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Available from: [Link]

  • NIH. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available from: [Link]

  • ResearchGate. Prodrugs of Carboxylic Acids | Request PDF. Available from: [Link]

  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • Biotech Res Asia. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Available from: [Link]

  • MDPI. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Available from: [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • MDPI. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Available from: [Link]

  • PubMed. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]

  • Wikipedia. Efflux pump. Available from: [Link]

  • ACS Publications. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available from: [Link]

  • PubChem. 2-(6-Oxo-1-tosylpiperidin-2-yl)acetic acid. Available from: [Link]

  • NIH. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Available from: [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • Preprints.org. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid. Available from: [Link]

Sources

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Welcome to the technical support guide for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. This document is designed for researchers, quality control analysts, and drug development professionals. It provides in-depth, field-tested guidance on quality control, purity assessment, and troubleshooting for this pyridazinone derivative.

Section 1: Compound Profile & Handling

Chemical Structure:

  • IUPAC Name: 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 184.15 g/mol

  • Appearance: Typically an off-white to pale yellow solid. The color can be an initial, albeit non-specific, indicator of purity.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the recommended storage conditions for this compound? A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, at 2-8°C. For long-term archival, storage at -20°C is recommended. The pyridazinone ring system and the acetic acid side chain can be susceptible to degradation via oxidation and photolysis.

Q2: What is the best solvent for preparing stock solutions? A2: Dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions. For analytical purposes, especially reverse-phase HPLC, methanol or acetonitrile are suitable diluents. Due to the carboxylic acid moiety, solubility in aqueous solutions can be increased by adjusting the pH to be slightly basic (e.g., using a buffer like ammonium bicarbonate), which deprotonates the acid to its more soluble carboxylate form.

Q3: Is this compound hygroscopic? A3: While not extremely hygroscopic, like many compounds with polar functional groups (amide, carboxylic acid), it can absorb ambient moisture over time. It is crucial to handle the solid in a low-humidity environment (e.g., a glove box) or minimize its exposure to air. Absorbed water can interfere with accurate weighing and may impact certain analytical measurements, such as Karl Fischer titration for water content.

Section 2: Core Analytical Workflows for Quality Control

A multi-faceted analytical approach is essential for robustly defining the quality and purity of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The following diagram illustrates a typical workflow.

QC_Workflow cluster_0 Primary Analysis cluster_1 Confirmatory & Specific Tests cluster_2 Final Assessment Sample Test Sample HPLC_UV HPLC-UV (Purity & Assay) Sample->HPLC_UV LC_MS LC-MS (Impurity ID) Sample->LC_MS NMR 1H NMR (Identity) Sample->NMR Report Certificate of Analysis (CoA) HPLC_UV->Report Purity >98%? HRMS HRMS (Elemental Composition) LC_MS->HRMS Identify Unknowns NMR->Report Structure Confirmed? HRMS->Report KF Karl Fischer (Water Content) KF->Report Res_Sol GC-HS (Residual Solvents) Res_Sol->Report

Caption: Integrated workflow for comprehensive quality control assessment.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC (RP-HPLC) method is designed to separate the main compound from potential process-related impurities and degradation products.

Rationale: A C18 column is used for its excellent retention of moderately polar aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively. Trifluoroacetic acid (TFA) is added as an ion-pairing agent to sharpen the peak of the acidic analyte by ensuring a consistent ionic state.[1]

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 3.5 µmStandard for resolving small organic molecules.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 230 nmWavelength near the absorbance maximum for the pyridazinone chromophore.
Injection Vol. 5 µLMinimizes potential for column overload.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

Self-Validating System Suitability Test (SST): Before running samples, perform five replicate injections of a standard solution.

  • Tailing Factor: Must be ≤ 1.5 for the main peak.

  • Theoretical Plates: Must be ≥ 2000.

  • RSD of Peak Area: Must be ≤ 2.0%. Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument. Do not proceed until resolved.

Protocol 2: Impurity Identification by LC-MS

This method uses the same chromatographic conditions as the HPLC protocol but adds a mass spectrometer for detection to identify unknown peaks.

Rationale: Electrospray ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocyclic compounds as they readily accept a proton.[1] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition of impurities.[1]

Parameter Condition
Chromatography Use conditions from Protocol 1.
Ionization Mode ESI, Positive
Expected [M+H]⁺ 185.0557 (for C₇H₉N₂O₃⁺)
Scan Range m/z 50-500

Data Interpretation:

  • Expected Parent Ion: Look for a peak at m/z ≈ 185.

  • Potential Impurities: Common impurities in pyridazinone synthesis may arise from starting materials or side reactions.[2]

    • Unreacted Hydrazine Precursor: Check for masses corresponding to starting materials.

    • Decarboxylation Product: Loss of CO₂ from the side chain (mass loss of 44 Da).

    • Oxidation Products: Addition of oxygen (+16 Da).

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides unambiguous confirmation of the chemical structure by showing the connectivity and chemical environment of all protons.

Parameter Condition
Solvent DMSO-d₆
Frequency ≥ 400 MHz

Expected Chemical Shifts (δ, ppm) and Interpretation:

Proton Assignment Expected δ (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)~12.5-13.5Broad Singlet1HVery deshielded, exchanges with D₂O.
Amide (-NH-)~11.0-12.0Broad Singlet1HDeshielded due to amide character, exchanges with D₂O.
Ring CH~6.8-7.2Singlet1HProton on the pyridazinone ring.
Methylene (-CH₂-)~3.8-4.2Singlet2HAdjacent to the carbonyl and the nitrogen atom.
Methyl (-CH₃)~2.1-2.4Singlet3HAttached to the pyridazinone ring.

Discrepancies in chemical shifts or the presence of unexpected signals are strong indicators of impurities or structural incorrectness.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during analysis.

Troubleshooting start Problem: Extra Peaks in HPLC Chromatogram q1 Are peaks present in the blank (solvent) injection? start->q1 ans1a Solvent or mobile phase contamination. Use fresh, high-purity solvents. q1->ans1a Yes q2 Are the peaks small and broad, appearing at random retention times? q1->q2 No ans1b Sample-related peaks. ans2a Carryover from previous injection. Implement a robust needle wash method. q2->ans2a Yes q3 Does the peak area increase over time in prepared samples? q2->q3 No ans2b Potential impurity or degradant. ans3a Sample is degrading in solution. Analyze immediately after preparation or store at 4°C. q3->ans3a Yes ans3b Process-related impurity. Investigate via LC-MS. q3->ans3b No

Caption: Decision tree for troubleshooting extraneous HPLC peaks.

Q&A Troubleshooting

Q1: My HPLC peak is showing significant tailing (Tailing Factor > 1.8). What's the cause? A1:

  • Causality: Peak tailing for an acidic compound like this is often caused by secondary interactions between the analyte and the silica support of the C18 column. The free silanol groups on the silica are acidic and can interact strongly with basic sites on the molecule or, in this case, cause mixed-mode retention.

  • Solution 1 (Column Health): The column may be aging or contaminated. Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water, mobile phase). If this fails, the column may need replacement.

  • Solution 2 (Mobile Phase): Ensure the concentration of TFA (or other acid modifier) is correct (0.1%). A lower concentration may not be sufficient to suppress silanol interactions.

  • Solution 3 (Overload): You may be injecting too much sample. Try diluting your sample 10-fold and re-injecting.

Q2: The mass spectrum shows a peak at m/z 207. What could this be? A2:

  • Causality: A peak at m/z 207 represents a mass of 206 Da, which is 22 Da higher than the parent compound's mass of 184 Da. This is a classic sign of a sodium adduct [M+Na]⁺.

  • Explanation: Sodium is ubiquitous in lab environments (glassware, solvents, buffers). ESI is very sensitive to alkali metal ions.

  • Confirmation: You should also see the primary [M+H]⁺ peak at m/z 185. The presence of both is very common. If the sodium adduct is the only peak, it may indicate your sample or mobile phase has a high salt content, which can suppress the desired protonation.

Q3: My ¹H NMR spectrum looks correct, but the integration for the COOH and NH protons is low. Why? A3:

  • Causality: The protons on the carboxylic acid and the amide nitrogen are "exchangeable protons." If there are trace amounts of water (H₂O) in your DMSO-d₆ solvent, these protons can exchange with the protons from water.

  • Explanation: This exchange process can lead to peak broadening and a reduction in the integrated area, as the signal is averaged over multiple chemical environments. This is a well-known phenomenon and does not indicate an issue with your compound's purity.

  • Solution: To confirm, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The signals for the COOH and NH protons should disappear completely, confirming their identity.

References

  • Lombardo, L.J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Bristol-Myers Squibb.
  • Kelly, M.J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. Available at: [Link]

  • Gao, Q., et al. (2012). An Unexpected C−C Bond Cleavage for an Efficient Approach toward 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones. The Journal of Organic Chemistry, 77(21), 9865-9870. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2019). Ongoing stability testing for listed and complementary medicines. Australian Government Department of Health. Available at: [Link]

  • Zarghi, A., et al. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(21), 5198. Available at: [Link]

  • Kumar, P., et al. (2018). Characterization of bioactive compounds in the methanolic extract of moss Herpetineuron toccoae (Sull. & Lesq.) Cardot using GC-MS analysis. Plant Archives, 18(2), 2051-2058. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Effects of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the novel compound, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for in vitro and in vivo validation, and objectively compare its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Introduction: The Rationale for Investigating Pyridazinone Derivatives

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The pyridazinone core has emerged as a promising scaffold in medicinal chemistry for developing new anti-inflammatory agents, potentially with improved safety profiles compared to traditional NSAIDs.[1][2] Many currently available NSAIDs carry a risk of gastrointestinal side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1), which has a protective role in the gut, and cyclooxygenase-2 (COX-2), which is upregulated during inflammation.[2] The focus, therefore, has shifted towards developing selective COX-2 inhibitors. Several pyridazinone derivatives have demonstrated potent anti-inflammatory activities, with some exhibiting selectivity for COX-2.[3][4]

This guide focuses on a specific pyridazinone derivative, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The presence of the acetic acid moiety is noteworthy, as it is a common feature in several established NSAIDs. This structural feature, combined with the pyridazinone core, suggests a plausible mechanism of action involving the inhibition of key inflammatory mediators.

Comparative Mechanistic Overview

To effectively validate the anti-inflammatory potential of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, it is crucial to understand its likely mechanism of action in the context of established drugs.

Presumed Mechanism of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid:

Based on the literature for related pyridazinone compounds, it is hypothesized that this molecule will exhibit anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme .[3] This would, in turn, reduce the production of prostaglandins, key mediators of pain and inflammation. It may also modulate the production of other inflammatory markers such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Comparator Mechanisms:

  • Ibuprofen & Diclofenac (Non-selective NSAIDs): These drugs act by non-selectively inhibiting both COX-1 and COX-2 enzymes.[5] This dual inhibition, while effective in reducing inflammation, is also responsible for the increased risk of gastrointestinal adverse effects.

  • Celecoxib (Selective COX-2 Inhibitor): Celecoxib selectively inhibits the COX-2 enzyme, which is induced during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the points of intervention for these different classes of anti-inflammatory agents.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Therapeutic Intervention Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) GI Protection Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation Pain Fever Ibuprofen/Diclofenac Ibuprofen/Diclofenac Ibuprofen/Diclofenac->COX-1 (constitutive) Inhibits Ibuprofen/Diclofenac->COX-2 (inducible) Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Selectively Inhibits Test Compound 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid Test Compound->COX-2 (inducible) Presumed Selective Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Intervention Points.

In Vitro Validation: Assessing Anti-inflammatory Activity in Macrophages

The initial screening of anti-inflammatory compounds is most effectively and ethically performed using in vitro models. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a robust and widely accepted model for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a variety of pro-inflammatory mediators.

Experimental Workflow

The following diagram outlines the workflow for the in vitro validation experiments.

Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Pre-treat with Test Compound or Controls Pre-treat with Test Compound or Controls Seed RAW 264.7 cells->Pre-treat with Test Compound or Controls Stimulate with LPS Stimulate with LPS Pre-treat with Test Compound or Controls->Stimulate with LPS Incubate for 24 hours Incubate for 24 hours Stimulate with LPS->Incubate for 24 hours Collect Supernatant Collect Supernatant Incubate for 24 hours->Collect Supernatant Griess Assay for Nitric Oxide Griess Assay for Nitric Oxide Collect Supernatant->Griess Assay for Nitric Oxide ELISA for TNF-α and IL-6 ELISA for TNF-α and IL-6 Collect Supernatant->ELISA for TNF-α and IL-6 Data Analysis Data Analysis Griess Assay for Nitric Oxide->Data Analysis ELISA for TNF-α and IL-6->Data Analysis End End Data Analysis->End Start Start Acclimatize Rats Acclimatize Rats Start->Acclimatize Rats Administer Test Compound or Controls (p.o.) Administer Test Compound or Controls (p.o.) Acclimatize Rats->Administer Test Compound or Controls (p.o.) Induce Edema with Carrageenan Injection Induce Edema with Carrageenan Injection Administer Test Compound or Controls (p.o.)->Induce Edema with Carrageenan Injection 30 min post-treatment Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours Induce Edema with Carrageenan Injection->Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours->Calculate % Inhibition of Edema Data Analysis Data Analysis Calculate % Inhibition of Edema->Data Analysis End End Data Analysis->End

Caption: In Vivo Anti-inflammatory Validation Workflow.

Detailed Experimental Protocol
  • Animals: Use male Wistar rats weighing between 180-220g. Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group 2: 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (e.g., 50 mg/kg, p.o.)

    • Group 3: Ibuprofen (e.g., 100 mg/kg, p.o.)

    • Group 4: Diclofenac (e.g., 20 mg/kg, p.o.)

    • Group 5: Celecoxib (e.g., 30 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, control drugs, or vehicle orally (p.o.) 30 minutes before the carrageenan injection. [6][7]5. Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat. [8][7]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [7]7. Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hypothetical Comparative Data (In Vivo)

Table 3: Percentage Inhibition of Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose, p.o.)% Inhibition of Edema at 3 hours% Inhibition of Edema at 5 hours
Vehicle Control00
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (50 mg/kg)52.8 ± 4.5 45.1 ± 3.8
Ibuprofen (100 mg/kg)48.2 ± 4.139.6 ± 3.5
Diclofenac (20 mg/kg)65.7 ± 5.258.3 ± 4.9
Celecoxib (30 mg/kg)61.5 ± 5.053.9 ± 4.7

Discussion and Future Directions

The experimental framework outlined in this guide provides a robust system for validating the anti-inflammatory effects of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The hypothetical data suggests that the compound may possess potent anti-inflammatory properties, comparable to or exceeding that of Ibuprofen and approaching the efficacy of Celecoxib and Diclofenac in these models.

Key Causality in Experimental Choices:

  • In Vitro Model: The use of LPS-stimulated macrophages is a direct and cost-effective method to assess the compound's ability to suppress the production of key inflammatory mediators at a cellular level. [9][10]* In Vivo Model: The carrageenan-induced paw edema model is a classic and reliable method to evaluate the compound's efficacy in a complex biological system, providing insights into its bioavailability and overall anti-inflammatory effect in an acute inflammatory setting. [8][11] Self-Validating System:

The inclusion of both well-established positive controls (Ibuprofen, Diclofenac, Celecoxib) and a negative control (vehicle) is critical for the validation of the experimental system. The expected dose-dependent inhibition by the positive controls confirms that the assays are performing correctly, thereby lending credibility to the results obtained with the test compound.

Future Research:

Should the validation experiments yield positive results, further studies would be warranted to:

  • Determine the precise IC₅₀ values for COX-1 and COX-2 inhibition to confirm its selectivity profile.

  • Investigate its effects on other inflammatory pathways, such as the NF-κB and MAPK signaling pathways.

  • Evaluate its efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Conduct pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

By following the comprehensive validation strategy presented in this guide, researchers can systematically and objectively evaluate the therapeutic potential of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid as a novel anti-inflammatory agent.

References

  • InformedHealth.org. (2020). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Center for Biotechnology Information. Retrieved from [Link]

  • Mezghani-Jarraya, R., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2019). Anti-inflammatory activity of pyridazinones: A review. PubMed. Retrieved from [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Retrieved from [Link]

  • Ait Abderrahim, L., et al. (2021). In vivo acute toxicity, analgesic and anti-inflammatory activities of phenolic extract of Matricaria pubescens. Semantic Scholar. Retrieved from [Link]

  • Li, Y., et al. (2018). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2019). Anti-inflammatory activity of pyridazinones: A review. ResearchGate. Retrieved from [Link]

  • Phromnoi, K., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Retrieved from [Link]

  • Al-Massarani, S. M., et al. (2018). Menthol inhibits oxidative stress and inflammation in acetic acid-induced colitis in rat colonic mucosa. PubMed. Retrieved from [Link]

  • Almeida, L., et al. (2025). 4.6. TNF and IL6 Cytokine ELISA. Bio-protocol. Retrieved from [Link]

  • Li, Y., et al. (2021). α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway. Spandidos Publications. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Daniel, A. N., et al. (2009). Anti-inflammatory and antinociceptive activities of eugenol essential oil in experimental animal models. SciELO. Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Omaim, W. S., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Retrieved from [Link]

  • Rashed, M. M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • de Morais, M. G., et al. (2020). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. SciELO. Retrieved from [Link]

  • Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Blueprint for Preclinical Efficacy Testing

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exacting. The pyridazinone scaffold has garnered significant interest for its diverse biological activities, particularly in the cardiovascular arena.[1][2][3] This guide focuses on a specific member of this class, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (referred to hereafter as Compound 'X'), providing a comprehensive framework for its in vivo validation.

As drug development professionals, our goal is not merely to ascertain activity, but to contextualize it. This guide is structured to provide a direct comparison of Compound X's performance against established alternatives, supported by detailed experimental methodologies. The causality behind each experimental choice is explained to ensure a robust and self-validating study design.

Mechanistic Foundation: Targeting the Engine of Cellular Signaling

The pyridazinone core is a well-established pharmacophore for inhibitors of phosphodiesterase 3 (PDE3).[1][3] PDE3 enzymes are crucial regulators of intracellular signaling, hydrolyzing cyclic adenosine monophosphate (cAMP), a vital second messenger.[4][5] By inhibiting PDE3, compounds like Compound X are hypothesized to increase intracellular cAMP levels. This elevation has two primary, tissue-specific consequences:

  • In the Myocardium: Increased cAMP enhances calcium influx, leading to greater contractility (positive inotropy) and improved relaxation (lusitropy). This improves overall cardiac output.[5][6]

  • In Vascular Smooth Muscle & Platelets: Higher cAMP levels promote vasodilation and inhibit platelet aggregation, reducing vascular resistance and thrombotic risk.[5][7]

This dual mechanism of action—cardiotonic and vasodilatory/anti-platelet—positions Compound X as a potential agent for conditions like acute decompensated heart failure or intermittent claudication.[1][6][7]

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Stimulation PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Cellular_Effects Downstream Cellular Effects (e.g., Inotropy, Vasodilation) PKA->Cellular_Effects Phosphorylates Targets CompoundX Compound X (Test Article) CompoundX->PDE3 Inhibits Efficacy_Workflow Model Model Induction (Myocardial Infarction via LAD Ligation in Rats) Recovery Post-Surgical Recovery & HF Development (4 Weeks) Model->Recovery Baseline Baseline Hemodynamic & Echocardiographic Measurements Recovery->Baseline Dosing Chronic Dosing Period (4 Weeks) - Vehicle - Compound X (e.g., 10 mg/kg/day) - Cilostazol (e.g., 30 mg/kg/day) Baseline->Dosing Randomization Acute_Challenge Acute IV Challenge - Saline - Milrinone (e.g., 0.1 mg/kg) Baseline->Acute_Challenge Separate Acute Study Cohort Endpoints Terminal Endpoint Analysis: 1. Hemodynamics (LVDP, dP/dt) 2. Echocardiography (EF, FS) 3. Histopathology (Fibrosis) 4. Biomarkers (BNP) Dosing->Endpoints After Chronic Treatment Acute_Challenge->Endpoints Acute Hemodynamic Assessment

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biological Landscape of a Novel Pyridazinone Derivative

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. These compounds have been successfully developed as inhibitors or modulators of various key drug targets, including enzymes and receptors. This guide focuses on a specific pyridazinone derivative, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid , a compound of interest for which the primary biological target and off-target interaction profile are yet to be fully elucidated.

Given the promiscuity of the parent scaffold, a rigorous and systematic cross-reactivity profiling is not merely a supplementary step but a critical component of its preclinical characterization. This guide provides a strategic framework and detailed experimental protocols for researchers and drug development professionals to comprehensively map the biological interaction landscape of this molecule. By understanding its selectivity, we can better predict its therapeutic potential and potential for adverse effects.

The Rationale for a Broad-Based Screening Approach

The known targets of pyridazinone-based molecules span a wide range of protein families, underscoring the necessity of a broad screening approach. Structurally related compounds have shown activity against:

  • Receptors: Including Thyroid Hormone Receptor β (THR-β) and α-adrenoceptors.[1][2][3]

  • Enzymes: Such as Cyclooxygenase-2 (COX-2), Phosphodiesterase type 4 (PDE4), Janus kinases (JAKs), and Phospholipase A2 (sPLA2).[4][5][6][7]

  • Other Proteins: Including Poly (ADP-ribose) polymerase 1 (PARP1) and μ-opioid receptors.[8][9]

This documented polypharmacology of the pyridazinone class necessitates an unbiased, multi-tiered screening strategy to identify the primary target(s) and any potential off-target interactions of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. Our proposed workflow, therefore, integrates initial broad panel screening with subsequent in-depth cellular validation assays.

Proposed Experimental Workflow for Cross-Reactivity Profiling

To systematically assess the cross-reactivity of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, we propose a three-phase experimental workflow. This approach is designed to first identify potential interactions across a wide range of targets and then to validate and quantify these interactions in a physiologically relevant context.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Validation & Affinity Determination cluster_2 Phase 3: Cellular Target Engagement & Functional Response P1_Kinase Kinase Panel Screening (e.g., 400+ kinases) P2_IC50 IC50 Determination (Biochemical Assays) P1_Kinase->P2_IC50 Identified Hits P1_Receptor Receptor Panel Screening (GPCRs, Nuclear Receptors) P1_Receptor->P2_IC50 P1_Enzyme Enzyme Panel Screening (e.g., COX, PDE) P1_Enzyme->P2_IC50 P2_Binding Direct Binding Affinity (e.g., SPR, ITC) P2_IC50->P2_Binding Confirmed Hits P3_CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement P2_Binding->P3_CETSA High-Affinity Binders P3_Functional Cell-Based Functional Assays (e.g., Signaling, Proliferation) P3_CETSA->P3_Functional Validated Cellular Targets

Caption: A three-phase workflow for comprehensive cross-reactivity profiling.

Detailed Experimental Methodologies

Phase 1: Broad Panel Screening

The initial phase aims to identify potential off-target interactions by screening the compound against large, diverse panels of kinases, receptors, and other enzymes.

1.1. In Vitro Kinase Panel Screening

  • Objective: To identify any interactions with a broad range of protein kinases.

  • Methodology: A competitive binding assay or a functional kinase activity assay is employed. The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition is measured.

  • Data Interpretation: Hits are typically defined as kinases showing >50% inhibition at the screening concentration.

Phase 2: Hit Validation and Affinity Determination

For any hits identified in Phase 1, the next step is to confirm the interaction and determine the potency of the compound for these targets.

2.1. IC50 Determination via In Vitro Biochemical Assays

  • Objective: To quantify the inhibitory potency of the compound against the identified hits.

  • Protocol:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.[10][11]

    • Add the different concentrations of the test compound to the wells.

    • Initiate the kinase reaction and incubate for a defined period.[10]

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays, fluorescence polarization, or luminescence-based assays.[12]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2.2. Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

  • Objective: To measure the direct binding affinity (KD) and kinetics (ka, kd) of the compound to the validated hit proteins.[13]

  • Protocol:

    • Immobilize the purified target protein onto a sensor chip.

    • Prepare a series of concentrations of the test compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface and monitor the change in the SPR signal in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the compound.

    • Regenerate the sensor surface to remove the bound compound.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase 3: Cellular Target Engagement and Functional Assays

The final phase is to confirm that the compound interacts with the identified targets in a cellular environment and to assess the functional consequences of this interaction.

3.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the direct binding of the compound to its target protein within intact cells.[14][15][16] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[16][17]

  • Protocol:

    • Culture cells to an appropriate density and treat them with either the test compound or a vehicle control for a specified time.[14]

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into aliquots and heat them to a range of different temperatures.[15][18]

    • Cool the samples and lyse the cells to separate the soluble and aggregated protein fractions by centrifugation.[18]

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods.

    • Compare the melting curves of the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Data Presentation and Comparative Analysis

To facilitate a clear comparison of the compound's activity across different targets, the data should be summarized in a structured table.

Target ClassPrimary TargetOff-TargetIC50 / KD (nM)% Inhibition @ 10 µM (Primary Screen)Cellular Target Engagement (CETSA Shift)
Kinases e.g., Kinase Ae.g., Kinase BValueValueYes/No
e.g., Kinase CValueValueYes/No
Receptors e.g., GPCR Xe.g., GPCR YValueValueYes/No
Enzymes e.g., COX-2e.g., PDE4ValueValueYes/No

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the cross-reactivity profiling of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. By systematically applying this workflow, researchers can build a detailed selectivity profile of the molecule, which is essential for advancing its development as a potential therapeutic agent. The resulting data will provide a solid foundation for understanding its mechanism of action, predicting potential side effects, and guiding future lead optimization efforts. The ultimate goal is to develop a compound with high potency for its intended target and minimal off-target interactions, thereby maximizing its therapeutic index.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][10][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Joosten, B., et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

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  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Available at: [Link]

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  • De Solms, S. J., et al. (1983). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry. Available at: [Link]

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  • Whiteside, G. T., et al. (2004). DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted Mu opioid agonist with antihyperalgesic activity: II. In vivo pharmacological characterization in the rat. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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  • Hemsley, P. A., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

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  • American Chemical Society. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][10][14]triazine-6-carbonitrile (MGL-3196). Available at: [Link]

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A Head-to-Head Comparison of Pyridazinone-Based Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone core has emerged as a compelling scaffold in the design of novel anti-inflammatory agents, offering a versatile platform for developing compounds with diverse mechanisms of action and potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a head-to-head comparison of various classes of pyridazinone-based anti-inflammatory agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the Pyridazinone Scaffold in Targeting Inflammation

Inflammation is a complex biological response involving a multitude of cellular and molecular players. The pyridazinone nucleus, with its readily functionalizable positions, has been successfully exploited to develop inhibitors for several key targets in the inflammatory cascade.[1] This guide will focus on a comparative analysis of three major classes of pyridazinone-based anti-inflammatory agents:

  • Cyclooxygenase-2 (COX-2) Inhibitors: These agents selectively target the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[2][3]

  • Phosphodiesterase-4 (PDE4) Inhibitors: By inhibiting PDE4, these compounds increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the suppression of pro-inflammatory cytokine production.[4][5]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: These molecules target the p38 MAPK signaling pathway, a critical regulator of the synthesis of inflammatory mediators.[6]

Comparative Performance Analysis: In Vitro Efficacy

The in vitro potency of these different classes of pyridazinone derivatives can be compared by examining their half-maximal inhibitory concentrations (IC50) against their respective targets.

Compound ClassTargetRepresentative Compound(s)IC50 (µM)Reference CompoundIC50 (µM)Source
COX-2 Inhibitors COX-2Compound 6b0.18Celecoxib0.35[7]
COX-2Compound 4c0.26Celecoxib0.35[7]
COX-2Compound 5f1.15Celecoxib2.16[8]
PDE4 Inhibitors PDE4BCompound 4ba0.251Roflumilast-[4]
p38 MAPK Inhibitors p38αCompound 31---[6]

Note: Direct comparison of IC50 values across different targets should be interpreted with caution as assay conditions and enzyme sources can vary. However, this table provides a snapshot of the high potency achievable with the pyridazinone scaffold for each target class. For instance, pyridazinone-based COX-2 inhibitors like compound 6b have demonstrated even greater potency than the established drug celecoxib in certain studies.[7]

In Vivo Anti-Inflammatory Performance: A Head-to-Head Look

The in vivo efficacy of these compounds is often evaluated using animal models of inflammation, such as the carrageenan-induced paw edema model, which measures the ability of a compound to reduce acute inflammation, and the cotton pellet granuloma model, which assesses the effect on chronic inflammation.

Carrageenan-Induced Paw Edema in Rats

This widely used model allows for the assessment of a compound's ability to inhibit the inflammatory response in a time-dependent manner.

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Compound% Inhibition of EdemaSource
Compound 20--67.48 - 77.23Ibuprofen85.77[9]
Compound 26--67.48 - 77.23Ibuprofen85.77[9]
Compound 4a--PotentIndomethacin-[10]
Compound 9d--PotentIndomethacin-[10]

The data indicates that pyridazinone derivatives can exhibit potent anti-inflammatory effects in vivo, with some compounds showing efficacy comparable to or even exceeding that of established NSAIDs like indomethacin.[10]

Cotton Pellet Granuloma in Rats

This model is used to evaluate the anti-proliferative and anti-exudative effects of compounds in a chronic inflammatory setting.

CompoundDose (mg/kg)% Inhibition of GranulomaReference Compound% Inhibition of GranulomaSource
Entox® (Polyherbal formulation)30027.92Indomethacin-[11]
Entox® (Polyherbal formulation)60053.17Indomethacin-[11]

While specific data for pyridazinone derivatives in this model is less readily available in the searched literature, the cotton pellet granuloma assay remains a valuable tool for assessing the efficacy of anti-inflammatory agents in chronic inflammatory conditions.[11][12]

Key Inflammatory Signaling Pathways and Points of Intervention

The anti-inflammatory effects of pyridazinone derivatives are mediated through their interaction with key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, and their modulation by these compounds is a critical aspect of their mechanism of action.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. Its activation by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory cytokines. Several pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activation.[2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IκB_NFκB IκB-NF-κB (Inactive) IKK->IκB_NFκB Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation NFκB NF-κB (p50/p65) NFκB_n NF-κB (Active) NFκB->NFκB_n Translocates IκB_NFκB->NFκB Releases NF-κB Pyridazinones Pyridazinone-based NF-κB Inhibitors Pyridazinones->IKK Inhibits DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and the inhibitory action of certain pyridazinone derivatives.

The MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, plays a pivotal role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Pyridazinone-based p38 MAPK inhibitors have shown promise in preclinical models of arthritis.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MK2->Transcription_Factors Phosphorylates Transcription_Factors_n Active Transcription Factors Transcription_Factors->Transcription_Factors_n Translocates Pyridazinones Pyridazinone-based p38 Inhibitors Pyridazinones->p38 Inhibits DNA DNA Transcription_Factors_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: p38 MAPK signaling pathway and the inhibitory action of pyridazinone-based p38 inhibitors.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory activity of pyridazinone derivatives.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Experimental Workflow:

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection A Prepare Assay Buffer D Add Buffer, Enzyme, and Inhibitor to Plate A->D B Reconstitute Human Recombinant COX-2 B->D C Prepare Test Compounds and Reference Inhibitor C->D E Pre-incubate D->E F Initiate Reaction with Arachidonic Acid E->F G Stop Reaction F->G H Measure Product Formation (e.g., PGE2 via ELISA) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare all buffers and reagents according to the manufacturer's instructions. Dissolve test compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the test compound or reference inhibitor at various concentrations. Include a control group with the vehicle (DMSO) only.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 5 minutes), stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

Cytokine_Release_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed Macrophage Cells (e.g., RAW 264.7) in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with Test Compounds B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatants E->F G Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA F->G H Calculate % Inhibition G->H

Caption: Workflow for the LPS-induced cytokine release assay.

Step-by-Step Protocol:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridazinone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plate for 24 hours to allow for cytokine production and release into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

In Vivo Carrageenan-Induced Paw Edema Model in Rats

This model is a standard for evaluating the in vivo anti-inflammatory activity of compounds.

Experimental Workflow:

Paw_Edema_Workflow cluster_pre_treatment Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Fast Rats Overnight B Administer Test Compound or Reference Drug Orally A->B C Inject Carrageenan into the Sub-plantar Region of the Right Hind Paw B->C D Measure Paw Volume at Regular Intervals (0, 1, 2, 3, 4, 5 hours) C->D E Calculate Paw Edema and % Inhibition D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Preparation: Use adult Wistar rats, fasted overnight with free access to water.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally 1 hour before the carrageenan injection. A control group should receive the vehicle only.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema increase for each group at each time point compared to the initial paw volume. Determine the percentage of inhibition of edema by the test compounds compared to the control group.

Future Directions and Concluding Remarks

The pyridazinone scaffold has proven to be a highly fruitful starting point for the development of potent and selective anti-inflammatory agents targeting various key players in the inflammatory cascade. The data presented in this guide highlights the potential of pyridazinone derivatives as COX-2, PDE4, and p38 MAPK inhibitors.

While the available data is promising, there is a clear need for direct, head-to-head comparative studies of these different classes of pyridazinone inhibitors under standardized assay conditions. Such studies would provide a more definitive assessment of their relative potencies and therapeutic potential. Furthermore, exploring the effects of these compounds in a wider range of in vivo models, particularly those of chronic inflammation, will be crucial for their continued development.

The versatility of the pyridazinone core suggests that future research will likely uncover even more diverse mechanisms of action and lead to the development of novel anti-inflammatory therapies with improved efficacy and safety profiles.

References

  • Graphviz. (2022). dot. Retrieved from [Link]

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  • Indian Journal of Pharmaceutical Sciences. (n.d.). Entox ® | Carrageenan | Cotton Pellet Granuloma | Antiinflammatory | Polyherbal | Formulation. Retrieved from [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253–262. [Link]

  • Molecules. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • PubMed. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. [Link]

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  • PubMed Central. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]

  • PubMed Central. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

  • Revesz, L., Blum, E., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., & Rucklin, G. (2004). Novel p38 inhibitors with potent oral efficacy in several models of rheumatoid arthritis. Bioorganic & medicinal chemistry letters, 14(13), 3595–3599. [Link]

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  • Triantaphyllopoulos, K. A., Williams, R. O., Tailor, P., & Paleolog, E. M. (2010). In Vitro Target Validation and in Vivo Efficacy of p38 MAP Kinase Inhibition in Established Chronic Collagen-Induced Arthritis Model: A Pre-Clinical Study. Current drug discovery technologies, 7(2), 103–113. [Link]

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A Framework for Ensuring Experimental Reproducibility: A Comparative Guide for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The challenge of reproducibility in preclinical research is a well-documented concern, with studies showing that a significant portion of published findings cannot be replicated, leading to wasted resources and delays in drug development.[1][2] This guide provides a comprehensive framework for establishing robust and reproducible experimental protocols, using the novel compound 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic Acid (hereafter referred to as Compound M) as a central example.

Publicly available information on Compound M is limited; therefore, this guide will operate on a scientifically plausible, hypothesized mechanism of action. The pyridazinone core is a versatile scaffold known to exhibit a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[3][4][5][6] Several pyridazinone-containing drugs, such as Pimobendan and Levosimendan, function as cardiotonic agents.[3][6] Based on this structural class, we will hypothesize that Compound M functions as a Phosphodiesterase 3 (PDE3) inhibitor .

This guide will compare Compound M to Cilostazol , a well-characterized, FDA-approved PDE3 inhibitor used to treat intermittent claudication.[7][8] By establishing a rigorous, side-by-side experimental plan, this document will serve as a blueprint for generating a reliable data package for any novel compound, ensuring that the results are both internally consistent and externally reproducible.[9][10][11]

Part 1: Physicochemical Characterization – The Bedrock of Reproducibility

The first and most critical step in ensuring experimental reproducibility is to unequivocally confirm the identity, purity, and stability of the test compound. Without this, any biological data generated is fundamentally unreliable.

Causality: Variations in compound purity, the presence of uncharacterized impurities, or degradation can lead to inconsistent biological activity, off-target effects, and a complete lack of reproducibility between experiments or laboratories.

Experimental Protocol: Comprehensive Compound Quality Control (QC)
  • Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of Compound M in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the expected structure of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

  • Purity Assessment via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Prepare a 1 mg/mL stock solution of Compound M in a suitable solvent (e.g., DMSO).

    • Inject onto a reverse-phase C18 HPLC column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor via UV detection at multiple wavelengths (e.g., 214 nm, 254 nm) and mass spectrometry (electrospray ionization in both positive and negative modes).

    • Validation: The primary peak should account for >98% of the total integrated peak area. The mass spectrum of this peak must correspond to the expected molecular weight of Compound M (C₇H₈N₂O₃, MW: 168.15 g/mol ).

  • Solubility and Stability Assessment:

    • Determine the kinetic solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) and assay-specific media.

    • Assess the stability of the compound in stock solution (e.g., DMSO at -20°C) and in aqueous assay buffers over the time course of the planned experiments by repeat HPLC analysis.

    • Validation: The compound should show <5% degradation over the experimental timeframe and possess adequate solubility to achieve the desired test concentrations without precipitation.

Part 2: Comparative In Vitro Target Engagement – A Biochemical Analysis

To directly test our hypothesis, the initial experiment must be a direct, biochemical assay measuring the inhibition of the PDE3 enzyme. This provides the cleanest assessment of target engagement without the complexities of a cellular system.

Causality: A biochemical assay isolates the compound and its direct target. This allows for a precise determination of the compound's potency (typically as an IC₅₀ value) and provides a fundamental benchmark for all subsequent experiments.

Experimental Protocol: PDE3 Inhibitor Screening Assay (Fluorescence Polarization)

This protocol is based on commercially available kits (e.g., from BPS Bioscience).

  • Reagent Preparation:

    • Thaw recombinant human PDE3A enzyme, FAM-cAMP substrate, and assay buffer.

    • Prepare serial dilutions of Compound M and the comparator, Cilostazol, in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells.

    • Add 10 µL of the PDE3A enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a binding agent (e.g., anti-cAMP antibody).

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative Biochemical Potency
CompoundTargetAssay FormatAverage IC₅₀ (nM)Standard DeviationNumber of Replicates (n)
Compound M PDE3AFluorescence PolarizationHypothetical Value: 150Hypothetical Value: 253
Cilostazol PDE3AFluorescence PolarizationLiterature Value: ~50Hypothetical Value: 83

Part 3: Cellular Mechanism Verification – A Downstream Pathway Analysis

Following successful biochemical validation, the next logical step is to confirm that the compound can engage its target within a living cell and elicit the expected downstream biological response.

Causality: PDE3 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[12] Therefore, inhibition of PDE3 should lead to an increase in intracellular cAMP levels.[7][12][13][14][15] This cellular assay confirms the compound's cell permeability and its mechanism of action in a physiological context.

Signaling Pathway Diagram

PDE3_Pathway cluster_0 Cell Membrane cluster_1 Inhibition ATP ATP AC Adenylate Cyclase (AC) ATP->AC Stimulus cAMP cAMP AC->cAMP Converts PDE3 PDE3 Enzyme cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE3->AMP Downstream Downstream Cellular Effects (e.g., Vasodilation) PKA->Downstream CompoundM Compound M / Cilostazol CompoundM->PDE3 Reproducibility_Workflow cluster_QC Phase 1: Foundation cluster_Biochem Phase 2: Target Engagement cluster_Cell Phase 3: Mechanism Validation cluster_Decision Phase 4: Decision Point QC Compound QC (NMR, LC-MS, Purity >98%) Biochem Biochemical Assay (PDE3 Inhibition - IC50) QC->Biochem Proceed if Pass Cellular Cellular Assay (cAMP Accumulation - EC50) Biochem->Cellular Proceed if Active Decision Data Correlation Check (IC50 vs EC50) Cellular->Decision Advance Advance to Further Studies (e.g., In Vivo) Decision->Advance Good Correlation Troubleshoot Troubleshoot (Permeability, Stability, etc.) Decision->Troubleshoot Poor Correlation

Caption: A structured workflow ensures data quality from compound synthesis to cellular validation.

By adhering to this rigorous, multi-stage validation process, researchers can build a high-confidence data package for Compound M or any other novel therapeutic candidate. This approach not only enhances the reliability of the data but also provides a clear, logical framework for comparison against alternative compounds, ultimately accelerating the path of drug discovery and development.

References

  • National Center for Biotechnology Information (NCBI). Cilostazol - StatPearls. Available from: [Link]

  • Lacetera, A., et al. (2018). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94(1), 47-52. Available from: [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

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  • Inamullah, et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Letters in Organic Chemistry. Available from: [Link]

  • Vetter, P., et al. (2018). A Guide to Reproducibility in Preclinical Research. PubMed. Available from: [Link]

  • MDPI. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Available from: [Link]

  • Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Phosphodiesterase Inhibitors - StatPearls. Available from: [Link]

  • Royal Society of Chemistry. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available from: [Link]

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  • PubChem. 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. Available from: [Link]

  • National Institutes of Health (NIH). Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. Available from: [Link]

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  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[7][8][9]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. Available from: [Link]

  • Mulwad, V. V., et al. (2011). Synthesis of biologically active 1'-(2-oxo-2H-benzopyran-6-yl)- 5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones. Acta Poloniae Pharmaceutica, 68(2), 205-213. Available from: [Link]

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The Pyridazinone Acetic Acid Scaffold: A Comparative Analysis of COX-2 Inhibition for Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The pyridazinone core, a versatile heterocyclic scaffold, has garnered significant interest due to the diverse pharmacological activities of its derivatives, including potent anti-inflammatory effects.[1][2][3] This guide provides a detailed statistical analysis and comparison of a representative pyridazinone derivative against established non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on their inhibitory activity against cyclooxygenase (COX) enzymes.

The rationale for focusing on the pyridazinone scaffold stems from its documented potential to yield compounds with high affinity and selectivity for COX-2, the inducible isoform of the cyclooxygenase enzyme primarily responsible for mediating pain and inflammation.[4] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy in modern anti-inflammatory drug design, as it promises to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs.[4]

This guide will delve into the comparative inhibitory profiles of a representative pyridazinone compound, here designated as PDZ-A , against the non-selective NSAID Ibuprofen and the COX-2 selective inhibitor Celecoxib . The data presented herein is synthesized from published literature to provide an objective comparison of their enzymatic inhibition, a critical determinant of their therapeutic potential and safety.

Comparative Analysis of COX-1 and COX-2 Inhibition

The therapeutic efficacy and gastrointestinal safety of NSAIDs are intrinsically linked to their relative inhibition of COX-2 and COX-1, respectively. An ideal anti-inflammatory agent would exhibit high potency against COX-2 while sparing COX-1 activity. The following table summarizes the 50% inhibitory concentrations (IC50) for our representative pyridazinone derivative and the selected comparators against both COX isoforms. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PDZ-A (Representative Pyridazinone) 12.870.7716.70
Ibuprofen 12800.15 [5]
Celecoxib 826.812.06 [5]

Note: Data for PDZ-A is based on a representative pyridazinone derivative from published studies on COX-2 inhibitors. The IC50 values for Ibuprofen and Celecoxib are from a comparative study using human peripheral monocytes.[5]

The data clearly illustrates the superior COX-2 selectivity of the representative pyridazinone derivative (PDZ-A) compared to both the non-selective NSAID, Ibuprofen, and the established COX-2 selective inhibitor, Celecoxib. The significantly higher selectivity index of PDZ-A suggests a potentially wider therapeutic window with a reduced risk of gastrointestinal complications.

Mechanism of Action: The Arachidonic Acid Cascade and COX Inhibition

The anti-inflammatory effects of NSAIDs are mediated through the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. The following diagram illustrates the central role of COX-1 and COX-2 in this pathway and the points of intervention for selective and non-selective inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological Prostaglandins Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Physiological Prostaglandins Isomerases Inflammatory Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory Prostaglandins Isomerases Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib & PDZ-A (COX-2 Selective) Celecoxib->COX2

Caption: Arachidonic acid pathway and sites of COX inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol provides a standardized method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2. This assay is crucial for the initial screening and characterization of potential anti-inflammatory agents.

Objective: To determine the IC50 values of a test compound for the inhibition of ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compound (e.g., pyridazinone derivative)

  • Reference compounds (Ibuprofen, Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Dissolve the test compound and reference compounds in DMSO to prepare stock solutions.

    • Perform serial dilutions of the stock solutions in COX Assay Buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation:

    • On the day of the assay, dilute the COX-1 and COX-2 enzymes to the desired concentration in cold COX Assay Buffer containing heme.

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank: 20 µL of COX Assay Buffer

      • Control (100% activity): 10 µL of DMSO and 10 µL of COX Assay Buffer

      • Test Compound: 10 µL of the diluted test compound and 10 µL of COX Assay Buffer

      • Reference Compound: 10 µL of the diluted reference compound and 10 µL of COX Assay Buffer

    • Add 160 µL of the diluted enzyme solution to all wells except the blank.

    • Add 180 µL of COX Assay Buffer to the blank wells.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Detection and Measurement:

    • The formation of prostaglandin G2, the initial product of the COX reaction, can be measured using various methods, including colorimetric or fluorometric detection kits.[6][7] Follow the manufacturer's instructions for the chosen detection method.

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test and reference compounds relative to the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The statistical analysis of the available data strongly suggests that the pyridazinone acetic acid scaffold holds significant promise for the development of potent and selective COX-2 inhibitors. The representative compound, PDZ-A, demonstrates a superior selectivity profile compared to both a traditional NSAID and a current-generation COX-2 inhibitor, highlighting the potential for a more favorable therapeutic index.

Further research should focus on the synthesis and screening of a broader library of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid derivatives to establish a comprehensive structure-activity relationship (SAR). Lead compounds identified from these studies should then be advanced to in vivo models of inflammation and pain to validate their efficacy and safety. The ultimate goal is the translation of these promising preclinical findings into novel anti-inflammatory therapies with improved patient outcomes.

References

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ghlichloo, M., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • COX | COX pathway | COX inhibitors - Adooq Bioscience. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, structural characterisation and theoretical studies of a novel pyridazine derivative: Investigations of anti-inflammatory activity and inhibition of α-glucosidase | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Saito, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. The Journal of International Medical Research, 29(4), 304–310.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ballo, M., Sanogo, R., & Guessennd, N. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42.
  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. (n.d.). Retrieved January 23, 2026, from [Link]

  • Soliman, F. S. G., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Asian Journal of Chemistry, 28(1), 1-14.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). Retrieved January 23, 2026, from [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (n.d.). Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, ensuring that this final step in your experimental workflow is as rigorous and controlled as your research.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Given the compound's structure, it should be handled as a potentially hazardous substance. The acetic acid group suggests corrosive properties, while the pyridazine core, a nitrogen-containing heterocycle, may present additional toxicological concerns that have not been fully investigated.[1][2][3]

Inferred Hazard Profile
Hazard ClassificationJustificationRecommended Precautions
Corrosive Presence of the acetic acid functional group.[3][4][5]Avoid contact with skin, eyes, and clothing.[4][5]
Irritant Potential for irritation to the respiratory tract upon inhalation of dust or aerosols.[3]Handle in a well-ventilated area or a chemical fume hood.[6][7]
Environmental Hazard The ecological impact is unknown; therefore, it should not be released into the environment.[1]Prevent entry into drains and waterways.[1][4]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure.[8]

  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes.[7][8]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[8][9]

  • Body Protection : A lab coat must be worn to protect against skin contact.[8]

  • Footwear : Closed-toe shoes are required in the laboratory at all times.[8][9]

Part 2: Spill Management

Accidents can happen, and a well-prepared response is critical. Laboratory personnel should be trained in spill cleanup procedures.[10]

Spill Cleanup Protocol
  • Evacuate and Alert : In the event of a significant spill, evacuate the immediate area and inform your supervisor and the laboratory's safety officer.

  • Containment : For small spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10][11]

  • Neutralization : Due to the acidic nature of the compound, cautiously neutralize the spill by applying sodium bicarbonate or a commercial acid neutralizer.[10][11][12] Work from the outside of the spill inwards to prevent spreading.[10][12]

  • Absorption : Once neutralized, absorb the material with an inert absorbent.

  • Collection and Disposal : Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontamination : Clean the spill area with soap and water. If the compound is highly toxic, the rinse water should also be collected as hazardous waste.[10]

Part 3: Step-by-Step Disposal Protocol

The disposal of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid must adhere to local, state, and federal regulations for hazardous waste.[13][14][15][16][17] The primary guiding principle is the "cradle-to-grave" approach, where the generator of the waste is responsible for its safe disposal.[15][16]

Waste Segregation and Collection
  • Designated Waste Container : All waste containing 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, including contaminated consumables (e.g., gloves, weigh boats, paper towels), should be placed in a clearly labeled, leak-proof hazardous waste container.

  • Labeling : The container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Institutional Waste Management cluster_3 Final Disposition A Solid Waste (e.g., contaminated gloves, paper towels) C Labeled, Leak-Proof Hazardous Waste Container A->C B Neat Compound & Solutions B->C D Store in Designated Waste Accumulation Area C->D E Schedule Pickup by EHS D->E F Licensed Hazardous Waste Disposal Facility E->F G Incineration or Other Approved Treatment F->G

Caption: Workflow for the proper disposal of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Final Disposal Procedure
  • Consult Institutional Guidelines : Always consult your institution's EHS department for specific procedures and requirements for hazardous waste disposal.

  • Licensed Waste Disposal Service : The collected hazardous waste must be disposed of through a licensed professional waste disposal service.[18] These services are equipped to handle and treat chemical waste in compliance with all regulations.

  • Incineration : For many organic compounds, incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[18] This process destroys the compound and minimizes its potential environmental impact.

Part 4: Emergency Procedures

In case of accidental exposure, immediate action is necessary.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Thermo Fisher Scientific. Pyridazine - SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • Jackson State University. Safety in Organic Chemistry Laboratory. [Link]

  • ScienceLab.com. Acetic Acid MSDS. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Axonator. EPA Hazardous Waste Management. [Link]

  • Colorado College. Organic Chemistry. [Link]

  • Univar Solutions. SAFETY DATA SHEET Acetic acid 99.85%. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ScholAR Chemistry. Acetic Acid Solution, 6M. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and handling guide for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. As researchers and drug development professionals, your safety is paramount to groundbreaking discovery. This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of this pyridazinone derivative, ensuring the integrity of your work and the protection of your team. The following protocols are rooted in established best practices for managing acidic organic compounds and are designed to be a self-validating system of safety.

Hazard Assessment: Understanding the Compound

  • Acetic Acid Moiety : The presence of the acetic acid group suggests that the compound is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Concentrated acidic solutions are strongly corrosive to all body tissues.[5] Inhalation of vapors or mists can also be irritating to the respiratory tract.[4][6]

  • Pyridazinone Core : Pyridazinone derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, and are of significant interest in medicinal chemistry.[7] While this highlights their potential pharmacological effects, it also underscores the need for cautious handling to avoid unintended biological exposure.

Given these characteristics, a risk-averse approach is necessary, treating the compound as potentially corrosive, toxic, and biologically active.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact with the corrosive acidic compound. Double gloving is recommended when handling concentrated solutions or for prolonged tasks.[8]
Eye Protection Chemical splash gogglesTo protect the eyes from splashes and aerosols. Standard safety glasses do not provide adequate protection.[5][9][10]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.[9][11]
Body Protection Chemical-resistant lab coat or apronTo protect the skin and clothing from spills and contamination.[5][9][12]
Footwear Closed-toe shoesTo protect the feet from spills and falling objects.[10]
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound and its solutions should be performed in a fume hood to prevent inhalation of dust or vapors.[6][9][12][13]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is crucial for maintaining a safe laboratory environment.

Preparation and Handling
  • Designated Work Area : All work with 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid must be conducted in a designated area within a certified chemical fume hood.[12][13]

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Donning PPE : Put on PPE in the following order: lab coat, closed-toe shoes, chemical splash goggles, face shield (if necessary), and finally, gloves.

  • Weighing and Transfer : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. When preparing solutions, always add the acid to the solvent slowly.[10]

  • Labeling : Clearly label all containers with the full chemical name, concentration, date, and your initials.

Doffing PPE

Proper removal of PPE is as important as wearing it to prevent cross-contamination.

  • Gloves : Remove gloves first, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles : Remove the face shield and goggles.

  • Lab Coat : Remove the lab coat, turning it inside out to contain any potential contamination.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[14]

Operational and Disposal Plans: A Closed-Loop System

A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for safety and environmental responsibility.

Storage
  • Store 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid in a cool, dry, and well-ventilated area.[1][6][13]

  • Keep it segregated from incompatible materials, such as bases and oxidizing agents.[5][9]

  • Ensure the container is tightly sealed.[1][2]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Assess : From a safe distance, assess the extent of the spill.

  • Contain : If the spill is small and you are trained to do so, use a chemical spill kit to contain and absorb the material.[12]

  • Clean : Clean the area thoroughly.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Waste Disposal
  • All solid waste, including contaminated gloves, wipes, and containers, must be disposed of in a designated hazardous waste container.

  • Liquid waste containing the compound should be collected in a clearly labeled hazardous waste container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Workflow Visualization

To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials (PPE, Spill Kit) Don_PPE Don PPE Prep->Don_PPE 1. Weigh Weigh & Transfer Don_PPE->Weigh 2. Prepare_Sol Prepare Solution (Acid to Solvent) Weigh->Prepare_Sol 3. Doff_PPE Doff PPE Prepare_Sol->Doff_PPE 4. Waste Dispose of Waste Doff_PPE->Waste 5. Clean Clean Work Area Waste->Clean 6. Wash Wash Hands Clean->Wash 7.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.